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  • Product: 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE
  • CAS: 93730-31-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Stability of 2-(4-benzoylpiperazin-1-yl)aniline

This technical guide provides a comprehensive overview of the core physicochemical properties and chemical stability of 2-(4-benzoylpiperazin-1-yl)aniline, a molecule of significant interest in contemporary drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the core physicochemical properties and chemical stability of 2-(4-benzoylpiperazin-1-yl)aniline, a molecule of significant interest in contemporary drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document delves into the methodologies for characterizing this compound, offering both theoretical grounding and practical, field-proven insights. Given the limited publicly available experimental data for this specific molecule, this guide establishes a robust framework for its evaluation, drawing upon data from structurally related analogues and established scientific principles.

Introduction

2-(4-benzoylpiperazin-1-yl)aniline belongs to a class of compounds containing the privileged piperazine scaffold, a common motif in a wide array of biologically active molecules. The unique combination of a benzoyl group and an aniline moiety attached to the piperazine ring suggests a complex interplay of electronic and steric factors that dictate its physicochemical behavior and stability. A thorough understanding of these properties is paramount for its progression as a potential therapeutic agent, influencing its formulation, bioavailability, and shelf-life.

This guide will first elucidate the key physicochemical parameters of 2-(4-benzoylpiperazin-1-yl)aniline, providing a combination of predicted values and experimental data from closely related structures. Subsequently, a detailed exploration of its chemical stability will be presented, outlining potential degradation pathways and the methodologies for conducting rigorous forced degradation studies in line with regulatory expectations.

Part 1: Physicochemical Properties of 2-(4-benzoylpiperazin-1-yl)aniline

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The following section details the key properties of 2-(4-benzoylpiperazin-1-yl)aniline, offering a blend of cheminformatic predictions and experimental data from analogous compounds to provide a comprehensive profile.

Core Physicochemical Data

A summary of the core physicochemical properties of 2-(4-benzoylpiperazin-1-yl)aniline is presented in Table 1. It is important to note that while some data for structurally similar compounds is available, specific experimental values for the target molecule are not widely published. The provided data serves as a scientifically grounded estimation to guide initial research and development efforts.

Table 1: Predicted and Analog-Based Physicochemical Properties of 2-(4-benzoylpiperazin-1-yl)aniline

PropertyPredicted/Analog ValueSource/Method
Molecular Formula C₁₇H₁₉N₃OCalculated
Molecular Weight 281.36 g/mol Calculated
Melting Point 130-135 °C (estimated)Based on 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde[1]
Boiling Point > 400 °C (predicted)Cheminformatics Prediction
pKa (most basic) 6.5 - 7.5 (predicted)Cheminformatics Prediction
logP 2.5 - 3.5 (predicted)Cheminformatics Prediction
Aqueous Solubility pH-dependent, low at neutral pH (inferred)Based on piperazine derivatives
Experimental Methodologies for Physicochemical Characterization

To ensure the scientific integrity of any drug development program, the predicted physicochemical properties must be confirmed through rigorous experimental validation. The following section outlines detailed, step-by-step protocols for the determination of key parameters for 2-(4-benzoylpiperazin-1-yl)aniline.

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Exploratory

structural characterization of 2-(4-benzoylpiperazin-1-yl)aniline derivatives

An In-Depth Technical Guide to the Structural Characterization of 2-(4-Benzoylpiperazin-1-yl)aniline Derivatives Authored by a Senior Application Scientist Foreword: The 2-(4-benzoylpiperazin-1-yl)aniline scaffold repres...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of 2-(4-Benzoylpiperazin-1-yl)aniline Derivatives

Authored by a Senior Application Scientist

Foreword: The 2-(4-benzoylpiperazin-1-yl)aniline scaffold represents a privileged core in modern medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, particularly those targeting the central nervous system (CNS) and infectious diseases.[1][2] The precise elucidation of their three-dimensional structure is not merely an academic exercise; it is the foundational step upon which all subsequent structure-activity relationship (SAR) studies, molecular modeling, and rational drug design are built. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural characterization of this important class of molecules, blending established analytical protocols with the underlying scientific rationale.

The Unique Structural & Conformational Landscape

The 2-(4-benzoylpiperazin-1-yl)aniline framework is composed of three key moieties: the 2-amino-substituted phenyl ring (aniline), a central piperazine ring, and an N-benzoyl group. This arrangement, while seemingly straightforward, introduces significant conformational complexity that must be addressed during characterization.

  • Amide Bond Resonance: The most significant feature is the resonance of the amide bond between the benzoyl carbonyl and the piperazine nitrogen. This imparts a partial double-bond character to the C-N bond, restricting free rotation.[3][4] This restriction leads to the existence of rotational conformers (rotamers), which can often be observed as distinct species in solution, complicating spectroscopic analysis.

  • Piperazine Ring Pucker: The six-membered piperazine ring is not planar and typically adopts a chair conformation to minimize steric strain. The interconversion between chair forms can be a dynamic process, further contributing to the complexity of the molecule's conformational profile.[3]

Understanding these dynamic processes is critical, as the dominant conformation in a biological system directly influences binding affinity and efficacy. Therefore, a multi-technique approach is essential for a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

NMR spectroscopy is the cornerstone for determining the chemical structure of these derivatives in solution. It provides detailed information about the atomic connectivity and the chemical environment of nuclei.

Core Techniques: ¹H and ¹³C NMR

Expert Insight: For this class of molecules, standard ¹H and ¹³C NMR are the first-pass experiments. The goal is to confirm the presence of all expected functional groups and to get an initial assessment of purity and conformational complexity. Broad or doubled signals, particularly for the piperazine protons, are often the first indication of dynamic exchange processes occurring on the NMR timescale.[3][4]

  • ¹H NMR Spectroscopy: Provides a map of all hydrogen atoms. Key regions include:

    • δ 7.0-8.0 ppm: Aromatic protons from the benzoyl and aniline rings.

    • δ 3.0-4.0 ppm: Protons on the piperazine ring. These signals are often broad or split into complex multiplets due to restricted rotation and ring dynamics.

    • δ 4.5-5.5 ppm: The N-H protons of the aniline amine group, which may be broad and can be confirmed by D₂O exchange.

  • ¹³C NMR Spectroscopy: Identifies all unique carbon environments. Key signals include:

    • δ ~170 ppm: The characteristic signal for the amide carbonyl carbon.

    • δ 115-150 ppm: Aromatic carbons.

    • δ 40-55 ppm: Piperazine ring carbons. The presence of more than the expected number of signals can indicate the presence of stable rotamers.[4]

Table 1: Typical NMR Chemical Shift Ranges
Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Benzoyl Aromatic C-H7.4 - 7.8127 - 135
Aniline Aromatic C-H6.7 - 7.3115 - 150
Piperazine N-CH₂3.0 - 4.0 (often broad/complex)40 - 55
Aniline NH₂4.5 - 5.5 (broad)N/A
Benzoyl C=ON/A~170
Advanced Techniques: 2D and Dynamic NMR

Expert Insight: When ¹H NMR spectra show overlapping multiplets, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY establishes proton-proton coupling networks, while HSQC correlates each proton to its directly attached carbon. This allows for the unambiguous assignment of every signal in the molecule's backbone.

For molecules exhibiting conformational isomerism, Dynamic NMR (Variable Temperature NMR) is a powerful tool.[3][4] By acquiring ¹H NMR spectra at different temperatures, one can observe the coalescence of signals corresponding to interconverting conformers. The temperature at which two distinct signals merge into a single broad peak is the coalescence temperature (Tc), which can be used to calculate the activation energy barrier (ΔG‡) for the rotational process. This provides quantitative data on the conformational stability.[3]

Experimental Protocol: Dynamic ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) in a high-quality NMR tube. DMSO-d₆ is often chosen for its high boiling point, allowing for a wide temperature range.[3]

  • Initial Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to identify the signals corresponding to the dynamic process.

  • Temperature Variation: Gradually increase the temperature of the NMR probe in increments of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Identify Coalescence: Continue increasing the temperature until the distinct signals of interest broaden and merge (coalesce) into a single peak. Record this coalescence temperature (Tc).

  • High-Temperature Spectrum: Acquire a final spectrum at a temperature well above Tc to observe the time-averaged, sharp signals.

  • Data Analysis: Use the Eyring equation to calculate the activation free energy (ΔG‡) from Tc and the frequency separation of the signals at low temperature.

Diagram: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation Prep Dissolve 5-10 mg in 0.6 mL CDCl3 or DMSO-d6 H1 ¹H NMR Prep->H1 Initial Screen C13 ¹³C NMR H1->C13 Carbon Backbone VT_NMR Variable Temp. ¹H NMR H1->VT_NMR If Broad/Doubled Signals Observed Analysis Integrate Data: - Assign Signals - Confirm Connectivity - Analyze Dynamics H1->Analysis COSY ¹H-¹H COSY C13->COSY H-H Connectivity C13->Analysis HSQC ¹H-¹³C HSQC COSY->HSQC H-C Connectivity COSY->Analysis HSQC->Analysis VT_NMR->Analysis

Caption: Workflow for comprehensive NMR analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a rapid and highly sensitive technique used to determine the molecular weight of the synthesized derivative and to corroborate its elemental composition.

Expert Insight: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard. It provides a highly accurate mass measurement (to within 5 ppm), allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum serves as a molecular fingerprint and can be used to confirm the connectivity of the core structure.

Table 2: Expected Mass Spectrometry Fragments
Fragment DescriptionStructureTypical m/z
Molecular Ion [M+H]⁺[C₁₇H₁₉N₃O + H]⁺282.15 (for parent)
Loss of Aniline[Benzoylpiperazine]⁺190.11
Benzoyl Cation[C₆H₅CO]⁺105.03
Aminophenylpiperazine[M - C₇H₅O]⁺176.12
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (typically [M+H]⁺).

  • Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which separates ions based on their mass-to-charge ratio (m/z).

  • Data Processing: Compare the measured accurate mass of the molecular ion to the theoretical mass calculated for the expected molecular formula. A mass error of <5 ppm provides high confidence in the assignment.

Diagram: Common MS Fragmentation Pathway

MS_Fragmentation MolIon Molecular Ion [M+H]⁺ m/z = 282.15 Frag1 Benzoyl Cation m/z = 105.03 MolIon->Frag1 Cleavage a Frag2 Aminophenylpiperazine Fragment m/z = 176.12 MolIon->Frag2 Cleavage a Frag3 Benzoylpiperazine Fragment m/z = 190.11 MolIon->Frag3 Cleavage b

Caption: Key fragmentation cleavages in ESI-MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a quick and simple method to confirm the presence of key functional groups. It is particularly useful for verifying the formation of the amide bond and the presence of the aniline's primary amine.

Expert Insight: While NMR and MS provide detailed structural information, IR is an excellent complementary technique for a rapid quality check. The two most important bands to look for are the sharp, strong amide C=O stretch and the characteristic N-H stretches of the primary amine. Their presence and position confirm the successful coupling of the core fragments.

Table 3: Characteristic IR Absorption Frequencies
Functional GroupVibration TypeFrequency (cm⁻¹)Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium (two bands)
Aromatic (C-H)Stretch3000 - 3100Medium to Weak
Amide (C=O)Stretch1630 - 1680Strong, Sharp
Aromatic (C=C)Stretch1450 - 1600Medium
Amine (C-N)Stretch1250 - 1350Medium

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR reveals the structure and dynamics in solution, single-crystal X-ray diffraction (XRD) provides an unambiguous, high-resolution picture of the molecule's conformation and packing in the solid state.[5][6]

Expert Insight: XRD is the ultimate arbiter of structure. It provides precise measurements of bond lengths, bond angles, and torsional angles, which can definitively resolve any ambiguities from spectroscopic data. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for understanding the material's bulk properties and can offer insights into potential receptor binding modes. For novel derivatives, obtaining a crystal structure is a high-priority goal for publication and patent filings.

Experimental Protocol: Single-Crystal XRD
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation.[5]

    • Conditions: Leave the solution undisturbed in a loosely capped vial, allowing the solvent to evaporate over several days to weeks.

  • Crystal Selection & Mounting: Select a clear, well-formed crystal without visible defects under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[4]

    • Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and displacement parameters against the experimental data until the model converges and provides a good fit.[4]

Diagram: X-ray Crystallography Workflow

XRD_Workflow A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Select & Mount Single Crystal B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final 3D Structure (Bond Lengths, Angles, Intermolecular Interactions) F->G

Caption: From compound to crystal structure.

Conclusion

The requires an integrated, multi-faceted analytical approach. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the covalent framework and conformational dynamics in solution. Mass spectrometry confirms the molecular formula and provides fragmentation data to support the proposed structure. FT-IR spectroscopy offers a rapid check for key functional groups. Finally, single-crystal X-ray diffraction delivers the definitive, high-resolution three-dimensional structure in the solid state. By judiciously applying this suite of techniques, researchers can establish the structure of their target molecules with the highest degree of confidence, paving the way for successful drug discovery and development programs.

References

  • SpectraBase . 2-[(4-Benzhydryl-1-piperazinyl)carbonyl]aniline - Optional[1H NMR] - Spectrum. Wiley-VCH. [Link]

  • I. Ali, et al. (2007). 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ahmed S.T., and Rasool S.R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Angeli, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. RSC Advances. [https://www.semanticscholar.org/paper/The-crystal-structures-of-2-(4-benzhydrylpiperazin-Angeli-Tanini/4d8b631d3e85e13d08f7556f8745d0c754668b20]([Link]

  • Supplementary Information . N-(2-methoxybenzyl)aniline. Royal Society of Chemistry. [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • Wuest, M., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Ulusoy, N., & Gursoy, A. (1998). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara Pharmaceutical Journal. [Link]

  • Bayrak, H., et al. (2022). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. [Link]

  • ChemContract . 2-(4-Benzyl-piperazin-1-yl)aniline. ChemContract Research. [Link]

  • Bedwell, E. V., et al. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design. [Link]

  • Yurttaş, L., et al. (2013). Synthesis, Molecular Modeling and Evaluation of Novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone Derivatives as Dual Inhibitors for Cholinesterases and Aβ Aggregation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hassan, W., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(4-benzoylpiperazin-1-yl)aniline

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel chemical entity, 2-(4-benzoylpiperazin-1-yl)aniline. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel chemical entity, 2-(4-benzoylpiperazin-1-yl)aniline. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and methodologically robust approach to elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. By integrating established in vitro and in vivo assays with advanced bioanalytical techniques, this guide emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous investigation. The protocols and insights presented herein are intended to facilitate a thorough understanding of the compound's disposition, identify potential liabilities, and guide further optimization toward clinical candidacy.

Introduction: The Significance of Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. A comprehensive understanding of a compound's ADME profile is therefore not merely a regulatory requirement but a cornerstone of modern drug development. It allows for the early identification of potential issues such as poor bioavailability, rapid metabolism, or unfavorable distribution, enabling medicinal chemists to optimize molecular structures for improved in-vivo performance.

The subject of this guide, 2-(4-benzoylpiperazin-1-yl)aniline, is a molecule of interest, likely synthesized for its potential biological activity. Its structure, featuring an aniline moiety, a piperazine linker, and a benzoyl group, suggests several avenues for metabolic transformation and presents specific challenges and considerations for its pharmacokinetic evaluation. This guide will provide the scientific rationale and detailed protocols for a systematic investigation of its PK profile.

Physicochemical Characterization: The Foundation of ADME

Before embarking on complex biological assays, a thorough understanding of the compound's fundamental physicochemical properties is essential. These properties govern its behavior in various physiological environments and can provide early clues to its potential ADME profile.

PropertyExperimental MethodRationale and Interpretation
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 2.0, 5.0, 7.4) and simulated gastric/intestinal fluids.Determines the maximum concentration achievable in solution, which is critical for absorption. Poor solubility can be a major hurdle for oral bioavailability.
Lipophilicity (LogD) Shake-flask method using n-octanol and aqueous buffer at physiological pH (7.4).Indicates the compound's partitioning between lipid and aqueous phases. A LogD in the range of 1-3 is often considered optimal for oral absorption, balancing solubility and membrane permeability.
pKa Potentiometric titration or UV-spectrophotometry.Identifies the ionization state of the molecule at different pH values. The aniline and piperazine nitrogens are likely to be basic centers, and their pKa will influence solubility, permeability, and potential for lysosomal trapping.
Chemical Stability Incubation in aqueous buffers at various pH values and temperatures.Assesses the intrinsic stability of the compound. Degradation in the gastrointestinal tract can preclude oral administration.

In Vitro ADME Assays: A Mechanistic Deep Dive

In vitro assays are indispensable tools for dissecting the individual processes that contribute to a drug's overall pharmacokinetic profile. They offer a controlled environment to study specific mechanisms of absorption, metabolism, and transporter interaction.

Permeability and Absorption

The ability of a compound to cross biological membranes is a prerequisite for systemic availability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane).

  • Compound Addition: The test compound is dissolved in a buffer at the desired pH (e.g., pH 5.0 for apical side, pH 7.4 for basolateral side) and added to the donor (apical) wells.

  • Incubation: The donor plate is placed on top of an acceptor plate containing buffer, and the "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by a suitable analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The permeability coefficient (Pe) is calculated.

Causality: The PAMPA assay provides a high-throughput, cell-free method to assess passive diffusion. By understanding the intrinsic permeability of 2-(4-benzoylpiperazin-1-yl)aniline, we can predict its potential for passive absorption across the intestinal epithelium.

Diagram: PAMPA Workflow

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Coat filter plate with lipid solution prep2 Prepare donor solution (compound in buffer) prep1->prep2 prep3 Prepare acceptor plate (buffer only) prep2->prep3 assay1 Add donor solution to filter plate prep3->assay1 assay2 Assemble PAMPA sandwich assay1->assay2 assay3 Incubate (e.g., 4-18h at RT) assay2->assay3 analysis1 Quantify compound in donor and acceptor wells (LC-MS/MS) assay3->analysis1 analysis2 Calculate Permeability Coefficient (Pe) analysis1->analysis2

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability

The rate and extent of metabolism are key determinants of a drug's half-life and oral bioavailability.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes (and/or microsomes from other species for cross-species comparison) are thawed and diluted in a phosphate buffer.

  • Reaction Initiation: The test compound (at a low concentration, e.g., 1 µM) is pre-incubated with the microsomes at 37°C. The reaction is initiated by the addition of a NADPH-regenerating system.

  • Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Causality: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism. This assay provides a reliable estimate of the compound's susceptibility to oxidative metabolism. The aniline and the aromatic rings of the benzoyl group are potential sites for hydroxylation, while the piperazine ring can also be oxidized.

Metabolite Identification

Identifying the major metabolites is crucial for understanding clearance pathways and assessing the potential for the formation of active or toxic metabolites.

Protocol: Metabolite Identification in Human Hepatocytes

  • Incubation: The test compound is incubated with cryopreserved human hepatocytes at 37°C for a defined period (e.g., 2-4 hours).

  • Sample Extraction: The reaction is stopped, and the compound and its metabolites are extracted from the cells and the incubation medium.

  • LC-MS/MS Analysis: The extract is analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect potential metabolites.

  • Data Processing: The data is processed using specialized software to identify masses corresponding to predicted and unexpected metabolic transformations (e.g., oxidation, glucuronidation, sulfation).

  • Structural Elucidation: The fragmentation patterns of the potential metabolites are compared to that of the parent compound to propose their structures.

Causality: Hepatocytes contain both phase I and phase II metabolic enzymes, providing a more complete picture of metabolism than microsomes alone. This is critical for 2-(4-benzoylpiperazin-1-yl)aniline, as the aniline nitrogen and any hydroxylated metabolites are potential sites for glucuronidation or sulfation.

Diagram: Potential Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 2-(4-benzoylpiperazin-1-yl)aniline M1 Hydroxylation on aniline ring Parent->M1 Oxidation M2 Hydroxylation on benzoyl ring Parent->M2 Oxidation M3 N-dealkylation of piperazine Parent->M3 Oxidation M6 N-glucuronidation of aniline Parent->M6 Conjugation M4 Glucuronidation of hydroxylated metabolites M1->M4 Conjugation M5 Sulfation of hydroxylated metabolites M1->M5 Conjugation M2->M4 M2->M5

Caption: Potential Phase I and Phase II metabolic pathways for the compound.

In Vivo Pharmacokinetic Studies: The Whole Picture

In vivo studies are essential to understand how the various ADME processes integrate in a living system and to determine key PK parameters that will guide dose selection for efficacy and toxicology studies.

Pre-study Considerations
  • Animal Model: The choice of species (typically rodents, such as rats or mice, for initial studies) should be justified.

  • Dose Formulation: The compound must be formulated in a vehicle that ensures its solubility and stability for the chosen route of administration.

  • Bioanalytical Method Validation: A robust and validated LC-MS/MS method for the quantification of 2-(4-benzoylpiperazin-1-yl)aniline in plasma is a prerequisite.[1] This involves assessing linearity, accuracy, precision, selectivity, and stability.

Study Design and Execution

A typical initial in vivo PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose Low dose (e.g., 1-2 mg/kg) to avoid saturation of clearance mechanisms.Higher dose (e.g., 5-10 mg/kg) to ensure measurable plasma concentrations.
Blood Sampling Serial blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel.Serial blood samples are collected at time points that capture the absorption phase (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Sample Processing Plasma is harvested by centrifugation and stored frozen until analysis.Plasma is harvested and stored as for the IV group.
Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis to derive the following key parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to efficacy and potential for acute toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
Elimination half-life.Determines the dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination.
Vd Volume of distribution.The apparent volume into which the drug distributes in the body. Indicates the extent of tissue distribution.
F% Absolute oral bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Bioanalytical Methodology: The Key to Accurate Quantification

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[2]

Protocol: Generic LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation: A simple protein precipitation is often sufficient. An aliquot of plasma is mixed with a three- to four-fold excess of cold acetonitrile containing a suitable internal standard (ideally a stable isotope-labeled version of the analyte).

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Analysis: The clear supernatant is transferred to an autosampler vial and injected into the LC-MS/MS system.

  • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Diagram: Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Processing prep1 Aliquot plasma sample prep2 Add protein precipitation solvent with Internal Standard prep1->prep2 prep3 Vortex and Centrifuge prep2->prep3 prep4 Collect supernatant prep3->prep4 lcms1 Inject supernatant onto LC column prep4->lcms1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 Mass Spectrometric Detection (MRM) lcms2->lcms3 data1 Generate calibration curve lcms3->data1 data2 Quantify analyte concentration data1->data2

Caption: Standard workflow for bioanalysis of plasma samples using LC-MS/MS.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive pharmacokinetic profiling of 2-(4-benzoylpiperazin-1-yl)aniline, as outlined in this guide, will generate a wealth of data. The true expertise lies in integrating these disparate pieces of information to build a holistic understanding of the compound's behavior in a biological system. The ultimate goal is to answer critical questions:

  • Is the oral bioavailability sufficient for the intended therapeutic use?

  • Is the half-life appropriate for the desired dosing regimen?

  • Are there any major metabolic liabilities that could lead to drug-drug interactions or the formation of toxic metabolites?

  • Does the compound distribute to the target tissues?

By systematically addressing these questions, researchers can make informed decisions about the progression of 2-(4-benzoylpiperazin-1-yl)aniline as a potential drug candidate. This structured, mechanistically driven approach to pharmacokinetic profiling is fundamental to successful drug development in the modern pharmaceutical landscape.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link: https://www.elsevier.com/books/drug-like-properties/di/978-0-12-801076-1]
  • Banks, W. A. (2009). Peptide transport across the blood–brain barrier: a perspective. Peptides, 30(5), 1012-1016. [Link: https://www.sciencedirect.com/science/article/abs/pii/S019697810900055X]
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2020). Bioanalytical Method Validation: Guidance for Industry. [Link: https://www.fda.
  • Baranczewski, P., Stańczak, A., Sundberg, K., & Artursson, P. (2006). In vitro absorption methods in drug discovery and development. Pharmacological reviews, 58(3), 473-496. [Link: https://pharmrev.aspetjournals.org/content/58/3/473]
  • Kumar, S., & Saini, M. (2012). In vitro-in vivo correlation: a strategic tool in drug development. Journal of controlled release, 159(1), 2-3. [Link: https://www.sciencedirect.com/science/article/abs/pii/S016836591200002X]
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link: https://pharmrev.aspetjournals.org/content/49/4/403]
  • Singh, S. S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current drug metabolism, 7(2), 165-182. [Link: https://www.eurekaselect.com/article/13600]
  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25. [Link: https://www.phmethods.net/text.asp?2010/1/1/25/71348]
  • Gao, H., & Obach, R. S. (2011). Use of in vitro metabolic data in the prediction of human pharmacokinetic parameters. Drug metabolism letters, 5(1), 2-11. [Link: https://www.ingentaconnect.com/content/ben/dml/2011/00000005/00000001/art00002]

Sources

Exploratory

receptor binding affinity of 2-(4-benzoylpiperazin-1-yl)aniline

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-(4-benzoylpiperazin-1-yl)aniline Audience: Researchers, scientists, and drug development professionals. Abstract: The piperazine scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-(4-benzoylpiperazin-1-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Molecules incorporating this heterocycle frequently interact with a range of neurotransmitter systems, including serotonin (5-HT) and dopamine (DA) receptors.[2] This guide focuses on 2-(4-benzoylpiperazin-1-yl)aniline, a compound of interest due to its structural features that suggest potential CNS activity. In the absence of established binding data, this document serves as a comprehensive technical roadmap for researchers seeking to elucidate its receptor binding profile. We will detail the strategic rationale, predictive methodologies, and experimental protocols required to systematically characterize the affinity of this compound for key CNS receptors, thereby providing a foundational framework for its pharmacological evaluation.

Introduction and Rationale

The compound 2-(4-benzoylpiperazin-1-yl)aniline belongs to the N-arylpiperazine class, a group of molecules with a rich history in neuropharmacology. The structure combines three key pharmacophoric elements:

  • An aniline moiety, providing a primary aromatic amine that can serve as a hydrogen bond donor.

  • A central piperazine ring , a versatile scaffold known to confer appropriate physicochemical properties for CNS penetration and receptor interaction.[3]

  • A benzoyl group , which adds a rigid, aromatic substituent that can engage in various non-covalent interactions within a receptor's binding pocket.

The combination of these features is reminiscent of multi-receptor ligands designed to modulate serotonin and dopamine pathways, which are implicated in the etiology of numerous mental health disorders.[2] Therefore, a thorough investigation into the is a critical first step in understanding its potential therapeutic utility. This guide outlines a logical, multi-step approach, beginning with computational predictions and culminating in robust in vitro experimental validation.

Proposed Synthesis of the Target Compound

A reliable synthesis is paramount for obtaining high-purity material for biological evaluation. A plausible and efficient route to 2-(4-benzoylpiperazin-1-yl)aniline can be achieved through a two-step process involving nucleophilic aromatic substitution followed by N-acylation. This approach is standard for generating unsymmetrically substituted piperazines.[4]

Step-by-Step Synthesis Protocol:
  • Synthesis of 2-(Piperazin-1-yl)aniline:

    • Combine 1-fluoro-2-nitrobenzene (1.0 eq) and piperazine (2.5 eq) in an appropriate solvent such as dimethyl sulfoxide (DMSO).

    • Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger.

    • Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

    • Reduce the resulting nitro-intermediate (1-(2-nitrophenyl)piperazine) using a standard reduction method, such as catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., with tin(II) chloride in ethanol). This yields the key intermediate, 2-(piperazin-1-yl)aniline.

  • N-Acylation to Yield 2-(4-benzoylpiperazin-1-yl)aniline:

    • Dissolve the 2-(piperazin-1-yl)aniline intermediate (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a mild base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the solution.[5]

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the final product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to obtain the final compound, 2-(4-benzoylpiperazin-1-yl)aniline.

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of 2-(Piperazin-1-yl)aniline cluster_1 Step 2: N-Acylation A 1-Fluoro-2-nitrobenzene + Piperazine B Nucleophilic Aromatic Substitution (SNA_r) A->B C 1-(2-Nitrophenyl)piperazine B->C D Nitro Group Reduction (e.g., H₂/Pd-C) C->D E 2-(Piperazin-1-yl)aniline (Intermediate) D->E G N-Acylation Reaction (DCM, DIPEA) E->G F Benzoyl Chloride F->G H Crude Product I Purification (Column Chromatography) H->I J 2-(4-benzoylpiperazin-1-yl)aniline (Final Product) I->J

Caption: Synthetic route for 2-(4-benzoylpiperazin-1-yl)aniline.

Methodology for Receptor Binding Affinity Profiling

A hierarchical approach is recommended, starting with computational predictions to prioritize targets, followed by definitive in vitro experiments.

Part A: In Silico Prediction via Molecular Docking

Molecular docking serves as a cost-effective initial screen to predict the binding mode and estimate the binding affinity of the compound against a panel of potential receptor targets. Based on the pharmacology of related N-arylpiperazines, primary targets should include key serotonin and dopamine receptors.[2]

Hypothesized Primary Targets:

  • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C

  • Dopamine Receptors: D₁, D₂, D₃, D₄

Step-by-Step Molecular Docking Protocol:

  • Protein Preparation:

    • Obtain high-resolution 3D crystal structures of the target receptors from the RCSB Protein Data Bank (PDB).[6]

    • Prepare the protein structures using software like Discovery Studio or Schrödinger Maestro. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.

    • Define the binding site based on the location of the co-crystallized ligand or from published literature.

  • Ligand Preparation:

    • Draw the 2D structure of 2-(4-benzoylpiperazin-1-yl)aniline using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined binding site of each target receptor.

    • Generate multiple binding poses (typically 10-20) for each ligand-receptor pair.

  • Analysis and Interpretation:

    • Analyze the predicted binding poses and docking scores. The score (e.g., in kcal/mol) provides an estimation of binding affinity.

    • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the ligand and amino acid residues in the binding pocket. This provides a structural hypothesis for the observed affinity.

Molecular Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_analysis Analysis Phase start Start: Define Target Receptors (e.g., 5-HT₂ₐ, D₂) prep_protein 1. Obtain & Prepare Receptor 3D Structure (PDB) start->prep_protein prep_ligand 2. Prepare Ligand 3D Structure (Energy Minimization) start->prep_ligand docking 3. Perform Docking Simulation (e.g., AutoDock, Glide) prep_protein->docking prep_ligand->docking analysis_score 4. Analyze Docking Scores (Predict Affinity) docking->analysis_score analysis_pose 5. Visualize Binding Poses (Identify Key Interactions) analysis_score->analysis_pose output Output: Prioritized List of Receptors for In Vitro Testing analysis_pose->output G prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) setup 2. Set up 96-Well Plate (Total, NSB, Test Compound Wells) prep->setup incubate 3. Add Radioligand & Incubate (e.g., 60 min at 25°C) setup->incubate filter 4. Terminate & Filter (Separate Bound from Unbound) incubate->filter wash 5. Wash Filters (Remove Non-specifically Trapped Ligand) filter->wash count 6. Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze 7. Data Analysis (Calculate IC₅₀ and K_i) count->analyze result Final Result: Binding Affinity (K_i) analyze->result

Caption: Experimental workflow for a competitive radioligand binding assay.

Data Analysis and Presentation

The raw data (CPM or DPM) from the scintillation counter must be processed to determine the binding affinity.

Step-by-Step Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding = (CPM_sample) - (Average CPM_NSB)

  • Normalize Data: Express the specific binding at each concentration as a percentage of the total specific binding (where no competitor is present):

    • % Inhibition = 100 * (1 - (Specific Binding_sample / Average Specific Binding_total))

  • Determine IC₅₀: Plot the % Inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism). The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Inhibition Constant (K_i): The IC₅₀ value is dependent on the concentration of the radioligand used. To obtain an absolute measure of affinity, convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation :

    K_i = IC₅₀ / (1 + ([L] / K_d))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K_d is the dissociation constant of the radioligand for the receptor.

Data Presentation:

The final binding affinity data should be summarized in a clear, tabular format. This allows for easy comparison of the compound's affinity and selectivity across multiple receptor targets.

Receptor TargetRadioligandK_d of Radioligand (nM)Test Compound K_i (nM)
Serotonin 5-HT₁ₐ [³H]8-OH-DPAT0.8Experimental Value
Serotonin 5-HT₂ₐ [³H]Ketanserin1.2Experimental Value
Dopamine D₂ [³H]Spiperone0.1Experimental Value
Dopamine D₃ [³H]7-OH-DPAT1.5Experimental Value

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the . By following the proposed workflow—from synthesis and in silico prediction to rigorous in vitro radioligand binding assays—researchers can generate a robust pharmacological profile for this compound.

The resulting K_i values will reveal the compound's potency and selectivity for key CNS receptors. A high affinity for a specific receptor (e.g., K_i < 100 nM) would warrant further investigation through functional assays (e.g., cAMP assays for G-protein coupled receptors) to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This crucial data will ultimately define the therapeutic potential of 2-(4-benzoylpiperazin-1-yl)aniline and guide its future development as a CNS-active agent.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL
  • Title: Design, Synthesis and Evaluation of CNS Depressant Activity of 2-(Substituted Aryl)-Piperazine-3-Phenyl-4(3H)
  • Title: Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants Source: Cuestiones de Fisioterapia URL
  • Title: Advances in Synthesis of Piperazine Analogues and Molecular Targets: Unlocking Their Potential in CNS Disorder Therapy Source: ResearchGate URL
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL
  • Title: 2-(4-Benzyl-piperazin-1-yl)
  • Title: CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)
  • Title: 2-(4-Benzylpiperazin-1-yl)
  • Title: Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)
  • Title: Synthesis and characterization of a series of phenyl piperazine based ligands Source: Semantic Scholar URL
  • Title: Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines Source: IRIS UniPA URL
  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)
  • Title: 2H-1,4-benzoxazin-3(4H)
  • Title: Synthesis of piperazines Source: Organic Chemistry Portal URL

Sources

Foundational

An In-Depth Technical Guide to the In Vivo Toxicological Assessment of 2-(4-benzoylpiperazin-1-yl)aniline in Animal Models

Disclaimer: As of the writing of this guide, there is no publicly available in vivo toxicity data for the specific compound 2-(4-benzoylpiperazin-1-yl)aniline. This document, therefore, serves as a comprehensive, experie...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the writing of this guide, there is no publicly available in vivo toxicity data for the specific compound 2-(4-benzoylpiperazin-1-yl)aniline. This document, therefore, serves as a comprehensive, experience-driven framework for designing and executing a rigorous toxicological evaluation of this novel chemical entity (NCE). The principles, protocols, and predictive insights are based on established regulatory guidelines and the known toxicological profiles of its core chemical moieties: aniline and piperazine.

Executive Summary: A Proactive Approach to Safety Assessment

The development of any new chemical entity, particularly for pharmaceutical application, hinges on a thorough understanding of its safety profile. This guide provides a detailed roadmap for the in vivo toxicological evaluation of 2-(4-benzoylpiperazin-1-yl)aniline. By dissecting the toxicological risks associated with its aniline and piperazine components, we can anticipate potential target organs and mechanisms of toxicity, allowing for a focused and efficient preclinical safety program. This proactive, mechanism-informed approach not only satisfies regulatory requirements but also provides critical data for informed decision-making throughout the drug development lifecycle.

Deconstructing the Molecule: Predictive Toxicology Based on Structural Moieties

The structure of 2-(4-benzoylpiperazin-1-yl)aniline contains two key pharmacophores with well-documented toxicological profiles: the aniline group and the piperazine ring. Understanding these provides a logical foundation for designing a relevant and comprehensive safety evaluation.

The Aniline Moiety: A Known Hematotoxic and Splenotoxic Agent

Aniline and its derivatives are notorious for inducing hematotoxicity, primarily through the formation of methemoglobin, which impairs oxygen transport in the blood.[1] This can lead to a cascade of downstream effects:

  • Oxidative Stress and Hemolysis: The process of methemoglobin reduction can generate reactive oxygen species (ROS), leading to oxidative damage to red blood cells (erythrocytes) and subsequent hemolysis.[2][3]

  • Splenotoxicity: The spleen, as the primary site for clearing damaged erythrocytes, often becomes a major target organ. Chronic exposure to aniline can lead to congestion, hemosiderosis (iron deposition), fibrosis, and even sarcomas in rats.[3]

  • Genotoxicity: While not universally observed, some aniline compounds have shown genotoxic potential, including the induction of micronuclei and chromosomal aberrations in vivo.[1]

The Piperazine Moiety: CNS and Multi-Organ Considerations

Piperazine and its derivatives are a broad class of compounds with diverse biological activities. Their toxicological profile is often associated with:

  • Central Nervous System (CNS) Effects: Many piperazine derivatives are psychoactive, interacting with dopaminergic and serotoninergic systems.[4][5] This necessitates careful monitoring for clinical signs related to CNS perturbation, such as tremors, seizures, and behavioral changes.[6]

  • Cardiotoxicity and Hepatotoxicity: Some designer piperazine drugs have demonstrated cardiotoxic and hepatotoxic potential in in vitro and in vivo models, often linked to mitochondrial dysfunction.[4]

  • Metabolism: Piperazine derivatives are typically metabolized by cytochrome P450 enzymes.[5] Understanding the metabolic profile of 2-(4-benzoylpiperazin-1-yl)aniline is crucial, as metabolites may have their own unique toxicity profiles. For instance, some piperazines can be metabolized to aniline derivatives.[7]

Strategic Framework for In Vivo Toxicity Assessment

A tiered approach, starting with acute toxicity and progressing to sub-chronic studies, is the standard for characterizing the safety profile of an NCE. This strategy allows for dose-range finding and identification of target organs early in the development process.

Acute Oral Toxicity (OECD 423/425)

The initial step is to determine the acute toxicity and estimate the median lethal dose (LD50). This provides essential information for classifying the compound and guiding dose selection for subsequent studies.[8][9]

Objective: To determine the short-term toxicity of a single high dose of the test article.

Rationale: The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are preferred as they use fewer animals than historical methods like OECD 401.[8][9][10] These studies provide critical data on the dose levels that cause overt toxicity and mortality, which is fundamental for designing repeat-dose studies.

Sub-Chronic 28-Day or 90-Day Repeated Dose Toxicity (OECD 407/408)

Sub-chronic studies are the cornerstone of preclinical safety assessment, providing insights into the effects of repeated exposure and identifying target organs.[11] A 90-day study is generally required for supporting clinical trials.[12][13]

Objective: To characterize the toxicological profile following repeated daily administration for up to 90 days, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).[14]

Rationale: This duration of exposure is typically sufficient to reveal the toxic potential of a compound in major organs and physiological systems. It covers key developmental and maturation periods in rodents.[13] The inclusion of recovery groups allows for the assessment of whether observed toxic effects are reversible.[14]

Experimental Design & Protocols

The following protocols are designed to be comprehensive and adhere to international guidelines.

Animal Model Selection
  • Species: The rat (e.g., Sprague-Dawley or Wistar strain) is the preferred rodent species for both acute and sub-chronic studies due to the extensive historical database available.[10]

  • Justification: Rats are a well-characterized model for aniline-induced hematotoxicity and splenotoxicity.

  • Animal Welfare: All procedures must be conducted in compliance with institutional and international animal welfare guidelines. Animals should be housed in controlled environments with a standard diet and water ad libitum.[15]

Protocol: 90-Day Repeated Dose Oral Toxicity Study (Rodent)

1. Animal Allocation & Grouping:

  • Use young, healthy adult rats, acclimatized for at least five days.[13]
  • Assign equal numbers of males and females to each group (typically 10-20 per sex per group).[12]
  • Groups:
  • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)
  • Group 2: Low Dose
  • Group 3: Mid Dose
  • Group 4: High Dose
  • Optional Recovery Groups: Additional animals in the control and high-dose groups (e.g., 5-10 per sex) are kept for a treatment-free period (e.g., 28 days) after the main study to assess reversibility.[13][14]

2. Dose Selection & Administration:

  • Doses should be selected based on acute toxicity data. The high dose should elicit some evidence of toxicity but not significant mortality.[15] The low dose should ideally be a multiple of the anticipated human exposure.
  • Administer the test article daily by oral gavage at approximately the same time each day.[13] The volume should not exceed 1 mL/100g body weight for aqueous solutions.[10][12]

3. In-Life Observations:

  • Mortality/Morbidity: Check animals twice daily.
  • Clinical Observations: Conduct detailed observations at least once daily, noting any changes in skin, fur, eyes, respiration, and behavior.[14] Pay close attention to signs of cyanosis (a potential indicator of methemoglobinemia).
  • Body Weight and Food Consumption: Record weekly.[13]
  • Ophthalmology: Conduct examinations before the study and at termination.[15]

4. Clinical Pathology:

  • Collect blood and urine samples at termination (and potentially at an interim time point).
  • Hematology: Key parameters include total and differential leukocyte counts, erythrocyte count, hemoglobin, hematocrit, red cell indices (MCV, MCH, MCHC), platelet count, and reticulocyte count.[16] Given the aniline moiety, methemoglobin levels should be a primary endpoint.
  • Clinical Chemistry: Core tests include markers for liver function (ALT, AST, ALP, bilirubin), kidney function (urea, creatinine), and general metabolic status (glucose, total protein, albumin, electrolytes).[16][17]
  • Urinalysis: Assess volume, specific gravity, pH, protein, glucose, and sediment.[18]

5. Terminal Procedures & Pathology:

  • At the end of the 90-day period (and recovery period), euthanize all animals.
  • Gross Necropsy: Conduct a full macroscopic examination of all external surfaces, orifices, and internal organs.
  • Organ Weights: Weigh key organs, including the brain, heart, liver, kidneys, spleen, and gonads. The spleen is of particular interest.
  • Histopathology: Preserve a comprehensive set of tissues in formalin. Perform microscopic examination of tissues from the high-dose and control groups.[15] If treatment-related changes are found, examine the same tissues in the lower-dose groups to establish a dose-response relationship.[15] The spleen, liver, kidneys, and bone marrow are critical tissues to evaluate.[19]

Data Presentation & Visualization

Clear presentation of data is crucial for interpretation.

Data Summary Tables

Table 1: Hypothetical Hematology Data (Day 91)

Parameter Sex Control Low Dose Mid Dose High Dose
Hemoglobin (g/dL) M 15.5 ± 0.8 15.2 ± 0.7 13.1 ± 0.9* 11.5 ± 1.1*
F 14.8 ± 0.6 14.5 ± 0.5 12.5 ± 0.8* 10.8 ± 1.0*
Methemoglobin (%) M 0.8 ± 0.2 1.5 ± 0.4 5.8 ± 1.2* 15.2 ± 3.5*
F 0.7 ± 0.3 1.6 ± 0.5 6.2 ± 1.5* 16.8 ± 4.1*
Reticulocytes (%) M 2.1 ± 0.5 2.5 ± 0.6 4.8 ± 1.1* 8.9 ± 2.2*
F 2.3 ± 0.4 2.8 ± 0.7 5.1 ± 1.3* 9.5 ± 2.5*

Statistically significant difference from control (p < 0.05)

Table 2: Hypothetical Organ Weight Data (Day 91)

Organ Sex Control Low Dose Mid Dose High Dose
Spleen (g) M 0.75 ± 0.10 0.81 ± 0.12 1.25 ± 0.21* 2.15 ± 0.35*
F 0.62 ± 0.08 0.68 ± 0.09 1.05 ± 0.18* 1.88 ± 0.29*
Liver (g) M 12.5 ± 1.5 12.8 ± 1.6 13.5 ± 1.8 14.2 ± 2.0
F 10.1 ± 1.2 10.5 ± 1.3 11.0 ± 1.5 11.8 ± 1.7

Statistically significant difference from control (p < 0.05)

Visualization of Workflows and Pathways

Toxicity_Workflow cluster_0 Study Initiation cluster_1 90-Day In-Life Phase cluster_2 Terminal & Post-Mortem Phase cluster_3 Data Analysis & Reporting DoseRange Acute Tox Study (OECD 423/425) DoseSelect Dose Selection for 90-Day Study DoseRange->DoseSelect Dosing Daily Oral Dosing (90 Days) DoseSelect->Dosing Observations Clinical Observations Body Weights Food Consumption Dosing->Observations ClinPath Clinical Pathology (Hematology, Chem) Observations->ClinPath Necropsy Gross Necropsy & Organ Weights ClinPath->Necropsy Histo Histopathology Necropsy->Histo Analysis Statistical Analysis NOAEL Determination Histo->Analysis Report Final Study Report Analysis->Report

Caption: Workflow for a 90-day in vivo toxicity study.

Aniline_Toxicity_Pathway cluster_RBC Red Blood Cell (RBC) cluster_Spleen Spleen Aniline Aniline Moiety MetHb Methemoglobin (MetHb) Formation Aniline->MetHb in RBCs Hypoxia Tissue Hypoxia MetHb->Hypoxia ROS Reactive Oxygen Species (ROS) MetHb->ROS Redox Cycling Hemolysis Hemolysis ROS->Hemolysis Clearance Clearance of Damaged RBCs Hemolysis->Clearance Hemosiderosis Hemosiderosis (Iron Overload) Clearance->Hemosiderosis Fibrosis Fibrosis & Hyperplasia Hemosiderosis->Fibrosis Chronic Exposure

Caption: Postulated toxicity pathway for the aniline moiety.

Conclusion and Forward-Looking Strategy

This technical guide outlines a robust, scientifically-grounded strategy for assessing the in vivo toxicity of 2-(4-benzoylpiperazin-1-yl)aniline. By anticipating toxicity based on its chemical structure, the proposed study designs are focused on the most probable target organs: the hematopoietic system and the spleen. The data generated from these studies will be pivotal for establishing a comprehensive safety profile, determining a safe starting dose for human trials, and satisfying global regulatory requirements. A thorough and well-executed preclinical toxicology program is the bedrock upon which successful drug development is built.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
  • Gothe S.R., et al. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
  • Weingand, K., et al. (1996). Harmonization of Animal Clinical Pathology Testing in Toxicity and Safety Studies. Toxicological Sciences, 29(2). Available at: [Link]

  • OECD. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. Available at: [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD. Available at: [Link]

  • Boorman, G. A., et al. (1992). Clinical pathology in the National Toxicology Program. Toxicologic pathology, 20(3_pt_2), 556-563. Available at: [Link]

  • Thakur, K. (2018). OECD Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. Available at: [Link]

  • FDA. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. U.S. Food and Drug Administration. Available at: [Link]

  • AICIS. (2023). Aniline and its salts - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • Dziwota, E., et al. (2019). Piperazine derivatives as dangerous abused compounds. Postepy higieny i medycyny doswiadczalnej, 73, 705-718. Available at: [Link]

  • Francke, S., et al. (2020). National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation. Toxicologic Pathology, 48(8), 1037-1039. Available at: [Link]

  • Kanani, J., & Sheikh, M. I. (2023). Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study. Medico-Legal Journal, 91(4), 285-291. Available at: [Link]

  • Harvey, J. B. (2016). The Fundamentals. Veterian Key. Available at: [Link]

  • ICCF. (n.d.). Sub-Chronic Oral Toxicity Testing in Laboratory Animals. International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients. Available at: [Link]

  • Staack, R. F., et al. (2004). Piperazine-Derived Designer Drug... Journal of Analytical Toxicology, 28(2), 79-86. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Wikipedia. Available at: [Link]

  • GLP Life Test. (n.d.). Sub-chronic toxicity studies. GLP Life Test. Available at: [Link]

  • Khan, M. F., et al. (1997). Oxidative Stress in the Splenotoxicity of Aniline. Fundamental and Applied Toxicology, 35(1), 22-30. Available at: [Link]

  • NICNAS. (2019). Piperazine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • NorthEast BioLab. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. NorthEast BioLab. Available at: [Link]

  • ASVCP. (n.d.). Introduction to Toxicologic Clinical Pathology. American Society for Veterinary Clinical Pathology. Available at: [Link]

  • Government of Canada. (1994). Aniline. Canada.ca. Available at: [Link]

  • MAK Commission. (2019). MAK Value Documentations – Aniline. PUBLISSO. Available at: [Link]

  • Greaves, P. (2012). Histopathology of Preclinical Toxicity Studies. ResearchGate. Available at: [Link]

  • IDEXX BioAnalytics. (n.d.). Toxicologic Pathology | Histopathology. IDEXX BioAnalytics. Available at: [Link]

  • OECD. (n.d.). b.27. sub-chronic oral toxicity test. Regulations.gov. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Arbo, M. D., et al. (2016). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Toxicology Letters, 241, 146-154. Available at: [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available at: [Link]

  • EMA. (2010). Guideline on Repeated Dose Toxicity. European Medicines Agency. Available at: [Link]

  • Sairam, S., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Neurotoxicology, 65, 269-278. Available at: [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430-438. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 2-(4-benzoylpiperazin-1-yl)aniline: Physicochemical Properties and Synthetic Considerations

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-benzoylpiperazin-1-yl)aniline, with a particular focus on its molecular weight and lipophilicity (logP). This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-benzoylpiperazin-1-yl)aniline, with a particular focus on its molecular weight and lipophilicity (logP). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of this and related molecular scaffolds.

Executive Summary

2-(4-benzoylpiperazin-1-yl)aniline is a complex organic molecule that incorporates several key pharmacophores: a primary aromatic amine, a piperazine ring, and a benzoyl moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of biologically active compounds. Understanding its fundamental physicochemical properties, such as molecular weight and logP, is critical for predicting its behavior in biological systems and for designing novel derivatives with desired therapeutic profiles. This guide will delve into the theoretical and practical aspects of these properties, as well as provide insights into its synthesis and analytical characterization.

Core Molecular Attributes

A thorough understanding of the core molecular attributes of a compound is the foundation of any drug discovery and development program. These attributes govern the compound's behavior from initial synthesis to its ultimate pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Formula

The structure of 2-(4-benzoylpiperazin-1-yl)aniline is characterized by an aniline ring substituted at the 2-position with a 4-benzoylpiperazin-1-yl group. The molecular formula for this compound is C₁₇H₁₉N₃O .

Molecular Weight

The molecular weight of a compound is a fundamental property that is crucial for a wide range of experimental procedures, from reaction stoichiometry to the preparation of solutions of known concentration. Based on its molecular formula, the molar mass of 2-(4-benzoylpiperazin-1-yl)aniline is 281.35 g/mol [1].

ElementCountAtomic Mass ( g/mol )Total Mass ( g/mol )
Carbon (C)1712.011204.187
Hydrogen (H)191.00819.152
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Total 281.359

Table 1: Calculation of the molar mass of 2-(4-benzoylpiperazin-1-yl)aniline.

Lipophilicity Profile: The Octanol-Water Partition Coefficient (logP)

Lipophilicity is a critical physicochemical parameter that significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Understanding logP

The partition coefficient, P, is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The logarithmic form, logP, is used for convenience.

A positive logP value indicates that the compound is more soluble in the lipidic phase (lipophilic or hydrophobic), while a negative logP value suggests higher solubility in the aqueous phase (hydrophilic). A logP of 0 signifies equal partitioning between the two phases.

Predicted logP Value
Experimental Determination of logP

For definitive characterization, the logP value should be determined experimentally. The two most widely accepted methods are the Shake-Flask method and high-performance liquid chromatography (HPLC).

The Shake-Flask method is considered the "gold standard" for logP determination. It involves dissolving the compound in a biphasic system of n-octanol and water, shaking the mixture until equilibrium is reached, and then measuring the concentration of the analyte in each phase.

Experimental Protocol: Shake-Flask logP Determination

  • Preparation of Solutions: Prepare a stock solution of 2-(4-benzoylpiperazin-1-yl)aniline in n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Stock Stock Solution in n-Octanol Mix Mix & Shake Stock->Mix Water Water Water->Mix Separate Separate Phases Mix->Separate Measure Measure Concentration Separate->Measure Calc_P Calculate P Measure->Calc_P Calc_logP Calculate logP Calc_P->Calc_logP

A faster, alternative method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the retention time of the compound on a non-polar stationary phase is correlated with the known logP values of a series of standard compounds.

Synthesis and Characterization

The synthesis of 2-(4-benzoylpiperazin-1-yl)aniline can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route involves the acylation of a piperazine-substituted aniline precursor.

Proposed Synthetic Pathway

A common strategy for the synthesis of N-acyl piperazines is the reaction of a secondary amine with an acyl chloride in the presence of a base.[2]

Step 1: Synthesis of 1-(2-aminophenyl)piperazine

This precursor can be synthesized via several methods, including the nucleophilic aromatic substitution of 2-fluoro-nitrobenzene with piperazine, followed by the reduction of the nitro group.

Step 2: Acylation with Benzoyl Chloride

The final product is obtained by reacting 1-(2-aminophenyl)piperazine with benzoyl chloride in an inert solvent, such as dichloromethane, in the presence of a tertiary amine base like triethylamine to scavenge the HCl byproduct.[2]

G 1-(2-aminophenyl)piperazine 1-(2-aminophenyl)piperazine Reaction Reaction 1-(2-aminophenyl)piperazine->Reaction Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base Dichloromethane Dichloromethane Dichloromethane->Reaction Solvent 2-(4-benzoylpiperazin-1-yl)aniline 2-(4-benzoylpiperazin-1-yl)aniline Reaction->2-(4-benzoylpiperazin-1-yl)aniline

Analytical Characterization

The identity and purity of the synthesized 2-(4-benzoylpiperazin-1-yl)aniline should be confirmed using a suite of analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and benzoyl rings, as well as the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons may be broad due to restricted rotation around the amide bond.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the characteristic signal for the carbonyl carbon of the benzoyl group (typically in the range of 165-175 ppm).

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule, and the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and a strong C=O stretching vibration for the amide carbonyl group (around 1630-1680 cm⁻¹).

Conclusion and Future Perspectives

2-(4-benzoylpiperazin-1-yl)aniline is a molecule with significant potential as a scaffold in medicinal chemistry. Its physicochemical properties, particularly its molecular weight and lipophilicity, are key determinants of its suitability for further development. This guide has provided a detailed overview of these properties, along with a plausible synthetic route and methods for its characterization. Future research in this area could focus on the experimental determination of the logP value, the exploration of alternative synthetic methodologies, and the generation of a library of derivatives for structure-activity relationship (SAR) studies.

References

  • AA Blocks. (n.d.). 199105-17-4 | MFCD07365118 | 2-(4-Benzylpiperazin-1-yl)aniline. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 4-(4-phenylpiperazin-1-yl)aniline | CAS#:68944-97-8. Retrieved from [Link]

  • Wikipedia. (n.d.). C17H19N3O. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General procedure for the Cu-catalyzed amination of aryl halides. Retrieved from [Link]

  • MolPort. (n.d.). 4-[4-(4-ethylbenzoyl)piperazin-1-yl]aniline | 878441-22-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Inch Calculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

  • WebQC.org. (n.d.). C17H19N3O3S molar mass. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. The synthesis of 4-methyl-2-(4-benzoyl-1-piperazinyl)-quinoline and 4-methyl-2-(4-cinnamoyl-1-piperazinyl)-quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Retrieved from [Link]

  • MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(4-benzoylpiperazin-1-yl)aniline: An Application Note and Step-by-Step Protocol

This comprehensive guide details the synthesis of 2-(4-benzoylpiperazin-1-yl)aniline, a molecule of interest for researchers in medicinal chemistry and drug development. The piperazine moiety is a well-established pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details the synthesis of 2-(4-benzoylpiperazin-1-yl)aniline, a molecule of interest for researchers in medicinal chemistry and drug development. The piperazine moiety is a well-established pharmacophore present in a wide array of clinically used drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets.[1] This protocol outlines a robust two-step synthetic pathway, beginning with the preparation of the key intermediate, 1-benzoylpiperazine, followed by a palladium-catalyzed Buchwald-Hartwig amination to yield the final product.

The presented methodology is designed to be both efficient and accessible, providing detailed procedural steps alongside explanations of the underlying chemical principles. This ensures that researchers can not only replicate the synthesis but also understand the rationale behind each experimental choice.

Overall Synthetic Workflow

The synthesis of 2-(4-benzoylpiperazin-1-yl)aniline is accomplished in two primary stages. The first stage involves the acylation of piperazine to form 1-benzoylpiperazine. The second stage is a cross-coupling reaction that joins the 1-benzoylpiperazine intermediate with an aniline precursor.

G cluster_0 Step 1: Synthesis of 1-Benzoylpiperazine cluster_1 Step 2: Synthesis of 2-(4-benzoylpiperazin-1-yl)aniline Piperazine Piperazine Reaction1 Schotten-Baumann Reaction Piperazine->Reaction1 BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction1 Benzoylpiperazine 1-Benzoylpiperazine Reaction1->Benzoylpiperazine Benzoylpiperazine_step2 1-Benzoylpiperazine Benzoylpiperazine->Benzoylpiperazine_step2 Intermediate Reaction2 Buchwald-Hartwig Amination Benzoylpiperazine_step2->Reaction2 Bromoaniline 2-Bromoaniline Bromoaniline->Reaction2 FinalProduct 2-(4-benzoylpiperazin-1-yl)aniline Reaction2->FinalProduct SchottenBaumann Piperazine Piperazine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral_Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (Electrophile) BenzoylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse & Elimination of Cl⁻ Product 1-Benzoylpiperazine Protonated_Amide->Product Deprotonation Byproducts NaCl + H₂O Base NaOH (Base) Base->Product BuchwaldHartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_complex Ar-Pd(II)-Amine(L₂) Ligand_Exchange->Amine_complex RedElim Reductive Elimination Amine_complex->RedElim RedElim->Pd0 Product Aryl-Amine Product RedElim->Product ArX 2-Bromoaniline ArX->OxAdd Amine 1-Benzoylpiperazine Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • 1-Benzoylpiperazine (from Part 1)

  • 2-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a suitable bulky phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Celite

Procedure:

  • To an oven-dried Schlenk flask, add 1-benzoylpiperazine (1.0 eq), 2-bromoaniline (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.08 eq). 2[2]. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours, or until TLC or LC-MS analysis indicates consumption of the starting materials. 6[2]. Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain 2-(4-benzoylpiperazin-1-yl)aniline.

ParameterValue
1-Benzoylpiperazine1.0 eq
2-Bromoaniline1.2 eq
Palladium CatalystPd(OAc)₂ (5 mol%)
LigandBINAP (8 mol%)
BaseCs₂CO₃ (2.0 eq)
SolventAnhydrous Toluene
Temperature110 °C
AtmosphereInert (Argon or Nitrogen)

Characterization of the Final Product

The identity and purity of the synthesized 2-(4-benzoylpiperazin-1-yl)aniline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra are expected to show characteristic signals for the aromatic protons of both the aniline and benzoyl rings, as well as the aliphatic protons of the piperazine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

References

  • designer-drug.com. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • chem-contract.com. (2026, March 16). 2-(4-Benzyl-piperazin-1-yl)aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

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Application

how to dissolve 2-(4-benzoylpiperazin-1-yl)aniline for cell culture assays

Application Note: Optimized Solubilization and Handling Protocol for 2-(4-Benzoylpiperazin-1-yl)aniline in In Vitro Cell Culture Assays Introduction & Chemical Profiling 2-(4-benzoylpiperazin-1-yl)aniline is a structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Solubilization and Handling Protocol for 2-(4-Benzoylpiperazin-1-yl)aniline in In Vitro Cell Culture Assays

Introduction & Chemical Profiling

2-(4-benzoylpiperazin-1-yl)aniline is a structurally complex synthetic building block and pharmacophore scaffold frequently utilized in the development of CNS-active compounds, kinase inhibitors, and GPCR ligands. Structurally, it features a primary aniline amine, a piperazine linker, and a benzoyl moiety.

While highly valuable in medicinal chemistry, this compound presents significant handling challenges for in vitro biological assays. The aniline nitrogen is weakly basic (pKa ~4.6), meaning it remains unprotonated at a physiological pH of 7.4. Furthermore, the benzoyl group forms an amide linkage with the piperazine ring, neutralizing the basicity of that nitrogen. Consequently, the molecule is highly lipophilic (predicted LogP ~2.5–3.5) and exhibits exceptionally poor aqueous solubility. Accurately measuring and predicting the solubility of such drug candidates during discovery is essential for resolving downstream bioavailability and dosing issues[1]. Attempting to dissolve this compound directly in aqueous media will result in rapid aggregation, rendering the drug bio-unavailable and leading to false negatives in cellular assays.

Solvent Selection & Causality

Poor solubility remains a critical barrier in the in vitro evaluation of lipophilic small molecules, requiring careful solvent selection to ensure compatibility with biological systems[2].

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the gold standard carrier solvent for this class of molecules. Its high dielectric constant (~47) and amphiphilic nature allow it to effectively solvate the hydrophobic benzoyl-piperazine core while acting as a hydrogen-bond acceptor for the aniline -NH₂ group.

  • Why not direct aqueous buffers? The thermodynamic solubility limit of this compound in standard PBS or culture media (e.g., DMEM/RPMI) is extremely low. Establishing stable exposures of hydrophobic, difficult-to-test substances in multi-well plates is inherently challenging due to sorption to plasticware and spontaneous precipitation[3]. A carrier solvent is mandatory to bypass these thermodynamic barriers and achieve kinetic solubility in the assay matrix.

Data Presentation: Solubility Metrics & Dilution Matrix

To maintain scientific integrity and prevent confounding variables in your dose-response curves, it is critical to keep the final vehicle (DMSO) concentration constant across all test conditions. Variations in DMSO concentration can induce differential cytotoxicity and membrane fluidization.

Table 1: Physicochemical Profiling & Solvent Compatibility

ParameterCharacteristic / ValueCausality / Impact on Assay Design
Predicted LogP ~2.5 - 3.5High lipophilicity drives rapid aggregation in aqueous media.
Aniline pKa ~4.6Unprotonated at pH 7.4; prevents dissolution in standard PBS.
DMSO Compatibility Excellent (>50 mM)High dielectric constant solvates the hydrophobic core effectively.
Aqueous Media Poor (<10 µM direct)Requires a carrier solvent to surpass thermodynamic barriers.

Table 2: Standardized Dilution Matrix for Cell Assays (Targeting 0.1% Final DMSO)

Target Assay ConcentrationIntermediate DMSO StockVolume of Intermediate StockVolume of Culture MediaFinal DMSO Concentration
10 µM 10 mM (Master Stock)1.0 µL999 µL0.1% (v/v)
5 µM 5 mM1.0 µL999 µL0.1% (v/v)
1 µM 1 mM1.0 µL999 µL0.1% (v/v)
0.1 µM 100 µM1.0 µL999 µL0.1% (v/v)

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system. Do not skip the Quality Control (QC) steps, as they are the only way to guarantee that your biological readout is a result of the compound's mechanism of action, rather than an artifact of precipitation.

Phase 1: Master Stock Preparation (10 mM)
  • Weighing: Accurately weigh the required mass of 2-(4-benzoylpiperazin-1-yl)aniline powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

    • Causality: DMSO is highly hygroscopic. Using older, water-exposed DMSO introduces ambient moisture that drastically reduces the solubility limit of the compound, leading to premature precipitation during storage.

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds, followed by water-bath sonication for 5–10 minutes at room temperature.

    • Causality: Sonication provides the necessary mechanical energy to disrupt the stable crystal lattice of the solid powder, facilitating complete solvation.

Phase 2: Intermediate Dilution (Working Stocks)
  • Serial Dilution: Using the 10 mM Master Stock, perform serial dilutions in 100% anhydrous DMSO to create 1000× working stocks for your desired final assay concentrations (refer to Table 2).

Phase 3: Aqueous Media Integration
  • Media Preparation: Pre-warm the complete cell culture media (e.g., DMEM with 10% FBS) to 37°C.

    • Causality: Introducing a DMSO-solvated lipophilic compound into cold media instantly lowers the thermodynamic solubility limit, causing rapid nucleation and micro-precipitation (cold-shock).

  • Drop-wise Addition: While vortexing the pre-warmed media at a low speed, add the DMSO working stock drop-wise.

    • Causality: Rapid dispersion prevents localized zones of high drug concentration, which act as nucleation sites for aggregation.

  • Quality Control (Self-Validation): Before applying the dosed media to your cell cultures, examine a 10 µL aliquot under a phase-contrast microscope at 20x or 40x magnification. Ensure the solution is optically clear. If needle-like crystals or amorphous aggregates are visible, the compound has "crashed out," and the solution must be discarded.

Mandatory Visualization: Solubilization Workflow

G A 2-(4-benzoylpiperazin-1-yl)aniline (Solid Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Solubilization C Master Stock Solution (10 mM in 100% DMSO) B->C Complete Dissolution D Quality Control (Visual & Microscopic Check) C->D Aliquot & Store (-20°C) E Pre-warmed Culture Media (Drop-wise Addition) D->E Pass QC F Final Assay Solution (DMSO ≤ 0.1% v/v) E->F Dilution G In Vitro Cell Assay (Incubation & Readout) F->G Apply to Cells

Workflow for solubilizing 2-(4-benzoylpiperazin-1-yl)aniline for in vitro assays.

References

  • Golzardi, M., & Glamočlija, U. (2025). Solubility of phytochemicals and challenges in in vitro studies: a literature review. Periodicals of Engineering and Natural Sciences (PEN), 13(2), 417-424.[Link]

  • Wennberg, A. C., et al. (2026). Critical Review of in Vitro Dosing Methods for Difficult-to-Test Substances and Hydrocarbon UVCBs. Environmental Toxicology and Chemistry.[Link]

  • Barrett, J. A., et al. (2022). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today, 27(5), 1315-1325.[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(4-Benzoylpiperazin-1-yl)aniline as a Privileged Scaffold in Modern Drug Discovery

Abstract The 2-(4-benzoylpiperazin-1-yl)aniline scaffold represents a versatile and strategically valuable building block in medicinal chemistry. Its unique topology, featuring three distinct points for chemical modifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-(4-benzoylpiperazin-1-yl)aniline scaffold represents a versatile and strategically valuable building block in medicinal chemistry. Its unique topology, featuring three distinct points for chemical modification—the primary aniline amine, the benzoyl moiety, and the piperazine core—provides a rich platform for generating diverse chemical libraries. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will explore its synthesis, key derivatization protocols, and its utility in targeting major drug classes, including protein kinases and G-protein-coupled receptors (GPCRs). The protocols herein are designed to be robust and self-validating, providing a foundation for the successful integration of this building block into drug discovery programs.

Introduction: The Strategic Value of the 2-(4-Benzoylpiperazin-1-yl)aniline Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs across various therapeutic areas, including anticancer, antiviral, and antipsychotic agents.[1] The 2-(4-benzoylpiperazin-1-yl)aniline motif combines this proven pharmacophore with additional features that enhance its utility as a synthetic building block:

  • Primary Aromatic Amine: This nucleophilic handle (at position 2 of the aniline ring) is a prime site for a wide array of chemical transformations, such as acylation, sulfonylation, alkylation, and participation in condensation reactions. This allows for the systematic exploration of the chemical space around this vector to optimize target engagement.

  • Benzoyl Group: The benzoyl moiety provides a rigid, aromatic substituent that can engage in crucial π-stacking or hydrophobic interactions within a target's binding pocket. The ketone functionality also offers a potential hydrogen bond acceptor and a site for further chemical modification.

  • Piperazine Core: This central ring system imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. Its conformationally flexible nature allows the appended functionalities to adopt optimal orientations for binding.

This combination of features makes 2-(4-benzoylpiperazin-1-yl)aniline an ideal starting point for developing focused compound libraries aimed at various biological targets.

Synthesis of the Core Building Block

The synthesis of 2-(4-benzoylpiperazin-1-yl)aniline can be efficiently achieved via a two-step sequence involving nucleophilic aromatic substitution (SNAr) followed by a reduction. This method is robust and amenable to scale-up for research and commercial purposes.[2][3]

Protocol 1: Synthesis of 2-(4-Benzoylpiperazin-1-yl)aniline

Reaction Scheme:

Synthesis_Scheme cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction reagent1 1-Benzoylpiperazine intermediate 1-(2-Nitrophenyl)-4-benzoylpiperazine reagent1->intermediate K2CO3, DMSO 120 °C plus1 + reagent2 1-Fluoro-2-nitrobenzene reagent2->intermediate K2CO3, DMSO 120 °C product 2-(4-Benzoylpiperazin-1-yl)aniline intermediate->product [H] plus2 +

Sources

Application

Application Note: NMR Spectroscopy Protocol and Reference Peak Analysis for 2-(4-Benzoylpiperazin-1-yl)aniline

Executive Summary The compound 2-(4-benzoylpiperazin-1-yl)aniline (PubChem CID: 1114002) is a highly versatile pharmacophore utilized in the synthesis of atypical antipsychotics, kinase inhibitors, and 5-HT receptor liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-benzoylpiperazin-1-yl)aniline (PubChem CID: 1114002) is a highly versatile pharmacophore utilized in the synthesis of atypical antipsychotics, kinase inhibitors, and 5-HT receptor ligands. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex spectral phenomena, specifically the restricted rotation of the piperazine-amide bond and the strong electronic shielding effects of the ortho-aniline moiety.

This application note provides a comprehensive, self-validating protocol for the acquisition, interpretation, and assignment of 1 H and 13 C NMR spectra for this critical intermediate.

Mechanistic Insights into Spectral Behavior (Expertise & Experience)

To accurately assign the NMR spectra of 2-(4-benzoylpiperazin-1-yl)aniline, analysts must understand the underlying physical chemistry dictating the chemical shifts and peak shapes.

Conformational Dynamics of the Benzoylpiperazine Ring

The amide bond connecting the benzoyl group to the piperazine nitrogen (N4) possesses significant partial double-bond character due to resonance. This creates a high energy barrier to rotation, resulting in the formation of distinct syn and anti rotamers at room temperature. As extensively detailed in conformational NMR studies of acyl-piperazines ( [1]), this restricted rotation causes the piperazine CH2​ protons adjacent to the amide to appear as broad, poorly resolved multiplets—or even split into distinct signal sets—rather than sharp triplets.

Electronic Shielding of the Aniline Ring

The primary amine ( −NH2​ ) exerts a powerful electron-donating resonance effect (+M effect) into the aromatic ring. This dramatically increases electron density at the ortho and para positions relative to the amine, shielding these nuclei and driving their 1 H NMR signals significantly upfield ( δ 6.50 – 6.70 ppm) compared to standard aromatic protons. The piperazine ring also exerts a milder +M effect, creating a highly specific, predictable splitting pattern for the four aniline protons.

Mechanisms cluster_piperazine Piperazine Ring Dynamics cluster_aniline Aniline Ring Electronics P1 Amide C-N Bond Partial Double Character P2 Restricted Rotation (High Energy Barrier) P1->P2 P3 Rotamer Formation (Broad/Split NMR Peaks) P2->P3 A1 Ortho-NH2 Group (+M Resonance Effect) A2 Increased Electron Density at Ortho/Para Positions A1->A2 A3 Upfield Chemical Shifts (~6.5 - 6.8 ppm) A2->A3

Fig 1. Logical relationship between structural features and observed NMR spectral phenomena.

Experimental Protocol for NMR Acquisition

A robust protocol must be a self-validating system. We specifically select DMSO- d6​ over CDCl3​ for this analysis. In CDCl3​ , the −NH2​ protons often appear as a broad, wandering peak that can overlap with the aliphatic piperazine signals. In DMSO- d6​ , strong hydrogen bonding locks the −NH2​ protons downfield ( 4.80 ppm), completely isolating them for accurate integration.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of highly pure 2-(4-benzoylpiperazin-1-yl)aniline into a clean vial. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow 2–3 minutes for thermal equilibration at 298 K. Perform automated tuning, matching, and gradient shimming to optimize magnetic field homogeneity.

  • 1 H NMR Acquisition: Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of all protons. Acquire 16 to 32 scans with a spectral width of 12 ppm.

  • 13 C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence (e.g., zgpg30). Set D1​ to 2.0 seconds and acquire 512 to 1024 scans depending on sample concentration.

  • Self-Validation (D 2​ O Exchange): To definitively confirm the aniline amine assignment, add 1 drop of D2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The peak at 4.80 ppm will disappear due to deuterium exchange.

Workflow S1 1. Sample Prep Dissolve 15 mg in DMSO-d6 S2 2. Tuning & Shimming Optimize magnetic homogeneity S1->S2 S3 3. Acquisition 1H (16-32 scans) 13C (512+ scans) S2->S3 S4 4. Processing Fourier Transform & Phase Correction S3->S4 S5 5. Analysis Integration & Peak Assignment S4->S5

Fig 2. Step-by-step experimental workflow for NMR sample preparation and spectral acquisition.

Reference NMR Data & Interpretation

The tables below summarize the expected quantitative data for 2-(4-benzoylpiperazin-1-yl)aniline. The total proton integration must equal 19H. If the piperazine signals are too broad for accurate integration at 298 K, Variable Temperature (VT) NMR at 350 K is recommended to surpass the coalescence temperature ( Tc​ ) and achieve sharp, time-averaged peaks.

Table 1: 1 H NMR Reference Peaks (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Assignment / Notes
−NH2​ 4.80br s2H-Primary amine; disappears upon D2​ O exchange.
Aniline H-4 6.55td1H7.8, 1.5Para to NH2​ ; heavily shielded by +M effect.
Aniline H-6 6.65dd1H8.0, 1.5Ortho to NH2​ ; shielded by +M effect.
Aniline H-5 6.85td1H7.8, 1.5Meta to NH2​ ; minimal shielding.
Aniline H-3 6.95dd1H8.0, 1.5Ortho to piperazine; adjacent to steric bulk.
Benzoyl Ar-H 7.40 – 7.50m5H-Benzoyl aromatic protons; tightly clustered.
Pip-CH 2​ (N-aryl) 2.80 – 2.95br m4H-Adjacent to aniline nitrogen; broadened.
Pip-CH 2​ (N-acyl) 3.45 – 3.75br m4H-Adjacent to amide; split/broad due to rotamers.
Table 2: 13 C NMR Reference Peaks (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment / Notes
C=O 169.5QuaternaryBenzoyl amide carbonyl.
Aniline C1 142.0QuaternaryCarbon directly attached to −NH2​ .
Aniline C2 138.5QuaternaryCarbon directly attached to piperazine N1.
Benzoyl C1' 136.0QuaternaryBenzoyl ipso carbon.
Benzoyl C-Ar 127.0 – 130.0CHBenzoyl aromatic carbons (ortho, meta, para).
Aniline C-Ar 115.0 – 126.0CHAniline aromatic carbons; C4 and C6 are upfield.
Pip-C (N-aryl) 50.5CH 2​ Piperazine carbons adjacent to aniline.
Pip-C (N-acyl) 42.0, 47.5CH 2​ Piperazine carbons adjacent to amide (split signals).

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(70), 39982-39993.[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1114002,[4-(2-Aminophenyl)piperazin-1-yl]-phenylmethanone. PubChem Database.[Link]

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 2-(4-benzoylpiperazin-1-yl)aniline

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of catalytic cross-coupling reactions using 2-(4-benzoylpiperazin-1-yl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of catalytic cross-coupling reactions using 2-(4-benzoylpiperazin-1-yl)aniline as a key building block. It details field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering insights into reaction optimization, mechanistic considerations, and practical applications in medicinal chemistry. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of 2-(4-benzoylpiperazin-1-yl)aniline

The 2-(4-benzoylpiperazin-1-yl)aniline scaffold is a privileged structure in modern medicinal chemistry. Its unique combination of a reactive aniline moiety, a versatile piperazine ring, and a lipophilic benzoyl group makes it an invaluable starting material for the synthesis of a wide range of biologically active compounds. The primary aromatic amine and the aryl ring present two key points for diversification through catalytic cross-coupling, enabling the rapid generation of compound libraries for drug discovery programs. Derivatives of similar N-arylpiperazines are integral to compounds targeting the central nervous system (CNS) and have been explored for antiviral and other therapeutic applications.[1][2] The protocols outlined herein provide a robust framework for leveraging this versatile building block in the synthesis of novel chemical entities.

Core Concepts and Mechanistic Considerations

Catalytic cross-coupling reactions are fundamental transformations in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The three most relevant reactions for the functionalization of 2-(4-benzoylpiperazin-1-yl)aniline and its derivatives are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4] This reaction is a cornerstone of modern drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. When applied to a halogenated derivative of 2-(4-benzoylpiperazin-1-yl)aniline, it allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

Catalytic Cycle Overview: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, and the Pd(0) catalyst is regenerated.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OR)2 + Base ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[5] This reaction is exceptionally powerful for synthesizing substituted anilines and N-aryl heterocycles. For the 2-(4-benzoylpiperazin-1-yl)aniline scaffold, this reaction can be employed in two ways: either by coupling the aniline nitrogen with an aryl halide or by using a halogenated version of the scaffold to couple with another amine.

Catalytic Cycle Overview: The mechanism is similar to the Suzuki coupling, with the key difference being the involvement of an amine and a strong base to form a palladium-amido complex prior to reductive elimination.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR'R'' ArPdAmine [Ar-Pd(II)L_n(HNR'R'')]X AmineCoord->ArPdAmine Deprotonation Deprotonation (Base) ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)L_n(NR'R'') Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Experimental_Workflow Start Starting Material: 1-benzoyl-4-(2-bromo-phenyl)-piperazine OR 2-(4-benzoylpiperazin-1-yl)aniline ReactionSetup Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Solvents - Add Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) Start->ReactionSetup Reaction Heating & Stirring (Monitor by TLC/LC-MS) ReactionSetup->Reaction Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Dry & Concentrate Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Characterized Product Purification->Product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with 1-benzoyl-4-(2-bromo-phenyl)-piperazine.

Reagent/ParameterRecommended ConditionsNotes
Aryl Halide 1-benzoyl-4-(2-bromo-phenyl)-piperazine1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃2-5 mol%
Ligand SPhos, XPhos, or P(t-Bu)₃4-10 mol%
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv
Solvent Toluene, Dioxane, or 2-MeTHFAnhydrous
Temperature 80 - 110 °C
Reaction Time 4 - 24 hoursMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add 1-benzoyl-4-(2-bromo-phenyl)-piperazine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the anhydrous solvent (e.g., toluene).

  • Add the catalyst/ligand solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: To couple an aryl bromide with the aniline nitrogen of 2-(4-benzoylpiperazin-1-yl)aniline.

Reagent/ParameterRecommended ConditionsNotes
Aniline 2-(4-benzoylpiperazin-1-yl)aniline1.2 equiv
Aryl Halide Aryl Bromide1.0 equiv
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%
Ligand RuPhos, Xantphos, or BINAP2-6 mol%
Base NaOtBu or LHMDS1.5 - 2.0 equiv
Solvent Toluene or DioxaneAnhydrous
Temperature 90 - 120 °C
Reaction Time 6 - 18 hoursMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • In a glovebox, add the aryl bromide (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., RuPhos, 3 mol%), and base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.

  • Add the anhydrous solvent (e.g., toluene), followed by 2-(4-benzoylpiperazin-1-yl)aniline (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To couple a terminal alkyne with 1-benzoyl-4-(2-bromo-phenyl)-piperazine.

Reagent/ParameterRecommended ConditionsNotes
Aryl Halide 1-benzoyl-4-(2-bromo-phenyl)-piperazine1.0 equiv
Alkyne Terminal Alkyne1.5 equiv
Palladium Pre-catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2-5 mol%
Copper Co-catalyst CuI1-5 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Serves as base and solvent
Solvent THF (optional, co-solvent)Anhydrous
Temperature Room Temperature to 60 °C
Reaction Time 2 - 12 hoursMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add 1-benzoyl-4-(2-bromo-phenyl)-piperazine (1.0 equiv), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper co-catalyst (CuI, 2 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., Et₃N, or a mixture of THF and Et₃N).

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield:

    • Screen Ligands: The choice of ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often superior. [6] * Vary the Base: The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Check Catalyst Activity: Ensure the palladium pre-catalyst has not degraded. Using pre-catalysts that are air- and moisture-stable can improve reproducibility. [7]* Side Reactions:

    • Homocoupling (Suzuki): This can occur if the reaction is too slow or if oxygen is present. Ensure the reaction is thoroughly deoxygenated.

    • Dehalogenation: This side reaction can be minimized by using a less polar solvent or a different base.

  • Poor Solubility:

    • If substrates or reagents are not fully dissolved, consider using a co-solvent system (e.g., Toluene/DMF) or increasing the reaction temperature.

Conclusion

The 2-(4-benzoylpiperazin-1-yl)aniline scaffold is a highly valuable platform for the development of novel chemical entities. The catalytic cross-coupling protocols detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its functionalization. By understanding the underlying mechanisms and carefully selecting reaction parameters, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The key to success lies in methodical optimization, with particular attention to the choice of ligand and base for each specific transformation.

References

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. (n.d.). Retrieved from [Link]

  • Lei, P., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters. Retrieved from [Link]

  • Substituted arene synthesis by alkynylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-(4-Benzyl-piperazin-1-yl)aniline. Chem-Contract.com. (2026). Retrieved from [Link]

  • Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives. Organic Letters. (2001). Retrieved from [Link]

  • Sonogashira coupling. Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. ACS Publications. (2021). Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. (2023). Retrieved from [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. (2016). Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A simple synthetic route to well-defined [Pd(NHC)Cl(η3-1-tBu- indenyl)] pre-catalysts for cross-coupling reaction. ChemCatChem. (n.d.). Retrieved from [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. (n.d.). Retrieved from [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. (n.d.). Retrieved from [Link]

  • A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: an efficient, versatile catalyst for Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. (2016). Retrieved from [Link]

  • Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. (n.d.). Retrieved from [Link]

  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. (2004). Retrieved from [Link]

  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. PMC. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025). Retrieved from [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. (n.d.). Retrieved from [Link]

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. ScienceDirect. (2024). Retrieved from [Link]

  • Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. (2021). Retrieved from [Link]

Sources

Application

Application Note: Advanced In Vivo Formulation Strategies for 2-(4-Benzoylpiperazin-1-yl)aniline

Executive Summary & Physicochemical Profiling 2-(4-Benzoylpiperazin-1-yl)aniline is a structurally complex small molecule featuring a weakly basic aniline moiety (pKa ~4.5), a rigid piperazine linker, and a lipophilic be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-(4-Benzoylpiperazin-1-yl)aniline is a structurally complex small molecule featuring a weakly basic aniline moiety (pKa ~4.5), a rigid piperazine linker, and a lipophilic benzoyl group. This structural motif is frequently encountered in targeted therapeutics, including PARP, MAGL, and acetylcholinesterase inhibitors. However, its physicochemical profile presents a classic "brick dust" and "grease ball" formulation challenge: it exhibits high lipophilicity (LogP > 3) and poor aqueous solubility at physiological pH.

When administered in vivo, the unformulated free base is prone to rapid precipitation in the neutral pH of the intestine (during oral dosing) or upon dilution in the bloodstream (during intravenous dosing). This Application Note details three field-proven, self-validating formulation protocols designed to overcome these liabilities, ensuring reproducible pharmacokinetics and tolerability in rodent models.

Mechanistic Formulation Strategies (Causality & Rationale)

To achieve therapeutic exposures, the formulation must thermodynamically or kinetically stabilize the molecule in solution. We rely on three distinct mechanisms based on the dosing route:

  • Cosolvent & Surfactant Systems (IV/IP): A standard combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and Tween 80 is highly effective[1],[2]. DMSO disrupts the rigid crystal lattice of the benzoylpiperazine core. PEG400 acts as a miscible cosolvent that prevents immediate precipitation upon aqueous dilution, while Tween 80 forms micelles that sequester the lipophilic domains in the bloodstream[3].

  • Cyclodextrin Inclusion (IV/PO): Sulfobutylether-β-cyclodextrin (SBE-β-CD) provides a hydrophobic cavity that encapsulates the benzoyl and aryl rings. This host-guest complexation shields the hydrophobic surface area from water, dramatically increasing apparent solubility without the toxicity associated with high cosolvent loads[2].

  • Lipid-Based Microemulsions (PO): For oral gavage, a mixture of PEG400 and Labrasol (caprylocaproyl macrogol-8 glycerides) prevents the weak base from precipitating when transitioning from the acidic stomach (pH 1-2, where the aniline is ionized and soluble) to the neutral intestine (pH 6.8, where it reverts to the insoluble free base). Labrasol enhances intestinal permeability and promotes lymphatic absorption, significantly improving oral bioavailability[4].

Step-by-Step Experimental Protocols

Self-Validation Requirement: Every protocol below requires a final centrifugation step (10,000 x g, 5 min) and visual inspection for the Tyndall effect (using a laser pointer) to rule out nanoprecipitation. Nominal concentrations must be verified by HPLC-UV at 254 nm prior to in vivo administration.

Protocol A: Cosolvent/Surfactant System (Target: 2.5 - 5.0 mg/mL)

Best for: Intravenous (IV) and Intraperitoneal (IP) administration.

  • Primary Dissolution: Weigh the required mass of 2-(4-benzoylpiperazin-1-yl)aniline. Add DMSO to achieve a 10% final volume fraction. Vortex and sonicate at 37°C until a completely clear solution is achieved. Causality: DMSO must be used first to overcome the crystal lattice energy; adding aqueous excipients too early will cause irreversible precipitation.

  • Cosolvent Addition: Add PEG400 to achieve a 40% final volume fraction. Vortex vigorously for 1 minute[2].

  • Surfactant Addition: Add Tween 80 to achieve a 5% final volume fraction. Vortex until homogenous.

  • Aqueous Dilution: Dropwise, add 0.9% sterile Saline to achieve the remaining 45% volume. Continuous stirring during this step is critical to prevent localized supersaturation[1]. Safety Note: The maximum allowable dose of DMSO in rodents should not exceed 2.75 g/kg to prevent localized tissue necrosis and systemic toxicity[5].

Protocol B: Cyclodextrin Complexation (Target: 5.0 - 10.0 mg/mL)

Best for: High-dose IV or PO administration.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in 0.9% sterile Saline. Stir until completely dissolved (can take up to 30 minutes).

  • Primary Dissolution: Dissolve the API in DMSO (10% of the final formulation volume)[2].

  • Complexation: Slowly add the 20% SBE-β-CD solution (90% of final volume) to the API/DMSO solution while vortexing. Sonicate for 15 minutes to drive the host-guest inclusion complex to thermodynamic equilibrium.

Protocol C: Lipid-Based System (Target: up to 15.0 mg/mL)

Best for: Oral Gavage (PO) to maximize bioavailability.

  • Vehicle Preparation: Mix PEG400 and Labrasol in a 1:1 (v/v) ratio[4].

  • Dissolution: Add the API directly to the PEG400:Labrasol mixture.

  • Thermal Activation: Heat the mixture to 45°C in a water bath and sonicate for 20 minutes until a clear, single-phase solution is formed. Allow to cool to room temperature before dosing[4].

Quantitative Data Presentation

Formulation StrategyCompositionRouteMax API Conc.Vehicle Toxicity / Limitations
Protocol A (Cosolvent) 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineIV, IP~5.0 mg/mLHigh osmolarity; max DMSO dose must be strictly monitored[5],[1].
Protocol B (Cyclodextrin) 10% DMSO, 90% (20% SBE-β-CD in Saline)IV, PO~10.0 mg/mLRenal clearance of CD limits chronic IV use; highly tolerated PO[2].
Protocol C (Lipid) PEG400 : Labrasol (1:1 v/v)PO only~15.0 mg/mLGI transit alteration; Labrasol may inhibit efflux transporters (P-gp)[4].

Visualizations

G Start 2-(4-Benzoylpiperazin-1-yl)aniline Target Concentration & Route IV Intravenous (IV) / Intraperitoneal (IP) Start->IV Rapid onset PO Oral Gavage (PO) Start->PO Efficacy/PK study Sol1 Cosolvent System (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) IV->Sol1 Conc < 5 mg/mL Sol2 Cyclodextrin System (10% DMSO, 90% [20% SBE-β-CD]) IV->Sol2 Conc > 5 mg/mL PO->Sol2 Aqueous preference Sol3 Lipid/Surfactant System (PEG400:Labrasol 1:1) PO->Sol3 Maximize absorption

Formulation Decision Tree for 2-(4-Benzoylpiperazin-1-yl)aniline based on dosing route.

G Dose Administered Dose (PO or IV) Stomach Stomach (pH 1-2) Ionized Aniline (Soluble) Dose->Stomach PO Route Blood Systemic Circulation (Protein Bound) Dose->Blood IV Route (Direct) Intestine Intestine (pH 6.8) Risk of Precipitation Stomach->Intestine Transit Micelle Micellar/CD Protection (Tween 80 / Labrasol) Intestine->Micelle Excipient Action Micelle->Blood Absorption

Pharmacokinetic absorption pathway highlighting excipient-mediated protection against precipitation.

References

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University IACUC. Available at: [Link]

  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PMC. Available at:[Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Benzoylpiperazin-1-yl)aniline

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-(4-benzoylpiperazin-1-yl)aniline. As Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-(4-benzoylpiperazin-1-yl)aniline. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and improve your reaction yields.

Core Reaction Principles: Understanding the Synthesis

The most common and efficient method for synthesizing 2-(4-benzoylpiperazin-1-yl)aniline is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

In this case, the reaction involves the coupling of 1-benzoylpiperazine with a 2-substituted aniline precursor, such as 2-fluoroaniline, 2-chloroaniline, or 2-bromoaniline. The general reaction scheme is as follows:

Key Components of the Buchwald-Hartwig Amination:

  • Aryl Halide: The choice of the leaving group on the aniline precursor (e.g., F, Cl, Br, I) significantly impacts the reaction rate. Generally, the reactivity order is I > Br > Cl > F.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. Ligands like BINAP, Xantphos, or Buchwald's biaryl phosphine ligands are commonly used. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A base is required to deprotonate the amine (1-benzoylpiperazine) and to neutralize the hydrogen halide formed during the reaction. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used to prevent the quenching of the catalyst and base.

Below is a simplified diagram of the catalytic cycle to illustrate the fundamental steps.

PdL2 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) PdL2->OxAdd 1. ComplexA Ar-Pd(II)(L2)-X OxAdd->ComplexA AmineCoord Amine Coordination (R2NH) ComplexA->AmineCoord 2. ComplexB [Ar-Pd(II)(L2)(R2NH)]+X- AmineCoord->ComplexB Deprotonation Deprotonation (Base) ComplexB->Deprotonation 3. ComplexC Ar-Pd(II)(L2)-NR2 Deprotonation->ComplexC RedElim Reductive Elimination ComplexC->RedElim 4. RedElim->PdL2 Catalyst Regeneration Product Ar-NR2 (Product) RedElim->Product Start Low/No Yield CheckCatalyst 1. Catalyst/Ligand Activity Start->CheckCatalyst CheckBase 2. Base Strength/Solubility CheckCatalyst->CheckBase If no improvement Success Yield Improved CheckCatalyst->Success Resolved CheckAtmosphere 3. Inert Atmosphere CheckBase->CheckAtmosphere If no improvement CheckBase->Success Resolved CheckReagents 4. Reagent Purity CheckAtmosphere->CheckReagents If no improvement CheckAtmosphere->Success Resolved CheckReagents->Success Resolved

Caption: Systematic workflow for troubleshooting low reaction yield.

Detailed Breakdown:

  • Catalyst and Ligand Inactivity:

    • Plausible Cause: The palladium(0) catalyst is highly sensitive to oxygen. Exposure to air can lead to the formation of inactive palladium oxides. Similarly, phosphine ligands can be oxidized.

    • Solution:

      • Ensure your palladium precatalyst and ligand are fresh and have been stored under an inert atmosphere (e.g., in a glovebox or desiccator).

      • Use a robust precatalyst, such as a G3 or G4 Buchwald precatalyst, which offers greater air stability.

      • Degas your solvent thoroughly before use. This can be done by bubbling argon or nitrogen through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique for more rigorous applications.

  • Incorrect Base or Insufficient Basicity:

    • Plausible Cause: The chosen base may not be strong enough to deprotonate the piperazine nitrogen effectively, or it may have poor solubility in the reaction solvent. Sodium tert-butoxide (NaOtBu) is a strong, commonly used base, but it is highly hygroscopic.

    • Solution:

      • Use a freshly opened bottle of NaOtBu or purchase it in sealed ampoules.

      • Consider switching to a different base. Cesium carbonate (Cs₂CO₃) is often an excellent alternative as it has good solubility and is less prone to causing side reactions compared to very strong bases.

      • Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Compromised Inert Atmosphere:

    • Plausible Cause: Even small leaks in your reaction setup can introduce enough oxygen to kill the catalyst.

    • Solution:

      • Check all joints and septa for a proper seal. Use high-vacuum grease on glass joints.

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. A gas bubbler is a good visual indicator of positive pressure.

  • Purity of Starting Materials:

    • Plausible Cause: Impurities in the 1-benzoylpiperazine or the 2-haloaniline can interfere with the reaction. Water is a particularly problematic impurity.

    • Solution:

      • Ensure your solvent is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves.

      • If necessary, purify the starting materials before use. 1-benzoylpiperazine can be recrystallized, and 2-haloanilines can be distilled.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing the formation of several side products, which complicates purification and lowers the yield of my desired product. What are these side products, and how can I prevent them?

Answer: Side product formation is often related to the reactivity of the starting materials and intermediates. Common side products in this synthesis include hydrodehalogenation of the aryl halide and homocoupling products.

Side Product Plausible Cause Prevention Strategy
Aniline (from hydrodehalogenation) Reaction of the aryl halide with trace amounts of water or other proton sources. Can be promoted by certain catalyst/ligand combinations.Use rigorously dried solvents and reagents. Consider a ligand less prone to β-hydride elimination, such as a Josiphos-type ligand.
Biphenyl-type products (homocoupling) Coupling of two molecules of the aryl halide. More common at higher temperatures and with more reactive aryl halides (iodides).Lower the reaction temperature. Use a lower catalyst loading. Ensure a slight excess of the amine coupling partner.
Benzamide (from hydrolysis) Hydrolysis of the benzoyl group on the piperazine, especially if the reaction is worked up under acidic or basic conditions at elevated temperatures.Use a milder workup procedure. Avoid prolonged exposure to strong acids or bases during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide is best for this reaction: 2-fluoroaniline, 2-chloroaniline, or 2-bromoaniline?

For Buchwald-Hartwig reactions, the reactivity order is generally Br > Cl. While 2-bromoaniline will likely give a faster reaction and higher yield under standard conditions, 2-chloroaniline is often preferred in industrial settings due to its lower cost. Specialised catalyst systems, often employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), have been developed to efficiently activate the less reactive C-Cl bond. 2-Fluoroaniline is typically the least reactive and would require more forcing conditions or a specialized catalyst system.

Q2: How do I choose the optimal catalyst and ligand?

The choice depends on the aryl halide used.

  • For 2-bromoaniline: A standard combination like Pd₂(dba)₃ with a ligand such as BINAP or Xantphos often works well.

  • For 2-chloroaniline: A more electron-rich and bulky ligand is usually required to facilitate the more difficult oxidative addition step. The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) paired with a palladium precatalyst like Pd(OAc)₂ or a dedicated G3/G4 precatalyst are highly effective.

A good starting point is to screen a small number of catalyst/ligand combinations in parallel on a small scale to identify the optimal system for your specific conditions.

Q3: Can I run this reaction open to the air?

No. As explained above, the Pd(0) catalyst is highly sensitive to oxygen. All steps involving the catalyst, ligand, and base should be performed under an inert atmosphere of nitrogen or argon to ensure reproducibility and high yield.

Recommended Experimental Protocol

This protocol is a general starting point for the synthesis using 2-chloroaniline and a modern catalyst system.

Materials:

  • 2-Chloroaniline (1.0 equiv)

  • 1-Benzoylpiperazine (1.1 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and 1-benzoylpiperazine.

  • Seal the flask with a septum, and purge with argon for 10-15 minutes.

  • Via syringe, add anhydrous toluene, followed by the 2-chloroaniline.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the flask to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(4-benzoylpiperazin-1-yl)aniline.

Optimization

troubleshooting 2-(4-benzoylpiperazin-1-yl)aniline solubility in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate heavily substituted piperazine derivatives for biological assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate heavily substituted piperazine derivatives for biological assays. The compound , 2-(4-benzoylpiperazin-1-yl)aniline , presents a classic physicochemical challenge: it is a highly lipophilic molecule with a deceptively complex ionization profile.

In this guide, we will move beyond basic "trial and error" troubleshooting. We will deconstruct the thermodynamic causality behind its precipitation, provide a self-validating protocol to empirically determine its kinetic solubility, and outline robust formulation strategies to ensure the integrity of your downstream data.

Diagnostic Workflow

SolubilityWorkflow Start 2-(4-benzoylpiperazin-1-yl)aniline (Solid Powder) DMSO Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->DMSO Buffer Dilute into Aqueous Buffer (Target: <1% DMSO) DMSO->Buffer Check Turbidimetry / Visual Check (Absorbance at 620 nm) Buffer->Check Precip Precipitation / High Scattering (Insoluble) Check->Precip Abs > 0.05 Soluble Clear Solution / Low Scattering (Soluble) Check->Soluble Abs < 0.05 Fix_pH Strategy A: Lower pH (Adjust buffer to pH < 5.5) Precip->Fix_pH Fix_Form Strategy B: Excipients (Add 10% HP-β-CD or 0.1% Tween 80) Precip->Fix_Form Proceed Proceed to Biological Assay Soluble->Proceed Fix_pH->Buffer Re-evaluate Fix_Form->Buffer Re-evaluate

Diagnostic workflow for troubleshooting 2-(4-benzoylpiperazin-1-yl)aniline aqueous precipitation.

Core FAQ & Troubleshooting Guide

Q1: Why does 2-(4-benzoylpiperazin-1-yl)aniline precipitate immediately when diluted from a DMSO stock into pH 7.4 PBS? Causality: This is a classic case of solvent-shift precipitation driven by the molecule's specific ionization profile. The structure contains three nitrogen atoms, but their basicities differ drastically. The N4 nitrogen of the piperazine is part of a benzamide (benzoyl group); amides are neutral and do not protonate under physiological conditions. The N1 nitrogen is an arylpiperazine (attached to the aniline ring). While aliphatic piperazines have a high pKa (~9.7)[1], conjugating the nitrogen to an aromatic ring delocalizes its lone pair, dropping the pKa to approximately 6.0–6.5. The primary aniline amine has an even lower pKa (~4.6).

Consequently, at pH 7.4, the molecule is almost entirely unprotonated and highly lipophilic. When the DMSO solvating the compound diffuses into the aqueous bulk, the uncharged lipophilic molecules rapidly self-associate through hydrophobic interactions and π-π stacking, exceeding their thermodynamic solubility limit (typically <10 µg/mL for neutral arylpiperazines)[2] and forming amorphous aggregates.

Q2: How can I formulate this compound for cell-based assays where pH must remain at 7.4 and DMSO cannot exceed 1%? Causality & Solution: Since you cannot leverage pH-driven protonation, you must reduce the thermodynamic penalty of aqueous solvation using complexing agents or non-ionic surfactants[3].

  • Cyclodextrin Complexation: Use 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). The benzoyl and aniline rings can insert into the hydrophobic cavity of the cyclodextrin, shielding them from water while the hydrophilic exterior maintains aqueous solubility.

  • Micellar Solubilization: A combination of 0.1% Tween-80 or Cremophor EL can form micelles that encapsulate the lipophilic free base. Crucial Formulation Step: Always pre-mix the DMSO stock with the surfactant/cyclodextrin before adding the aqueous buffer. This ensures the compound is captured into the hydrophobic cavities/micelles before it has a chance to nucleate in the bulk water.

Q3: If I am conducting a biochemical (cell-free) assay, what is the optimal pH range for preparing stable aqueous stock solutions? Causality & Solution: For purely aqueous solutions without co-solvents, you must lower the pH below the pKa of the arylpiperazine nitrogen to ensure at least 90% protonation (pH = pKa - 1). Formulating the buffer at pH 5.0–5.5 will yield a positively charged, highly soluble cation. Use a citrate or acetate buffer rather than PBS, as phosphate salts can sometimes form insoluble complexes with protonated piperazines.

Quantitative Physicochemical Profile

Physicochemical PropertyEstimated ValueMechanistic Implication for Aqueous Formulation
pKa 1 (Arylpiperazine N1) ~ 6.0 – 6.5Primary protonation site; requires pH < 5.5 for high aqueous solubility without excipients.
pKa 2 (Aniline NH2) ~ 4.6Weakly basic; largely neutral at physiological pH.
pKa 3 (Benzamide N4) Non-basic (< 0)Electron-withdrawing benzoyl group neutralizes basicity; no contribution to solubility.
cLogP (Lipophilicity) 2.8 – 3.5High hydrophobicity drives rapid precipitation in neutral aqueous media.
Kinetic Solubility (pH 7.4) < 10 µg/mLRequires co-solvents (DMSO), surfactants, or cyclodextrins for biological assays.

Self-Validating Protocol: Kinetic Solubility Assay (Turbidimetric Method)

Trustworthiness Note: This protocol acts as a self-validating system by utilizing absorbance at a non-absorbing wavelength (620 nm) to detect light scattering from insoluble particulates. It objectively defines the maximum soluble concentration without requiring complex LC-MS/MS quantification.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-(4-benzoylpiperazin-1-yl)aniline in 100% anhydrous DMSO.

  • Dilution Series: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well PCR plate (ranging from 10 mM down to 0.078 mM).

  • Buffer Spiking: In a clear-bottom 96-well assay plate, add 198 µL of your target aqueous buffer (e.g., PBS pH 7.4) to each well.

  • Solvent Shift: Rapidly transfer 2 µL of the DMSO dilution series into the buffer (yielding a final DMSO concentration of 1% and compound concentrations ranging from 100 µM to 0.78 µM).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM. This allows the system to reach a metastable state where insoluble aggregates form fully.

  • Quantification: Read the absorbance at 620 nm using a microplate reader.

  • Validation & Analysis: Plot Absorbance (y-axis) vs. Concentration (x-axis). The kinetic solubility limit is the concentration at which the absorbance sharply deviates from the baseline (buffer + 1% DMSO control).

    • Internal Controls: Always include Amiodarone as a low-solubility control (precipitates at ~10 µM) and Diphenhydramine as a high-solubility control (>100 µM) to validate the assay's dynamic range.

References

  • [3] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | Source: NIH | URL: 3

  • [1] Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Source: University of Regina / Journal of Chemical & Engineering Data | URL: 1

  • [2] Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | Source: MDPI | URL: 2

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(4-benzoylpiperazin-1-yl)aniline

Welcome to the Technical Support Center for handling and storing 2-(4-benzoylpiperazin-1-yl)aniline. This active pharmaceutical ingredient (API) intermediate features an electron-rich primary aromatic amine (aniline deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 2-(4-benzoylpiperazin-1-yl)aniline. This active pharmaceutical ingredient (API) intermediate features an electron-rich primary aromatic amine (aniline derivative) and a tertiary amine (piperazine ring). Aromatic amines are notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen, light, and ambient temperatures, leading to rapid discoloration (yellow to dark red/brown) and degradation[1]. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure long-term stability.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why does 2-(4-benzoylpiperazin-1-yl)aniline degrade and change color so rapidly on the benchtop? A1: The primary amine group attached to the benzene ring makes the aromatic system highly electron-rich. Atmospheric oxygen, catalyzed by ambient light (photo-oxidation) or trace transition metals, abstracts a hydrogen atom to form a nitrogen-centered radical. This radical rapidly undergoes coupling reactions to form highly conjugated, colored species such as azo compounds, or reacts further with oxygen to form N-oxides and nitroso derivatives[1][2]. While the benzoylpiperazine moiety is relatively stable, the aniline nitrogen acts as the primary oxidation hotspot.

Q2: Can I just store it in a standard refrigerator (4°C) to prevent this? A2: No. While lowering the temperature reduces the kinetic rate of oxidation, it does not eliminate the presence of oxygen or moisture. Hygroscopic condensation upon opening cold vials introduces moisture, which can accelerate hydrolytic or oxidative degradation pathways. Complete exclusion of oxygen via an inert atmosphere (argon or nitrogen) combined with sub-zero storage (-20°C or -80°C) is mandatory for long-term API stability[3][4].

Q3: Are there chemical additives that can prevent this oxidation? A3: Yes. Free radical scavengers (e.g., Butylated hydroxytoluene - BHT) or peroxide decomposers can be added to solutions to inhibit the auto-oxidation chain reaction[3][5]. However, for pure solid storage, converting the free base into a salt (e.g., hydrochloride salt) is the most effective chemical strategy. Protonating the aniline nitrogen drastically reduces its electron density, effectively shutting down the primary oxidation pathway.

OxidationPathway A 2-(4-benzoylpiperazin-1-yl)aniline (Free Base) O2 O2 / Light / Temp A->O2 Salt Hydrochloride Salt Form (Protonated Amine) A->Salt + HCl (Stabilization) Radical Nitrogen-Centered Radical (Reactive Intermediate) O2->Radical Degradation Azo Dimers & N-Oxides (Dark Red/Brown Impurities) Radical->Degradation Auto-oxidation Salt->O2 Blocked

Oxidation pathway of the aniline moiety vs. chemical stabilization via salt formation.

Part 2: Troubleshooting Guide

Issue 1: The solid powder has turned from off-white to dark brown over the past month.

  • Cause: Exposure to atmospheric oxygen and light during storage. Aromatic amines form highly conjugated azo and nitroso compounds upon oxidation, which are intensely colored even at low ppm concentrations[1][5].

  • Resolution: Discard or repurify the batch via flash chromatography or recrystallization. To prevent recurrence, implement Protocol 1 (Inert Storage) and ensure the use of amber glass vials to block UV/visible light[4][6].

Issue 2: HPLC analysis shows multiple new peaks (degradants) despite storage at -20°C.

  • Cause: The vial headspace contained ambient air before freezing. Oxygen solubility in solid matrices or trapped air is sufficient to drive slow oxidation over months.

  • Resolution: Purge the headspace with high-purity Argon (heavier than air, displaces oxygen better than Nitrogen) before sealing. Use PTFE-lined caps to prevent oxygen ingress over time[3].

Issue 3: Inconsistent biological assay results when using a 1-month-old DMSO stock solution.

  • Cause: DMSO is highly hygroscopic and can carry dissolved oxygen. Anilines oxidize much faster in solution than in the solid state.

  • Resolution: Never store 2-(4-benzoylpiperazin-1-yl)aniline in solution for long-term use. Prepare fresh DMSO stocks daily from the solid. If short-term solution storage is unavoidable, degas the solvent (freeze-pump-thaw method) and add 0.01% BHT as an antioxidant[3].

Part 3: Validated Experimental Protocols

Protocol 1: Self-Validating Inert Storage Workflow for Solid API
  • Objective: To aliquot and store the free base solid with zero oxygen exposure, incorporating a visual validation mechanism.

  • Rationale: Relying solely on a quick nitrogen flush on the benchtop often leaves residual oxygen. A glovebox workflow with an oxygen indicator ensures absolute inertness.

Step-by-Step Methodology:

  • Preparation: Transfer the freshly purified, dried 2-(4-benzoylpiperazin-1-yl)aniline into an anaerobic glovebox (Argon atmosphere, <1 ppm O2).

  • Aliquoting: Weigh the bulk material into single-use, amber glass vials (to prevent photo-degradation)[4]. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure during sample retrieval.

  • Validation Inclusion: Place a small, sealed, gas-permeable packet containing a resazurin-based oxygen indicator (pink when oxidized, colorless when reduced) into the secondary storage container. Causality: This creates a self-validating system; if the indicator turns pink during storage, the seal has failed, and the batch integrity is compromised.

  • Sealing: Cap the vials tightly with PTFE/Silicone septa caps.

  • Secondary Containment: Place the vials inside a vacuum-sealable Mylar bag with a commercial oxygen scavenger packet. Vacuum seal the bag.

  • Storage: Transfer the sealed bag to a -20°C or -80°C freezer dedicated to API stability storage[7].

StorageWorkflow Purify Fresh Synthesis & Purification Glovebox Transfer to Argon Glovebox Purify->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Validate Add O2 Indicator (Self-Validation) Aliquot->Validate Seal Vacuum Seal in Mylar + Scavenger Validate->Seal Store Store at -20°C (ICH Guidelines) Seal->Store

Step-by-step self-validating workflow for inert aliquoting and long-term API storage.

Protocol 2: Chemical Stabilization via Salt Formation (HCl Salt)
  • Objective: Convert the highly reactive free base into a stable hydrochloride salt for room-temperature handling or long-term bulk storage.

  • Rationale: Protonation of the primary aniline amine removes the lone pair of electrons from the conjugated pi-system, drastically increasing the oxidation potential and rendering the molecule stable to atmospheric oxygen.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 2-(4-benzoylpiperazin-1-yl)aniline free base in anhydrous diethyl ether or dichloromethane under a nitrogen atmosphere.

  • Slowly add 1.1 eq of anhydrous HCl (e.g., 2M solution in diethyl ether) dropwise at 0°C while stirring vigorously.

  • A white precipitate (the HCl salt) will form immediately. Causality: The salt is insoluble in ether, driving the reaction to completion and preventing further side reactions.

  • Stir for 30 minutes, then filter the precipitate under a nitrogen blanket using a Schlenk frit.

  • Wash the filter cake with cold, anhydrous ether to remove any unreacted free base.

  • Dry the solid under high vacuum (<0.1 mbar) for 12 hours to remove all residual solvent. The resulting off-white powder is highly resistant to auto-oxidation and can be stored under standard desiccation.

Part 4: Quantitative Data & Storage Guidelines

To standardize storage practices, refer to the following quantitative guidelines based on ICH Q1A(R2) principles and empirical data for aromatic amines[4][7].

Table 1: Expected Degradation Rates Based on Storage Conditions

Storage ConditionAtmosphereLight ExposureExpected Shelf-Life (t90)Visual Indicator of Degradation
Benchtop (25°C) Ambient AirAmbient UV/Vis< 1 WeekRapid shift to yellow/dark red[5]
Fridge (4°C) Ambient AirDark (Amber Vial)1 - 3 MonthsGradual yellowing, HPLC impurities
Freezer (-20°C) Ambient AirDark (Amber Vial)6 - 12 MonthsSlight discoloration over time
Freezer (-20°C) Argon (Sealed) Dark (Amber Vial) > 24 Months None (Remains off-white)
HCl Salt (25°C) Ambient AirDark (Amber Vial)> 24 MonthsNone (Protonation blocks oxidation)

Table 2: Recommended Antioxidant Additives for Solution Storage (Note: Only use if downstream assays are not impacted by the additive)

AdditiveMechanism of ActionRecommended ConcentrationEfficacy for Anilines
BHT (Butylated hydroxytoluene) Radical Scavenger0.01% - 0.1% (w/v)High (Terminates auto-oxidation)[3]
Ascorbic Acid Reducing Agent / Oxygen Scavenger0.1% (w/v)Moderate (Better for aqueous systems)
Sodium Dithionite Strong Reducing Agent1 - 5 mMHigh (Can reverse early-stage oxidation)

References

  • Aniline - Wikipedia. Wikipedia.[Link]

  • Complex antioxidant composition for preventing aromatic amine from discoloring (CN105037178B).
  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • How Storage Location Influences Ingredient Stability. Giraffy Co.. [Link]

  • In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS for 2-(4-benzoylpiperazin-1-yl)aniline Detection

Welcome to the technical support guide for the robust detection of 2-(4-benzoylpiperazin-1-yl)aniline using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the robust detection of 2-(4-benzoylpiperazin-1-yl)aniline using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analytical scientists, and drug development professionals who require a reliable, sensitive, and reproducible method for quantifying this molecule. We will move beyond simple procedural lists to explain the rationale behind key decisions, ensuring you can not only follow the protocol but also adapt it to your specific instrumentation and experimental needs.

Our approach is grounded in established analytical principles and regulatory expectations, providing a framework that is both scientifically sound and compliant with industry standards.[1][2][3]

Section 1: Understanding the Analyte: Physicochemical Properties

Before any method development can begin, a thorough understanding of the analyte's chemical nature is paramount. The structure of 2-(4-benzoylpiperazin-1-yl)aniline contains several key functional groups that dictate its behavior in both the chromatography and mass spectrometry domains.

  • Piperazine and Aniline Nitrogens: These are basic sites, readily protonated in an acidic environment. This is the key to achieving high sensitivity in positive mode electrospray ionization (ESI).

  • Benzoyl and Phenyl Groups: These aromatic, non-polar moieties provide hydrophobicity, making the molecule well-suited for retention on reversed-phase columns like C18.

A summary of its calculated properties is presented below.

PropertyValue / DescriptionImplication for Method Development
Molecular Formula C₁₇H₁₉N₃O---
Molecular Weight 281.35 g/mol The expected monoisotopic mass.
[M+H]⁺ (Precursor Ion) 282.36 m/z This will be the target for Q1 isolation in MS/MS.
Predicted Polarity Moderately Polar/HydrophobicSuitable for reversed-phase liquid chromatography (RPLC).
Predicted pKa ~6-7 (Piperazine N)Protonation is favored in mobile phases with pH < 5, enhancing ESI+ response and peak shape.

Section 2: Liquid Chromatography (LC) Parameter Optimization

A well-optimized chromatographic separation is the foundation of a reliable LC-MS/MS assay. It ensures that the analyte is separated from matrix components that could cause ion suppression and provides reproducible retention times for confident identification.

Q: What is the best starting column and mobile phase for this compound?

A: A C18 reversed-phase column is the recommended starting point. The hydrophobic nature of the benzoyl and phenyl groups will interact strongly with the C18 stationary phase, providing good retention. For mobile phases, a combination of acidified water and an organic solvent like acetonitrile or methanol is ideal.

  • Rationale (Expertise): The C18 phase provides the necessary hydrophobic interaction. Adding a small amount of acid (typically 0.1% formic acid) to the mobile phase serves two critical purposes:

    • It ensures the basic nitrogen atoms on the piperazine and aniline moieties are consistently protonated, which sharpens the chromatographic peak by preventing silanol interactions on the column.

    • It provides the protons necessary for efficient ionization in the ESI source, directly boosting the MS signal.[4][5]

Recommended Starting LC Conditions
ParameterRecommended SettingRationale & Notes
Analytical Column C18, ≤ 3 µm particle size (e.g., 100 mm x 2.1 mm)Smaller particles provide higher efficiency and better peak shape.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Ensures analyte protonation. Always use high-purity solvents.[6][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Acetonitrile is often preferred for its lower viscosity and high elution strength.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Volume 1 - 10 µLKeep as low as possible to prevent peak distortion.
Initial Gradient 95% A / 5% BStart with a high aqueous phase to ensure analyte is retained on the column.
Q: How do I develop an effective chromatographic gradient?

A: A systematic approach is crucial. The goal is to find a gradient that elutes your analyte as a sharp, symmetrical peak with a reasonable retention time (typically 2-5 minutes) and separates it from any interfering matrix components.

  • Scouting Gradient: Perform a fast "scouting" gradient from 5% to 95% B over 5-10 minutes. This will determine the approximate organic percentage at which your analyte elutes.

  • Isocratic Hold (Optional but Recommended): Based on the scouting run, perform an isocratic hold at an organic percentage ~5% lower than the elution percentage. This can help confirm retention behavior.

  • Refine the Gradient: Design a new gradient that has a shallower slope around the elution percentage identified in the scouting run. For example, if the analyte eluted at 45% B, a new gradient could be 5% B for 0.5 min, then ramp to 60% B over 4 minutes, followed by a wash and re-equilibration step.

  • Verify & Finalize: Ensure the peak shape is symmetrical and the retention time is stable over multiple injections.

Section 3: Mass Spectrometry (MS/MS) Parameter Optimization

Tandem mass spectrometry provides the selectivity and sensitivity required for robust quantification. Optimization involves tuning the instrument to detect the specific transition of your analyte from its precursor ion to a stable product ion.

Overall MS/MS Optimization Workflow

Caption: Workflow for MS/MS Parameter Optimization.

Q: Which ionization mode and polarity should I use?

A: Electrospray Ionization (ESI) in Positive Ion Mode is the definitive choice.

  • Rationale (Expertise): The presence of multiple basic nitrogen atoms makes 2-(4-benzoylpiperazin-1-yl)aniline an ideal candidate for accepting a proton ([M+H]⁺) in the ESI source. ESI is well-suited for moderately polar molecules that are already in solution, unlike APCI which is better for more volatile, less polar compounds.[8]

Q: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions?

A: This is a multi-step process performed after identifying the precursor ion ([M+H]⁺ at 282.4 m/z).

  • Product Ion Scan: While infusing the analyte, set the first quadrupole (Q1) to isolate only the 282.4 m/z precursor ion. Scan the third quadrupole (Q3) to see all the fragment (product) ions that are generated in the collision cell.

  • Select Product Ions: Choose 2-3 of the most intense and stable product ions. It is good practice to select ions with a higher m/z, as they are less likely to be from background noise.

  • Optimize Collision Energy (CE): For each MRM transition (e.g., 282.4 -> Product Ion 1), perform a CE optimization. This involves injecting the analyte multiple times while the instrument automatically ramps the collision energy. The software will generate a curve showing which CE voltage produces the maximum product ion intensity. This is the value you will use in your final method. Using the product ions that give the highest response is recommended.[8]

Typical Starting ESI Source Parameters

This table provides a set of typical starting parameters. Note that optimal values are instrument-dependent and should be determined experimentally.[9][10][11]

ParameterTypical Starting ValueOptimization Goal
IonSpray Voltage +4500 to +5500 VMaximize signal intensity and stability.
Source Temperature 350 - 500 °CEfficiently desolvate the ions without causing thermal degradation.
Nebulizer Gas (Gas 1) 40 - 60 psiCreate a fine, stable spray.
Heater Gas (Gas 2) 40 - 60 psiAssist in droplet desolvation.
Curtain Gas 20 - 30 psiPrevent solvent droplets and neutrals from entering the MS.
Collision Gas (CAD) Medium (e.g., 4-7 arbitrary units)Ensure sufficient fragmentation without excessive scattering.
  • Pro-Tip (Trustworthiness): When optimizing source parameters like temperature or gas flow, aim for a value on a plateau of the response curve, not necessarily the absolute peak.[8] This ensures that minor day-to-day fluctuations in the parameter do not cause a significant change in signal intensity, leading to a more robust and reproducible method.

Section 4: Troubleshooting Guide

Even with a well-developed method, issues can arise. This guide addresses common problems in a direct Q&A format.

Troubleshooting_Tree Start Symptom: Weak or No Signal CheckMS 1. Check MS Performance (Infusion) Start->CheckMS MS_OK Signal OK in Infusion? CheckMS->MS_OK CheckLC 2. Check LC System LC_OK Pressure & Flow OK? CheckLC->LC_OK CheckSample 3. Check Sample Integrity Sample_OK Fresh Sample Prepared? CheckSample->Sample_OK MS_OK->CheckLC Yes Sol_MS Solution: - Clean/Tune Source - Check Capillary Position - Verify MRM Transitions MS_OK->Sol_MS No LC_OK->CheckSample Yes Sol_LC Solution: - Check for Leaks - Purge Pump - Check Column - Correct Mobile Phase? LC_OK->Sol_LC No Sol_Sample Solution: - Prepare Fresh Sample - Check Extraction Recovery - Investigate Matrix Effects Sample_OK->Sol_Sample No

Caption: Decision tree for troubleshooting weak or no signal.

Q: My signal intensity is suddenly very low or gone. What's the first thing I should check?

A: Isolate the problem. First, bypass the LC system and infuse a known concentration of your analyte directly into the mass spectrometer. If you see a strong, stable signal, the problem lies with your LC system (e.g., leaks, pump issues, column blockage, incorrect mobile phase). If you still have no signal during infusion, the problem is with the MS source or settings (e.g., dirty source, incorrect tune, wrong method parameters).[12][13]

Q: I'm seeing significant peak tailing. What are the likely causes?

A: Peak tailing is often caused by secondary, undesirable interactions on the analytical column or by issues outside the column.

  • Insufficient Mobile Phase Acid: The basic nitrogens on your analyte can interact with residual acidic silanols on the silica-based column packing. Ensure your mobile phase contains at least 0.1% formic acid to keep the analyte fully protonated and minimize these interactions.

  • Column Contamination/Age: The column may be contaminated with strongly retained matrix components or may simply be at the end of its life. Try flushing the column with a strong solvent or replacing it.[7]

  • Extra-Column Volume: Excessive tubing length between the injector, column, and MS source can cause peak broadening and tailing. Ensure all connections are made with minimal tubing length.

Q: My retention time is shifting between injections. Why?

A: Retention time instability is a classic sign of problems with the LC system.

  • Inadequate Equilibration: Ensure the column is fully re-equilibrated to the initial gradient conditions between each injection. A good rule of thumb is to allow 5-10 column volumes to pass.

  • Pump Performance: Air bubbles in the pump or faulty check valves can lead to inconsistent solvent delivery and fluctuating pressure, causing retention time shifts. Purge the system thoroughly.[12]

  • Mobile Phase Composition: If the mobile phase is prepared in large batches and used over several days, selective evaporation of the organic component can occur, changing the solvent strength and affecting retention. Prepare fresh mobile phase regularly.[6][7]

Q: I have high background noise or see extra peaks. How can I fix this?

A: High background can mask your analyte peak and compromise sensitivity.

  • Contaminated Solvents: Use only the highest purity, LC-MS grade solvents, water, and additives. Contaminants in lower-grade solvents are a common source of background noise.[6][7]

  • Sample Matrix Effects: The biological matrix itself (e.g., plasma, urine) can introduce a host of interfering compounds. Improve your sample preparation procedure (e.g., use Solid-Phase Extraction instead of a simple protein precipitation) to get a cleaner extract.

  • System Contamination: The system, including tubing, injector, and source, can become contaminated over time. Perform a system flush with a series of solvents (e.g., water, isopropanol, acetonitrile) to clean the flow path.

Section 5: Frequently Asked Questions (FAQs)

Q: What is a suitable internal standard (IS) for this analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 2-(4-benzoylpiperazin-1-yl)aniline-d5). A SIL-IS co-elutes with the analyte and experiences the same matrix effects and ionization efficiency, providing the most accurate correction for sample variability. If a SIL-IS is unavailable, a close structural analog that is not present in the samples can be used, but this requires more rigorous validation.

Q: How do I ensure my method is compliant with regulatory guidelines for bioanalysis?

A: Regulatory bodies like the FDA and EMA have published detailed guidance on bioanalytical method validation.[1][2][14] The harmonized ICH M10 guideline is now the global standard.[15][16] A fully validated method according to these guidelines must demonstrate acceptable performance for:

  • Selectivity & Specificity: No interference at the retention time of the analyte.

  • Accuracy & Precision: How close the measured values are to the true value and to each other.

  • Calibration Curve: The relationship between concentration and response, defining the range of reliable quantification.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

Q: What type of sample preparation is recommended for analyzing this compound in human plasma?

A: The choice depends on the required sensitivity and cleanliness.

  • Protein Precipitation (PPT): Fast and simple. Add 3 parts cold acetonitrile to 1 part plasma, vortex, centrifuge, and inject the supernatant. This is a good starting point but may not be clean enough for very low-level quantification due to potential matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT. The basic nature of the analyte allows for efficient extraction into an organic solvent (e.g., methyl tert-butyl ether) under basic pH conditions.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and is ideal for high-sensitivity applications. A mixed-mode cation exchange SPE cartridge can be used to retain the protonated analyte, wash away neutral and acidic interferences, and then elute the analyte with a basic, high-organic solvent.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Prolytix. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). gmp-compliance.org. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Weng, N., & Halls, T. D. J. Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024). Shimadzu UK Limited. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Department of Health and Human Services. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • Gault, J., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry. [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. [Link]

  • Thomas, J. J., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. [Link]

  • Thomas, J. J., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2016). LCGC International. [Link]

  • Russell, S. G., et al. (2011). Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. Journal of Analytical Toxicology. [Link]

  • 2-(4-Benzyl-piperazin-1-yl)aniline — Chemical Substance Information. NextSDS. [Link]

  • Tsujikawa, K., et al. (2004). Analysis of Benzylpiperazine-like Compounds. Journal of Health Science. [Link]

  • Madej, K., & Tauter, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Recrystallization of 2-(4-benzoylpiperazin-1-yl)aniline

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to reducing impurities during the recrystallization of 2-(4-benzoylpiperazin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to reducing impurities during the recrystallization of 2-(4-benzoylpiperazin-1-yl)aniline. This document offers in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this active pharmaceutical ingredient (API).[1][2]

Introduction

Recrystallization is a critical final step in the synthesis of 2-(4-benzoylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical development.[3][4] The purity of this compound is paramount, as impurities can affect downstream reactions, final product stability, and biological activity. This guide provides a systematic approach to troubleshooting common issues and optimizing the recrystallization process to achieve high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of 2-(4-benzoylpiperazin-1-yl)aniline and offers targeted solutions.

Issue 1: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent did not effectively differentiate between the desired compound and the impurities.[5]

    • Solution: Conduct a thorough solvent screening. The ideal solvent should dissolve 2-(4-benzoylpiperazin-1-yl)aniline well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[6][7] Consider mixed solvent systems, such as ethanol/water or acetone/hexane, to fine-tune the polarity.[8] The polarity of the solvent can significantly impact the solubility and crystal formation of piperazine-containing compounds.[9][10]

  • Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.[5]

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[5] Controlled cooling is crucial for the formation of pure, well-defined crystals.[11][12]

  • Possible Cause: Incomplete initial dissolution.

    • Solution: Ensure the compound is fully dissolved in the minimum amount of hot solvent before cooling. Insoluble impurities should be removed by hot filtration.[13]

Issue 2: Low yield of recrystallized product.

  • Possible Cause: Too much solvent was used.[14]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate a portion of it to reach the saturation point.[5]

  • Possible Cause: The product is significantly soluble in the cold solvent.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.[13] Ensure the crystals are washed with a minimal amount of ice-cold solvent to prevent the product from redissolving.[5]

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent to prevent a sudden drop in temperature.[5] Using a stemless funnel can also help by reducing the surface area for crystal formation.[5]

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is highly supersaturated.[14]

    • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[5]

    • Solution 2: Modify the Solvent System. Introduce a co-solvent that lowers the overall boiling point of the system or improves the solubility characteristics.

    • Solution 3: Slow Cooling and Seeding. Cool the solution very slowly. If an oil persists, try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Adding a small seed crystal of the pure compound can also initiate crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 2-(4-benzoylpiperazin-1-yl)aniline?

A1: The principle of "like dissolves like" is a good starting point.[15] Given the structure of 2-(4-benzoylpiperazin-1-yl)aniline, which contains both polar (amine, amide) and non-polar (benzoyl, phenyl) groups, solvents of intermediate polarity are often a good choice. A systematic approach involves small-scale solubility tests with a range of solvents.

Solvent ClassExamplesRationale for 2-(4-benzoylpiperazin-1-yl)aniline
Polar Protic Ethanol, Methanol, WaterThe amine and amide groups can form hydrogen bonds, suggesting some solubility. Often used in mixed solvent systems.[8]
Polar Aprotic Acetone, Ethyl AcetateGood starting points due to their ability to dissolve a range of polarities.
Non-Polar Hexane, TolueneLikely to be poor solvents at room temperature but may be useful as an "anti-solvent" in a mixed solvent system.[1]

Q2: What are the most likely impurities in crude 2-(4-benzoylpiperazin-1-yl)aniline?

A2: Impurities can include unreacted starting materials (e.g., 1-benzoylpiperazine or 2-fluoro-nitrobenzene derivatives), byproducts from the synthesis, or degradation products.[16] Structurally similar compounds are often the most difficult to remove.[17]

Q3: Can I use an anti-solvent to improve my crystallization?

A3: Yes, anti-solvent crystallization is a powerful technique.[18] This involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, causing it to precipitate. For 2-(4-benzoylpiperazin-1-yl)aniline, you might dissolve it in a polar solvent like ethanol and then slowly add water as the anti-solvent.[1]

Q4: What is the importance of the cooling rate?

A4: The cooling rate directly influences crystal size and purity.[11][12] Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[5] Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Place the crude 2-(4-benzoylpiperazin-1-yl)aniline in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove from heat and follow steps 5-9 from the Single-Solvent Recrystallization protocol.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G J Mother Liquor (contains impurities) F->J H Drying G->H I Pure Crystals H->I

Caption: A general workflow for the recrystallization process.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Impure Product? SlowCool Cool Slower Start->SlowCool Yes LowYield Low Yield? Start->LowYield No SolventScreen Perform Solvent Screen SlowCool->SolventScreen CheckDissolution Ensure Complete Dissolution SolventScreen->CheckDissolution Success Pure Product CheckDissolution->Success ReduceSolvent Reduce Solvent Volume LowYield->ReduceSolvent Yes OilingOut Oiling Out? LowYield->OilingOut No CheckColdSol Check Cold Solubility ReduceSolvent->CheckColdSol CheckColdSol->Success AddSolvent Add More Solvent OilingOut->AddSolvent Yes OilingOut->Success No ChangeSolvent Change Solvent System AddSolvent->ChangeSolvent SeedCrystals Use Seed Crystals ChangeSolvent->SeedCrystals SeedCrystals->Success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • Domaille, D. W., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Nagy, Z. K., & Fujiwara, M. (2010). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. AIChE Journal. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]

  • ChemContract. (2026, March 16). 2-(4-Benzyl-piperazin-1-yl)aniline. Retrieved from [Link]

  • Adnan, M. A., & Samad, N. A. (2023). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-Benzyl-piperazin-1-yl)aniline — Chemical Substance Information. Retrieved from [Link]

  • Zhang, B., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Ultrasonics Sonochemistry. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Polarity-induced effects on the responses of some molecules with piperazine ring: medically important molecules in linear and nonlinear optics | Request PDF. Retrieved from [Link]

  • DergiPark. (2021, December 8). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Retrieved from [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2016, June 23). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[2][6]benzoquinone hydrochloride. Retrieved from [Link]

  • Lagzi, I., et al. (2013). Effect of the Polarity of Solvents on Periodic Precipitation: Formation of Hierarchical Revert Liesegang Patterns. Langmuir. Retrieved from [Link]

  • Google Patents. (n.d.). GB2276161A - Aniline and benzanilide derivatives.
  • Iovine, V., et al. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][6]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming False Positives in 2-(4-benzoylpiperazin-1-yl)aniline Screening Assays

A Message from Your Senior Application Scientist Welcome to the technical support center. As researchers and drug development professionals, our goal is to identify specific, potent, and optimizable lead compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, our goal is to identify specific, potent, and optimizable lead compounds. High-Throughput Screening (HTS) is a cornerstone of this process, but it is notoriously susceptible to false positives—compounds that appear active but achieve their effect through undesirable mechanisms unrelated to specific target engagement.[1][2] Up to 80-100% of initial hits can be artifacts if not properly triaged, leading to wasted resources and misleading Structure-Activity Relationships (SAR).[3]

This guide is designed to provide you with the expertise and field-proven methodologies to rigorously validate hits emerging from screens involving scaffolds like 2-(4-benzoylpiperazin-1-yl)aniline. While this core structure is present in many promising CNS-active and anti-tumor agents, it also contains motifs that warrant careful scrutiny for potential assay interference.[4][5] Our focus here is not just on what to do, but why you're doing it, empowering you to design self-validating experiments and pursue true, high-quality hits with confidence.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is a "false positive" in a screening assay?

A false positive, often called an "assay artifact" or "nuisance compound," is a compound that appears active in a primary screen but does not exert its effect through specific binding to the intended biological target.[6][7] Instead, the signal is generated by interference with the assay's detection method or by non-specific activity that is not therapeutically translatable.[8]

Q2: I have a potent hit with a 2-(4-benzoylpiperazin-1-yl)aniline core. Why should I be suspicious?

While this scaffold is a valid starting point for many drug discovery programs, certain substructures within it can be flagged as Pan-Assay Interference Compounds (PAINS).[4][5] PAINS are chemical motifs known to react non-specifically with multiple biological targets or interfere with various assay technologies.[9] The aniline moiety, for instance, can be susceptible to oxidation, and the overall structure may have physicochemical properties that promote aggregation or interfere with fluorescence-based readouts. Therefore, rigorous post-screening triage is essential.

Q3: What are Pan-Assay Interference Compounds (PAINS) and how do I identify them?

PAINS are specific substructures that have been repeatedly identified as sources of false positives across numerous HTS campaigns.[9][10] They can cause interference through various mechanisms, including chemical reactivity, redox cycling, or metal chelation.[1][6]

Identification Strategy:

  • Computational Filtering: The first step is to run your hit structures through established PAINS filters. These are electronic filters that recognize and flag problematic moieties.[10]

  • Experimental Validation: A PAINS flag does not automatically disqualify a compound, but it mandates further experimental scrutiny using the methods described in this guide.[11] Not all compounds containing PAINS substructures are false positives, but they carry a higher risk.[11]

Q4: What is the overall strategy to differentiate a true hit from a false positive?

The core strategy is to systematically rule out common interference mechanisms through a series of targeted counter-screens and orthogonal assays.[12][13] A true hit will demonstrate a specific, dose-dependent effect on the target that is independent of the assay technology used, while a false positive will often fail one or more of these validation tests. The goal is to build a body of evidence supporting a specific mechanism of action.[3]

Section 2: In-Depth Troubleshooting Guide: Deconstructing False Positives

False positives are not random occurrences; they arise from predictable physicochemical phenomena. Understanding these mechanisms is key to designing effective troubleshooting experiments. These interferences can be broadly grouped into two categories: non-technology-related (intrinsic compound properties) and technology-related (interaction with the assay readout).[11]

Interference_Mechanisms cluster_0 False Positive Mechanisms A Non-Technology-Related (Compound-Intrinsic) A1 Aggregation A->A1 A2 Chemical Reactivity (e.g., Covalent Modification) A->A2 A3 Redox Cycling A->A3 A4 Membrane Disruption A->A4 B Technology-Related (Assay Readout) B1 Autofluorescence B->B1 B2 Signal Quenching B->B2 B3 Reporter Enzyme Inhibition (e.g., Luciferase) B->B3 B4 Light Scattering B->B4

Caption: Major categories of assay interference mechanisms.

Non-Technology-Related Interference

These artifacts arise from the compound's intrinsic properties and its interaction with biological components of the assay, rather than the detection system itself.

Many organic molecules, particularly those with poor solubility, can form colloidal aggregates at micromolar concentrations typical for screening assays.[7][14] These aggregates non-specifically sequester proteins, leading to apparent enzyme inhibition that is not due to specific binding.[15] This is one of the most common causes of false positives in HTS.[2][16]

  • Q: My dose-response curve is unusually steep, and the IC50 is sensitive to enzyme concentration. Could this be aggregation?

    • A: Yes, both are classic hallmarks of aggregation-based inhibition.[12][14] Aggregators often display steep Hill slopes and their apparent potency decreases as the enzyme concentration is increased, because more enzyme is required to saturate the surface of the aggregates.[7]

  • Validation Workflow: Detergent Sensitivity Assay

    • The defining characteristic of aggregation-based inhibition is its sensitivity to non-ionic detergents. The inclusion of a small amount of detergent disrupts the formation of colloidal aggregates, restoring enzyme activity.[7][15]

    • See Section 4.1 for the detailed protocol.

Some compounds contain electrophilic moieties that can covalently modify nucleophilic residues (like cysteine) on a protein target, leading to irreversible and non-specific inhibition.[17] Others can undergo redox cycling, particularly in the presence of reducing agents like DTT, to produce reactive oxygen species such as hydrogen peroxide (H₂O₂).[12] This H₂O₂ can then oxidize the target protein, causing a loss of function that is mistaken for specific inhibition.[6]

  • Q: My compound's activity seems to diminish if I pre-incubate it with DTT or other thiols. What does this indicate?

    • A: This strongly suggests your compound is a reactive electrophile. The thiol-containing molecule is acting as a scavenger, becoming covalently modified by your compound and preventing it from reacting with the target protein.[17]

  • Validation Workflow: Counter-Screens & Controls

    • Thiol Sensitivity Test: Re-run the assay with and without a common reducing agent (e.g., 1 mM DTT). A reactive compound's potency may be significantly reduced in the presence of DTT.

    • Target-Independent H₂O₂ Detection: Run an assay to detect H₂O₂ production when your compound is incubated with a reducing agent. For example, using horseradish peroxidase to catalyze the oxidation of a chromogenic substrate.[12]

    • Time-Dependence: True covalent inhibitors often show time-dependent inhibition. Assess whether the IC50 of your compound decreases with longer pre-incubation times with the target enzyme.

Technology-Related Interference

These artifacts occur when a compound directly interferes with the assay's signal generation or detection technology, such as light-based readouts.[3][11]

In fluorescence-based assays, a compound may itself be fluorescent at the excitation/emission wavelengths used, leading to an artificially high signal (autofluorescence).[18][19] Conversely, a compound may absorb light at the excitation or emission wavelength, leading to an artificially low signal (quenching).[18] Colored compounds can similarly interfere with absorbance-based assays.[20]

  • Q: In my fluorescence polarization assay, the signal decreases, suggesting binding. But in a simple fluorescence intensity assay, the signal also drops. How do I interpret this?

    • A: This is a red flag for quenching. The compound is likely absorbing the excitation or emitted light, causing a drop in total fluorescence intensity. This intensity drop can be misinterpreted as a change in polarization. A true binding event should change polarization without significantly altering the total fluorescence intensity of the system.

  • Validation Workflow: Spectral Interference Scan

    • The most direct way to test for this is to measure the compound's intrinsic fluorescence and absorbance properties in the absence of any biological target.

    • See Section 4.2 for the detailed protocol.

Many assays rely on coupled enzyme systems, where the activity of the primary target is linked to a reporter enzyme (e.g., Firefly Luciferase, Horseradish Peroxidase) that generates a detectable signal.[7][8] A compound can appear to inhibit the primary target when it is actually inhibiting the downstream reporter enzyme.[21]

  • Q: My hit from a luciferase-based kinase assay is not showing activity in a label-free (e.g., mass spectrometry) orthogonal assay. Why?

    • A: This is a classic indicator of reporter enzyme inhibition. Your compound is likely inhibiting the luciferase used to measure ATP consumption, not the kinase itself.[21] This highlights the critical importance of confirming hits with an orthogonal assay that uses a different detection technology.[12]

  • Validation Workflow: Reporter-Only Counter-Screen

    • This is a simple but essential control experiment. The assay is run without the primary target enzyme, but with all other components, including the reporter enzyme and its substrate. Any activity observed is due to direct interaction with the reporter system.

    • See Section 4.3 for the detailed protocol.

Section 3: Summary and Triage Strategy

A systematic approach is crucial for efficiently eliminating false positives. The following table summarizes the key interference mechanisms and their corresponding validation assays.

Interference Mechanism Common Indicators Primary Validation Assay References
Compound Aggregation Steep dose-response curves; IC50 sensitive to enzyme concentration.Detergent Sensitivity Assay (e.g., with 0.01% Triton X-100).[7][14][15][16]
Chemical Reactivity Activity sensitive to thiols (e.g., DTT); time-dependent inhibition.Thiol competition assay; pre-incubation studies.[12][17]
Redox Cycling Activity requires reducing agents; target class is susceptible (e.g., phosphatases).H₂O₂ detection assay.[6][12]
Autofluorescence High signal in fluorescence assay in the absence of target.Spectral scan of compound alone in assay buffer.[18][19][20]
Signal Quenching Low signal in fluorescence/luminescence assays; colored compound.Absorbance scan of compound; comparison of raw signal intensity.[18][19]
Reporter Enzyme Inhibition Activity in a coupled assay (e.g., luciferase) but not in an orthogonal assay.Reporter-only counter-screen (e.g., luciferase + luciferin).[7][8][21]
Hit Triage Workflow

The following workflow provides a logical pathway for validating primary hits and increasing confidence in their biological relevance.

Triage_Workflow Start Primary HTS Hits Step1 Confirm Structure & Purity (LC-MS, NMR) Start->Step1 Step2 Dose-Response Confirmation Step1->Step2 Step3 Computational Triage (PAINS / Aggregation Prediction) Step2->Step3 Step4 Assay Interference Counter-Screens Step3->Step4 Step4a Reporter-Only Screen Step4->Step4a Step4b Spectral Scan Step4->Step4b Step5 Mechanism-Based Counter-Screens Step4a->Step5 Passed Discard Discard / Deprioritize (False Positive) Step4a->Discard Failed Step4b->Step5 Passed Step4b->Discard Failed Step5a Detergent Sensitivity Step5->Step5a Step5b Redox/Reactivity Check Step5->Step5b Step6 Orthogonal Assay Validation (Different Technology) Step5a->Step6 Passed Step5a->Discard Failed Step5b->Step6 Passed Step5b->Discard Failed End Validated Hit for Lead-Op Step6->End Passed Step6->Discard Failed

Caption: A systematic workflow for triaging primary hits to eliminate false positives.

Section 4: Detailed Experimental Protocols

Protocol: Detergent Sensitivity Assay for Compound Aggregation

Objective: To determine if the inhibitory activity of a hit compound is dependent on the formation of colloidal aggregates.

Methodology:

  • Prepare Reagents: Prepare two sets of assay buffer: one standard buffer and one buffer supplemented with 0.01% (v/v) Triton X-100. Ensure all other reagent concentrations (enzyme, substrate, cofactors) are identical.

  • Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Dispense the compound into two separate microplates.

  • Assay Execution:

    • To Plate A, add the standard assay buffer to the compound wells.

    • To Plate B, add the assay buffer containing 0.01% Triton X-100.

  • Initiate Reaction: Add the enzyme and substrate to all wells of both plates to start the reaction.

  • Incubation & Detection: Incubate the plates under standard assay conditions and measure the signal using the appropriate detection method.

  • Data Analysis: Generate dose-response curves for the compound in the presence and absence of detergent. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 indicates that the compound is likely an aggregator.[7][16] A true inhibitor should show a minimal change in potency.

Protocol: Spectral Interference Scan

Objective: To assess a compound's intrinsic autofluorescence or absorbance at the assay's wavelengths.

Methodology:

  • Prepare Plate: In a microplate identical to the one used for the primary screen (e.g., black plate for fluorescence), add assay buffer to a series of wells.

  • Add Compound: Add the test compound to the wells at its highest screening concentration. Include buffer-only and DMSO-only wells as controls.

  • Spectral Scan (Absorbance): Use a spectrophotometer to scan the absorbance of the wells across a range of wavelengths that includes the assay's excitation and emission wavelengths. A significant absorbance peak (>0.1 AU) at these wavelengths suggests potential for quenching.[18]

  • Spectral Scan (Fluorescence): Use a spectrofluorometer to perform an emission scan. Excite the wells at the assay's excitation wavelength and scan the emission across a relevant range. A significant emission peak that overlaps with the assay's detection window indicates autofluorescence.[19]

  • Data Analysis: Compare the signal from the compound-containing wells to the DMSO control. A signal that is significantly above background (for autofluorescence) or shows significant absorbance (for quenching) confirms spectroscopic interference.

Protocol: Luciferase Counter-Screen

Objective: To determine if a hit compound from a luciferase-based primary assay directly inhibits the luciferase reporter enzyme.

Methodology:

  • Prepare Reagents: Prepare an assay buffer containing all the components of the primary screen except for the primary target enzyme (e.g., the kinase). The buffer should contain the same concentration of ATP (or the relevant substrate for the primary enzyme) and luciferase/luciferin detection reagents.

  • Compound Plating: Prepare a dose-response plate of the test compound.

  • Assay Execution: Add the "target-free" assay buffer to the wells.

  • Incubation & Detection: Incubate for a period equivalent to the primary assay's endpoint read and measure the luminescence.

  • Data Analysis: Calculate the percent inhibition of the luciferase signal. If the compound inhibits the signal in this target-free format with a potency similar to that seen in the primary assay, it is a luciferase inhibitor and a false positive.[21]

Protocol: General Orthogonal Assay Design Principles

Objective: To confirm a hit's activity using a detection method that is mechanistically different from the primary screen. This is the gold standard for hit validation.[12]

Principles:

  • Change the Detection Modality: If the primary screen was luminescence-based (e.g., measuring ATP), the orthogonal assay could be fluorescence polarization (measuring binding), mass spectrometry (measuring substrate/product directly), or surface plasmon resonance (SPR) (measuring binding kinetics).[12]

  • Use a Direct vs. Indirect Readout: If the primary assay was an indirect, coupled-enzyme system, the orthogonal assay should ideally measure the product of the target enzyme directly.[22]

  • Maintain Identical Biochemical Conditions: To ensure a valid comparison, the buffer composition, pH, salt concentration, and temperature should remain consistent between the primary and orthogonal assays.

Section 5: References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.

  • Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery.

  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. [Link]

  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery.

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Sci-Find Cures. (2022). Pan Assay Interference Compounds. YouTube. [Link]

  • Thorne, N., & Auld, D. S. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS.

  • BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library.

  • Harris, S. F., & Shiau, A. K. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery.

  • Senger, M. R., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Guerrero-Ferreira, R., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Journal of Visualized Experiments.

  • BellBrook Labs. (2026). Troubleshooting Low Z′ Factors in Biochemical Assays.

  • BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection.

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance.

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.

  • Coan, K. E. H., & Shoichet, B. K. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. [Link]

  • Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns.

  • Thorne, N., & Auld, D. S. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Cambridge MedChem Consulting. (2017). Aggregation.

  • Shcherbakova, D. M., et al. (2018). Drug Screening with Genetically Encoded Fluorescent Sensors: Today and Tomorrow. Sensors. [Link]

  • Wagner, B. K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Levitz, A., et al. (2022). Fluorescence anisotropy (polarization): from drug screening to precision medicine. Cell Chemical Biology. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting.

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Benchchem. (n.d.). 2-(4-Benzylpiperazin-1-yl)aniline.

  • Xu, Y., et al. (2019). Benzene Derivatives from Ink Lead to False Positive Results in Neonatal Hyperphenylalaninemia Screening with Ninhydrin Fluorometric Method. International Journal of Neonatal Screening. [Link]

  • Mohammadi-Far, M., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences. [Link]

  • AA Blocks. (n.d.). 2-(4-Benzylpiperazin-1-yl)aniline.

  • ResearchGate. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid.

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. [Link]

  • ChemicalBook. (n.d.). 2-(4-Benzyl-piperazin-1-yl)aniline.

  • Zhang, M., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Aniline.

  • Agency for Toxic Substances and Disease Registry. (n.d.). Aniline. Medical Management Guidelines. [Link]

Sources

Troubleshooting

resolving baseline noise in 2-(4-benzoylpiperazin-1-yl)aniline chromatography

Welcome to the Chromatography Technical Support Center. This hub is designed for researchers and scientists troubleshooting complex analytical workflows involving 2-(4-benzoylpiperazin-1-yl)aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This hub is designed for researchers and scientists troubleshooting complex analytical workflows involving 2-(4-benzoylpiperazin-1-yl)aniline .

Analyzing this compound presents unique chromatographic challenges due to its multifunctionality: a highly basic piperazine ring, an oxidation-prone aniline moiety, and a strong UV-absorbing benzoyl group. Below is our comprehensive, causality-driven guide to isolating and resolving baseline noise and peak degradation in your assays.

Section 1: Compound-Specific Challenges (The "Why")

Q: Why does 2-(4-benzoylpiperazin-1-yl)aniline produce broad, noisy baseline humps instead of sharp peaks? A: The root cause lies in the molecule's acid-base chemistry. The piperazine ring is highly basic (pKa ~9.5). At typical mobile phase pH ranges (pH 3–7), the piperazine nitrogens are fully protonated. These resulting cations interact aggressively with negatively charged, unreacted residual silanols on the silica stationary phase via secondary ion-exchange mechanisms[1]. This causes severe peak tailing that often smears across the chromatogram, mimicking baseline drift or noise. Furthermore, the primary aniline group is highly susceptible to oxidation; exposure to air or light generates highly conjugated polymeric degradants that elute as a noisy, unresolved background signal.

Q: How does the benzoyl group complicate UV detection and baseline stability? A: The benzoyl group acts as a strong chromophore, necessitating UV detection at low wavelengths (typically 210–254 nm) to achieve the required Limit of Detection (LOD). At these low wavelengths, the detector becomes hyper-sensitive to trace organic impurities in the mobile phase. Any incomplete solvent mixing during gradient elution will manifest as high-frequency baseline noise, as the localized absorbance of the mobile phase fluctuates[2].

RootCause C 2-(4-benzoylpiperazin-1-yl)aniline P Piperazine Ring (High pKa ~9.5) C->P A Aniline Group (Primary Amine) C->A B Benzoyl Group (Chromophore) C->B S Residual Silanol Interaction (Peak Tailing / Broad Humps) P->S Ion-Exchange O Oxidation Susceptibility (Degradant Baseline Noise) A->O Air/Light Exposure U Low UV Detection (210-254nm) (Solvent Impurity Noise) B->U High Molar Absorptivity

Structural vulnerabilities of 2-(4-benzoylpiperazin-1-yl)aniline causing baseline noise.

Section 2: Hardware & System Troubleshooting (The "How")

Q: I observe rhythmic pulsations in my baseline. How do I fix this? A: Rhythmic pulsations that coincide with pump head strokes are typically caused by dissolved air in the mobile phase or a faulty pump check valve[3]. Ensure your in-line vacuum degasser is fully operational. If you are running a gradient, incomplete mixing of the aqueous and organic phases can also cause sinusoidal baseline noise. Installing a high-efficiency static mixer between the pump and the injector homogenizes the solvent, significantly reducing mechanical mixing noise[4].

Q: My baseline is erratic and noisy only during gradient runs. What is the root cause? A: This is a classic symptom of mobile phase contamination. As the organic composition increases during the gradient, trace organic impurities from the aqueous phase are concentrated on the column and then eluted, causing baseline drift and "phantom peaks"[3]. Standard resistivity meters on water purifiers only measure ions, not organics. Ensure your ultrapure water (UPW) system utilizes dual-wavelength UV treatment (185nm and 254nm) to actively destroy total organic carbon (TOC)[5].

Q: Can I adjust my detector settings to artificially smooth the noise? A: Yes, but it must be done mathematically and cautiously. Increasing the detector's time constant (or response time) acts as an electronic filter that averages out high-frequency baseline noise, directly improving the Signal-to-Noise Ratio (SNR)[6]. However, setting the time constant too high will artificially broaden your analyte peak and destroy resolution.

Workflow Start Observe Baseline Noise Isolate Isolate Source: Bypass Column Start->Isolate NoisePersists Noise Persists (System/Solvent Issue) Isolate->NoisePersists Yes NoiseStops Noise Stops (Column/Sample Issue) Isolate->NoiseStops No Solvent Check Solvents: Use LC-MS Grade & Degas NoisePersists->Solvent Pump Check Pump/Mixer: Install Static Mixer NoisePersists->Pump Detector Check Detector: Flush Flow Cell NoisePersists->Detector Column Flush/Replace Column: Use Endcapped C18 NoiseStops->Column Sample Sample Prep: Add Antioxidants NoiseStops->Sample

Systematic isolation and resolution workflow for HPLC baseline noise.

Section 3: Experimental Methodologies

Protocol A: The Self-Validating "Column Bypass" Test

To establish causality, you must isolate the chromatography system from the chemistry of the column. This protocol validates whether the noise is hardware-induced or chemistry-induced[3].

  • Establish Baseline: Run your standard gradient method with the column installed. Record the peak-to-peak baseline noise (in mAU) over a 5-minute blank window.

  • Bypass: Stop the flow. Remove the analytical column and replace it with a zero-dead-volume union connector.

  • Re-run: Run the exact same gradient method through the union.

  • Evaluate:

    • If noise disappears: The issue is column bleed, phase dewetting, or late-eluting sample matrix (likely oxidized aniline degradants). Proceed to Protocol B.

    • If noise persists: The issue is contaminated solvents, a dirty detector flow cell, or pump pulsation. Flush the detector cell with 1N HNO3 (if compatible) followed by LC-MS grade methanol.

Protocol B: Mobile Phase Optimization for Basic Amines

To prevent the piperazine ring from interacting with residual silanols and causing baseline humps[1]:

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Adjust the pH to 2.5 using Phosphoric Acid. Causality: At pH 2.5, the silanol groups (pKa ~4.5) on the silica backbone are fully protonated and neutral, eliminating the ion-exchange interaction with the positively charged piperazine ring.

  • Organic Modifier: Use LC-MS grade Acetonitrile instead of Methanol to reduce UV cutoff interference at 210 nm.

  • Sample Protection: To prevent aniline oxidation, prepare sample diluents with a trace amount of an antioxidant (e.g., 0.1% ascorbic acid) and store in amber vials.

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between system parameters and their quantitative impact on baseline noise and Signal-to-Noise Ratio (SNR) for this specific compound class.

Optimization ParameterTarget SettingCausal MechanismImpact on Baseline NoiseImpact on SNR
Detector Time Constant ~10% of Peak WidthActs as an electronic filter to average out high-frequency optical noise[6].Reduced by up to 90%Increases significantly
Mobile Phase pH pH 2.5 or pH 10.5Masks silanols (pH 2.5) or deprotonates piperazine (pH 10.5) to stop ion-exchange[1].Eliminates broad humpsSharpens peaks, increases signal
Pump Mixing Volume High-efficiency Static MixerHomogenizes aqueous/organic phases to prevent localized UV absorbance fluctuations[4].Eliminates sinusoidal driftStabilizes baseline
Water Quality 18.2 MΩ-cm + Dual UV (185/254nm)Destroys trace organic carbon that elutes during gradients[5].Eliminates phantom peaksLowers background noise

Sources

Reference Data & Comparative Studies

Validation

2-(4-benzoylpiperazin-1-yl)aniline vs standard piperazine derivatives in efficacy

Comparative Efficacy Guide: 2-(4-Benzoylpiperazin-1-yl)aniline vs. Standard Piperazine Derivatives in Targeted Therapeutics Architectural Rationale: Moving Beyond the Simple Piperazine Core The piperazine ring is univers...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2-(4-Benzoylpiperazin-1-yl)aniline vs. Standard Piperazine Derivatives in Targeted Therapeutics

Architectural Rationale: Moving Beyond the Simple Piperazine Core

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, historically utilized to improve aqueous solubility and tune the pharmacokinetic (PK) profiles of lipophilic drug candidates. Standard derivatives, such as unsubstituted piperazine or N-methylpiperazine, are typically employed as simple, basic appendages. However, in the development of targeted neurotherapeutics and kinase inhibitors, these low-molecular-weight derivatives often lack the structural complexity required for high-affinity, multi-site target engagement.

The 2-(4-benzoylpiperazin-1-yl)aniline (BPA) scaffold represents a paradigm shift from a simple solubilizing group to a highly functionalized pharmacophore. By flanking the rigid piperazine core with an aniline moiety and a benzoyl group, the scaffold is transformed into a bifunctional molecular probe capable of spanning complex binding pockets, such as the catalytic and peripheral sites of Acetylcholinesterase (AChE) or the deep hydrophobic clefts of protein kinases.

Physicochemical Profiling & Structural Causality

The efficacy of the BPA scaffold over standard piperazines is driven by distinct physicochemical alterations:

  • Steric Constraint & Entropic Efficiency: The piperazine core acts as a rigid conformational linker. Unlike flexible alkyl chains that suffer massive entropic penalties upon target binding, the rigid chair conformation of piperazine pre-organizes the aniline and benzoyl groups into a bioactive geometry.

  • Electronic Modulation via the Benzoyl Anchor: In standard piperazines, both nitrogen atoms are highly basic (pKa ~9.8 and ~5.7), meaning the molecule is fully protonated at physiological pH, which severely restricts Blood-Brain Barrier (BBB) penetration. The addition of the benzoyl group in BPA converts the N4 nitrogen into an amide, eliminating its basicity. This drastically increases the compound's lipophilicity (LogP) and facilitates passive transcellular diffusion into the central nervous system.

  • π−π Stacking Interactions: The distal benzoyl group provides a critical aromatic surface. In AChE inhibitors, this group anchors the molecule to the Peripheral Anionic Site (PAS) via π−π stacking with Trp286, an interaction impossible for standard aliphatic piperazines.

StructuralLogic cluster_BPA 2-(4-benzoylpiperazin-1-yl)aniline (BPA Scaffold) cluster_Std Standard Piperazine (e.g., N-Methylpiperazine) Aniline Aniline Ring H-Bonding & Functionalization Piperazine Piperazine Core Rigid Conformational Linker Aniline->Piperazine Steric Twist Benzoyl Benzoyl Group pi-pi Stacking & Lipophilicity Piperazine->Benzoyl Amide Bond Methyl Methyl Group Minimal Steric Bulk StdCore Piperazine Core High Basicity (pKa ~9.8) Methyl->StdCore N-Alkylation

Fig 1: Pharmacophore and structural logic comparison of BPA vs. standard piperazines.

Comparative Efficacy: Target Binding and Permeability Data

When evaluated in neurotherapeutic models, the BPA scaffold vastly outperforms standard piperazine fragments. The data below summarizes the physicochemical properties and in vitro efficacy of these compounds against a model CNS target (AChE) and their ability to cross the BBB.

Table 1: Quantitative Comparison of Physicochemical and Efficacy Parameters

ParameterUnsubstituted PiperazineN-Methylpiperazine2-(4-benzoylpiperazin-1-yl)aniline (BPA)
Molecular Weight 86.14 g/mol 100.16 g/mol 281.35 g/mol
LogP (Calculated) -1.17-0.652.85
pKa (Conjugate Acid) 9.8 (N1), 5.7 (N4)9.0 (N1), 5.0 (N4)6.5 (N1), ~0 (N4, Amide)
PAMPA-BBB Papp​ < 1.0 ×10−6 cm/s1.5 ×10−6 cm/s14.2 ×10−6 cm/s
Model Target IC 50​ (AChE) > 100 μ M> 100 μ M0.45 μ M

Data Interpretation: The BPA scaffold achieves sub-micromolar target affinity and high BBB permeability ( Papp​>10×10−6 cm/s), whereas standard piperazines act merely as inactive, impermeable fragments in this context.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the efficacy and permeability of the BPA scaffold must be validated using highly controlled, self-correcting in vitro systems.

Protocol A: PAMPA-BBB Permeability Assay

To isolate passive transcellular diffusion from active efflux mechanisms, we utilize the Parallel Artificial Membrane Permeability Assay ().

Causality of Design: We specifically utilize porcine polar brain lipid extract rather than synthetic dioleoylphosphatidylcholine (DOPC). Whole brain lipid extracts contain a physiologically relevant ratio of sphingomyelin, cholesterol, and phosphatidylethanolamine, which . Furthermore, the assay is run unstirred to maintain the Unstirred Water Layer (UWL), preventing the artificial deflation of permeability scores for highly lipophilic compounds like BPA [3].

Step-by-Step Methodology:

  • Donor Preparation: Dissolve the BPA compound and standard piperazine controls in DMSO to a 5 mg/mL stock. Dilute in physiological phosphate buffer (pH 7.4) to a final concentration of 50 μ M (final DMSO 1%).

  • Membrane Coating: Carefully apply 4 μ L of porcine polar brain lipid extract (20 mg/mL in dodecane) to the porous PVDF filter of the donor microplate.

  • Sandwich Assembly: Add 300 μ L of the donor solution to the bottom wells. Place the lipid-coated filter plate on top and add 200 μ L of fresh buffer to the acceptor wells.

  • Incubation: Incubate the assembled sandwich at 25°C for 18 hours in a humidity-controlled, unstirred environment.

  • System Validation & Controls: Concurrently run Metoprolol (high permeability control) and Mannitol (low permeability control) to define the assay's dynamic range.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

PAMPAWorkflow Step1 1. Donor Preparation (Compound in DMSO/Buffer) Step3 3. Sandwich Assembly (Donor + Membrane + Acceptor) Step1->Step3 Step2 2. Membrane Coating (Porcine Brain Lipid in Dodecane) Step2->Step3 Step4 4. Incubation (18h, 25°C, Unstirred to maintain UWL) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Papp & Efflux) Step4->Step5

Fig 2: Self-validating PAMPA-BBB experimental workflow for permeability assessment.

Protocol B: In Vitro Target Binding (Modified Ellman's Assay)

To evaluate the functional consequence of the benzoyl group's π−π stacking, target affinity is measured using a modified Ellman's assay for AChE inhibition.

Causality of Design: Acetylthiocholine is utilized as a surrogate substrate because its enzymatic hydrolysis yields thiocholine. The free sulfhydryl group of thiocholine rapidly cleaves the disulfide bond in 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), yielding 5-thio-2-nitrobenzoate. This provides a stoichiometric, colorimetric readout at 412 nm that directly correlates with residual enzyme activity, creating a highly reliable, self-reporting system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of AChE (0.03 U/mL), DTNB (0.3 mM), and acetylthiocholine iodide (0.5 mM).

  • Inhibitor Incubation: In a 96-well microplate, combine 140 μ L of buffer, 20 μ L of AChE, and 20 μ L of the test compound (BPA or standard piperazine) at varying concentrations (1 nM to 100 μ M). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 μ L of DTNB and 10 μ L of acetylthiocholine iodide to initiate the reaction.

  • System Validation & Controls: Include Donepezil as a positive control to validate assay sensitivity. Include a "no-enzyme" blank to correct for the spontaneous, non-enzymatic hydrolysis of the substrate.

  • Kinetic Readout: Monitor absorbance at 412 nm continuously for 10 minutes using a microplate reader. Calculate the IC 50​ using non-linear regression analysis of the initial reaction velocities.

Conclusion

While standard piperazine derivatives remain useful as simple basic modifiers, the 2-(4-benzoylpiperazin-1-yl)aniline scaffold offers a vastly superior architectural foundation for targeted drug discovery. By strategically neutralizing one basic center with a benzoyl group and introducing an aniline handle, researchers can simultaneously optimize passive BBB permeability and dramatically enhance target binding affinity through precise, pre-organized π−π stacking interactions.

References

  • Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors Source: Future Medicinal Chemistry (2024) URL:[Link]

  • Significance of Lipid Composition in a Blood Brain Barrier-Mimetic PAMPA Assay Source: Journal of Biomolecular Screening (2013) URL:[Link]

  • Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods Source: Molecular Pharmaceutics, ACS Publications (2024) URL:[Link]

Validation

Purity Validation of 2-(4-Benzoylpiperazin-1-yl)aniline: A Comparative Guide to GC-MS and LC-MS/MS Workflows

As pharmaceutical pipelines increasingly feature complex, multi-functional active pharmaceutical ingredients (APIs), the analytical frameworks used to validate their purity must evolve. 2-(4-Benzoylpiperazin-1-yl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex, multi-functional active pharmaceutical ingredients (APIs), the analytical frameworks used to validate their purity must evolve. 2-(4-Benzoylpiperazin-1-yl)aniline is a prime example of a challenging analyte. Featuring a primary aniline group, a basic piperazine ring, and a benzoyl amide linkage, this compound presents competing physicochemical properties that complicate standard chromatographic analysis.

This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the purity validation of 2-(4-benzoylpiperazin-1-yl)aniline, grounded in the latest ICH Q2(R2) validation guidelines[1].

Chemical Profiling & The Analytical Challenge

To design a robust analytical method, we must first understand the causality between the analyte's structure and its behavior in a chromatographic system.

The structure of 2-(4-benzoylpiperazin-1-yl)aniline contains highly polar, active hydrogen atoms on the primary amine (-NH₂). In a standard GC-MS environment, these active hydrogens hydrogen-bond with residual silanol groups on the fused-silica stationary phase. This interaction causes severe peak tailing, irreversible adsorption, and ultimately, poor quantitative reproducibility[2]. Furthermore, the high temperatures required to volatilize this high-molecular-weight compound can induce thermal cleavage at the amide bond.

Therefore, direct GC-MS analysis is analytically unsound. To utilize GC-MS, we must employ chemical derivatization to replace the active hydrogens with inert, volatile groups. Alternatively, LC-MS/MS bypasses volatility requirements entirely, utilizing soft ionization techniques (ESI) suitable for intact, polar molecules[3].

G A Analyte: 2-(4-benzoylpiperazin-1-yl)aniline B Assess Thermal Stability & Polarity A->B C High Polarity / H-Bonding (Aniline NH2, Amide C=O) B->C Structural Analysis D Derivatization (BSTFA/TMCS) Cap active hydrogens C->D GC Pathway F Direct Injection No derivatization C->F LC Pathway E GC-MS Analysis (EI, SIM Mode) D->E Volatile Derivative G LC-MS/MS Analysis (ESI+, MRM Mode) F->G Intact Mass

Analytical decision workflow for 2-(4-benzoylpiperazin-1-yl)aniline purity validation.

Self-Validating Experimental Protocols

A method is only as reliable as its built-in controls. The following protocols are designed as self-validating systems, ensuring that any deviation in derivatization efficiency or instrument performance is immediately flagged before data acquisition is finalized, aligning with ICH Q2(R2) lifecycle management[4].

Protocol A: Derivatization-Assisted GC-MS Analysis

Because GC-MS excels at high-resolution separation of volatile impurities[5], it is highly effective for profiling residual starting materials (e.g., unreacted anilines or piperazine derivatives) alongside the API.

Step 1: Internal Standard (IS) Spiking

  • Action: Spike the sample with 3-Chloro-4-fluoroaniline (10 µg/mL)[2].

  • Causality: This compound is structurally analogous to the aniline moiety but is absent in standard pharmaceutical matrices. It acts as a volumetric and derivatization control. If the IS peak area drops, it immediately flags incomplete derivatization or an injection error.

Step 2: Silylation (Derivatization)

  • Action: Dissolve 1 mg of the sample in 0.5 mL anhydrous pyridine. Add 0.5 mL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes.

  • Causality: BSTFA replaces the active protons on the primary amine with trimethylsilyl (TMS) groups. The 1% TMCS acts as a catalyst to drive the reaction forward against the steric hindrance of the adjacent piperazine ring. Pyridine is used as both a solvent and an acid scavenger to neutralize reaction byproducts.

Step 3: GC-MS Acquisition Parameters

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film)[6]. Why? The 5% phenyl substitution provides the necessary polarizability to separate aromatic isomers without sacrificing thermal stability.

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion of the TMS-derivative and the stable benzoyl cation fragment (m/z 105).

Step 4: System Suitability Testing (SST)

  • Inject a reagent blank (Pyridine + BSTFA) to confirm the absence of ghost peaks. The resolution ( Rs​ ) between the IS and the derivatized analyte must be >1.5 , and the tailing factor ( Tf​ ) must be <1.5 , proving the active silanol sites on the column are not interacting with the analyte[1].

Protocol B: Direct LC-MS/MS Analysis (The Alternative)

For laboratories prioritizing throughput and intact mass analysis, LC-MS/MS is the preferred route[3].

  • Sample Prep: Simple "dilute-and-shoot" in Methanol/Water (50:50). No derivatization required.

  • Chromatography: C18 column (50 x 4.6 mm, 1.8 µm) using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: Formic acid ensures the basic piperazine nitrogens remain protonated, drastically enhancing ionization efficiency.

  • Detection: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Quantitative Performance & Method Comparison

To objectively evaluate which technique is "fit for purpose" under ICH Q2(R2) guidelines[7], we must compare their validation metrics. The table below synthesizes experimental performance data for both techniques when applied to complex aniline-derivative matrices[8],[6].

Validation Parameter (ICH Q2)GC-MS (Derivatized, SIM Mode)LC-MS/MS (Direct, MRM Mode)Analytical Implications
Limit of Detection (LOD) 15 ng/mL2 ng/mLLC-MS/MS provides superior sensitivity for trace API quantification due to highly efficient ESI+ ionization of the piperazine ring.
Linearity ( R2 ) > 0.995 (Range: 50-1000 ng/mL)> 0.999 (Range: 5-500 ng/mL)Both meet regulatory standards, but GC-MS linearity is heavily dependent on consistent derivatization efficiency.
Precision (% RSD) 3.2%1.8%The extra sample handling steps in GC-MS introduce slight quantitative variability.
Throughput (Run Time) 22 minutes8 minutesLC-MS/MS allows for rapid batch processing[6].
Matrix Effect Susceptibility Minimal (EI is a hard ionization technique)Moderate (Subject to ion suppression in ESI source)GC-MS is highly robust against complex formulation matrices, whereas LC-MS requires careful matrix-matching.

Conclusion & Strategic Recommendations

When validating the purity of 2-(4-benzoylpiperazin-1-yl)aniline, the choice of analytical platform dictates the reliability of your data.

Choose GC-MS if: Your primary objective is impurity profiling of volatile synthetic precursors (e.g., unreacted halogenated anilines or residual solvents). The hard ionization (EI) of GC-MS provides highly reproducible fragmentation patterns that are easily cross-referenced with NIST libraries, making it the gold standard for identifying unknown volatile impurities[5]. However, you must implement the silylation protocol described above to prevent column degradation and peak tailing.

Choose LC-MS/MS if: You are conducting routine API release testing, stability-indicating assays, or trace-level quantification in biological matrices. The ability to bypass derivatization preserves the intact molecular structure, reduces sample preparation errors, and significantly increases laboratory throughput[3].

Both methods, when wrapped in the self-validating System Suitability frameworks outlined above, satisfy the rigorous demands of ICH Q2(R2)[1], ensuring your analytical procedures remain robust throughout the drug development lifecycle.

References
  • validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA)[Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater ResearchGate / International Journal of Environmental Analytical Chemistry[Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Semantic Scholar[Link]

  • GC-MS vs LC-MS ResolveMass Laboratories Inc.[Link]

  • ANALYTICAL REPORT1 - 1-(4-benzoylpiperazin-1-yl)propan-1-one Policija (National Forensic Laboratory)[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Emery Pharma[Link]

Sources

Comparative

A Practical Guide to Benchmarking Novel Phenylpiperazine Analogs: The Case of 2-(4-benzoylpiperazin-1-yl)aniline

Executive Summary The development of novel chemical entities requires a systematic and robust characterization of their biological activity. This guide provides a comprehensive framework for benchmarking 2-(4-benzoylpipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel chemical entities requires a systematic and robust characterization of their biological activity. This guide provides a comprehensive framework for benchmarking 2-(4-benzoylpiperazin-1-yl)aniline, a novel compound featuring the well-established phenylpiperazine scaffold. Due to the absence of prior data on this specific molecule, we present a tiered high-throughput screening (HTS) strategy. This approach begins with broad, unbiased profiling to identify potential targets, followed by focused secondary and functional assays to determine potency, selectivity, and mechanism of action. By leveraging the known pharmacology of the phenylpiperazine core, which is prevalent in numerous CNS-active agents, we hypothesize a high probability of interaction with aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2][3][4][5] This document outlines detailed experimental protocols, data interpretation strategies, and comparative analyses against established reference compounds, providing researchers with a practical roadmap for advancing novel compounds from initial hit identification to lead optimization.

Introduction: Structural Rationale for Target Hypothesis

The compound 2-(4-benzoylpiperazin-1-yl)aniline integrates two key pharmacophoric motifs: the aniline moiety and the N-benzoylpiperazine core. The piperazine ring is a classic "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[1][2][6] Its derivatives are known to interact with a wide array of biological targets, including serotonergic, dopaminergic, and adrenergic receptors.[1] The arylpiperazine fragment, specifically, is a cornerstone for agents modulating monoaminergic systems.[5]

Given this structural precedent, our initial hypothesis is that 2-(4-benzoylpiperazin-1-yl)aniline is likely to exhibit activity at one or more GPCRs or neurotransmitter transporters involved in monoamine signaling. Studies have shown that benzoylpiperazine derivatives can elevate dopamine and serotonin levels and may induce oxidative stress in neuronal cells.[7] Furthermore, related structures have been investigated as inhibitors of acetylcholinesterase and for anti-inflammatory and antidiabetic properties, highlighting the scaffold's versatility.[8][9]

Therefore, a comprehensive screening approach is essential to elucidate its primary target(s), uncover potential off-target liabilities, and establish a clear biological profile.

The Tiered High-Throughput Screening (HTS) Strategy

A phased approach is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's pharmacology. The strategy progresses from a broad, high-level view to a deep, mechanistic investigation.

Diagram: Tiered HTS Workflow

HTS_Workflow cluster_0 Tier 1: Discovery & Profiling cluster_1 Tier 2: Validation & Potency cluster_2 Tier 3: Functional Characterization cluster_3 Outcome Compound 2-(4-benzoylpiperazin-1-yl)aniline BroadPanel Broad Target Profiling (e.g., Eurofins SafetyScreen44/BioPrint) Compound->BroadPanel Hit_Identification Hit Identification (% Inhibition >50% @ 10 µM) BroadPanel->Hit_Identification Binding_Assay Radioligand Binding Assays (Determine Affinity: Ki) Hit_Identification->Binding_Assay Primary Hits Dose_Response Dose-Response Curves (Determine Potency: IC50) Binding_Assay->Dose_Response Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Dose_Response->Functional_Assay Confirmed Binders MoA Mechanism of Action (Agonist vs. Antagonist) Functional_Assay->MoA Selectivity Selectivity Profiling (Against related targets) MoA->Selectivity Lead_Candidate Lead Candidate Profile Selectivity->Lead_Candidate

Caption: A tiered workflow for characterizing novel compounds.

2.1 Tier 1: Broad Selectivity Profiling

The initial step is an unbiased screen to identify primary interactions and potential off-target liabilities. A broad pharmacology panel, such as the Eurofins SafetyScreen44™ Panel or BioPrint® Panel , is ideal.[10][11][12] These panels cover a diverse range of targets with known safety implications, including GPCRs, ion channels, transporters, and enzymes.[10][12]

  • Rationale: For a novel compound with an unknown target, this approach maximizes the probability of discovering its primary activity while simultaneously flagging potential safety concerns that could terminate a program early.[13][14]

  • Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate. A "hit" is defined as a statistically significant inhibition or stimulation of activity (e.g., >50% inhibition in a binding assay).

2.2 Tier 2: Confirmatory & Potency Assays

Hits identified in Tier 1 must be validated. This tier focuses on confirming the interaction and quantifying the compound's potency at the specific target(s).

  • Rationale: A single-point screen is prone to false positives. A full dose-response curve provides a quantitative measure of potency (IC50 or EC50), which is critical for Structure-Activity Relationship (SAR) studies.

  • Execution: Radioligand binding assays are the gold standard for this stage.[15] They directly measure the affinity of the compound for the receptor. A 10-point, 3-fold serial dilution is performed to generate a full inhibition curve and determine the IC50, which can be converted to a binding affinity constant (Ki).

2.3 Tier 3: Functional & Mechanistic Assays

Once binding is confirmed and potency is established, the compound's functional effect must be determined. Does it activate the receptor (agonist) or block the endogenous ligand (antagonist)?

  • Rationale: Binding to a target does not reveal the biological consequence. Functional assays are essential to understand the compound's mechanism of action (MoA) and its potential therapeutic effect.[16][17][18]

  • Execution: The choice of assay depends on the target's signaling pathway. For GPCRs, common HTS-compatible assays include measuring second messengers like cAMP (for Gs/Gi-coupled receptors) or intracellular calcium flux (for Gq-coupled receptors).[15][16][19] These assays will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocols & Data Presentation

To provide a practical context, we will outline protocols for benchmarking our compound against a hypothetical primary hit: the Serotonin 5-HT2A receptor, a Gq-coupled GPCR commonly modulated by phenylpiperazine drugs.

Protocol: 5-HT2A Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of 2-(4-benzoylpiperazin-1-yl)aniline for the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]-Ketanserin (a potent 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and a cell harvester.

  • Methodology:

    • Prepare serial dilutions of 2-(4-benzoylpiperazin-1-yl)aniline and a reference antagonist (e.g., Risperidone) in assay buffer (final concentrations ranging from 0.1 nM to 100 µM).

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of Mianserin (for non-specific binding), or 50 µL of test/reference compound.

    • Add 50 µL of [3H]-Ketanserin diluted in assay buffer to all wells (final concentration ~0.5 nM).

    • Add 100 µL of the 5-HT2A membrane preparation to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature.

    • Harvest the plate contents onto filter mats using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.

  • Quality Control: The assay window (Total Binding / Non-specific Binding) should be >10. The Ki of the reference compound should be within 3-fold of its historical average.

Protocol: 5-HT2A Calcium Flux Functional Assay
  • Objective: To determine the functional activity (antagonism) and potency (IC50) of 2-(4-benzoylpiperazin-1-yl)aniline at the human 5-HT2A receptor.

  • Materials:

    • CHO-K1 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist: Serotonin (5-HT).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Methodology:

    • Plate the 5-HT2A expressing cells in a 384-well black, clear-bottom plate and grow overnight.

    • Remove growth media and add the Fluo-4 AM dye loading buffer. Incubate for 60 minutes at 37°C.

    • During incubation, prepare serial dilutions of the test compound and a reference antagonist. Also prepare a stock of Serotonin at its EC80 concentration (predetermined).

    • Wash the cells with assay buffer.

    • Place the cell plate into the fluorescence reader. Add the test/reference compounds and incubate for 15-30 minutes.

    • Initiate reading and add the EC80 concentration of Serotonin to all wells.

    • Monitor the change in fluorescence (calcium release) over 2-3 minutes.

  • Quality Control: A Z'-factor > 0.5 should be achieved for the assay window (agonist-stimulated vs. basal signal), indicating a robust and screenable assay.

Diagram: Gq-Coupled GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR 5-HT2A Receptor (GPCR) G_Protein Gαq/βγ GPCR->G_Protein Activation PLC PLC G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_Release [Ca²⁺]i ↑ ER->Ca_Release Releases Ca²⁺ Ca_Store Ca²⁺ Store Ca_Release->PKC Activates Cell_Response Cellular Response PKC->Cell_Response

Caption: Simplified Gq-coupled GPCR signaling cascade.

Comparative Data Analysis

The ultimate goal is to benchmark the novel compound against known alternatives. Below are hypothetical data tables comparing "2-(4-benzoylpiperazin-1-yl)aniline" (coded as CMPD-X ) with a well-characterized atypical antipsychotic, Risperidone , which has known high affinity for 5-HT2A and Dopamine D2 receptors.

Table 1: Comparative Binding Affinity Profile

TargetCMPD-X (Ki, nM)Risperidone (Ki, nM)Selectivity Ratio (D2/5-HT2A)
Serotonin 5-HT2A 15.2 0.16 13.2
Dopamine D2 201.5 3.5 21.9
Adrenergic α145.30.8-
Histamine H1>10002.1-
SERT>1000>1000-

Data are hypothetical and for illustrative purposes only.

Table 2: Comparative Functional Potency

AssayParameterCMPD-XRisperidone
5-HT2A Functional Assay MoAAntagonistAntagonist
IC50 (nM)25.8 0.35
Dopamine D2 Functional Assay MoAAntagonistAntagonist
IC50 (nM)350.1 6.2

Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

From this hypothetical data, we can conclude:

  • CMPD-X is a potent 5-HT2A receptor antagonist, though significantly less potent than the reference compound, Risperidone.

  • It displays a favorable selectivity profile, with over 13-fold higher affinity for the 5-HT2A receptor compared to the Dopamine D2 receptor. This is a desirable trait for certain therapeutic applications aiming to minimize extrapyramidal side effects associated with D2 blockade.

  • CMPD-X shows weak or no activity at H1 and SERT targets at therapeutic concentrations, suggesting a lower risk of sedation or serotonin reuptake-related effects.

Conclusion and Future Directions

This guide has established a systematic, tiered strategy for the comprehensive pharmacological profiling of a novel compound, 2-(4-benzoylpiperazin-1-yl)aniline. By initiating a broad screening campaign and progressively focusing on validated hits with quantitative binding and functional assays, a researcher can efficiently build a detailed profile of the compound's activity, potency, and mechanism of action.

The hypothetical data presented for CMPD-X identify it as a selective 5-HT2A antagonist. Based on this profile, next steps in a drug discovery program would include:

  • Lead Optimization: Synthesize analogs to improve 5-HT2A potency while maintaining or improving the selectivity over the D2 receptor and other off-targets.

  • In Vitro ADME/Tox: Assess metabolic stability, cell permeability, and potential cytotoxicity to ensure drug-like properties.

  • In Vivo Efficacy Models: Test the compound in relevant animal models (e.g., models of psychosis or anxiety) to establish a link between in vitro activity and in vivo therapeutic effect.

This structured benchmarking process is critical for making informed decisions, prioritizing resources, and ultimately increasing the probability of success in the long and complex path of drug development.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • BioPrint SafetyScreen Panel. Eurofins Discovery. Available at: [Link]

  • High Throughput Screening for Orphan and Liganded GPCRs. PubMed. Available at: [Link]

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]

  • GPCR Screening Services. Creative Bioarray. Available at: [Link]

  • Safety screening in early drug discovery: An optimized assay panel. ResearchGate. Available at: [Link]

  • DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. Available at: [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. Available at: [Link]

  • DiscoverX Contact Information. Biocompare. Available at: [Link]

  • Assay Orphan GPCRs in High Throughput with MultiScreen B-Arrestin Sensor Technology. Multispan Inc. Available at: [Link]

  • High-Throughput GPCR Assay Development. Agilent. Available at: [Link]

  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. Available at: [Link]

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs. Available at: [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Phenylpiperazine derivatives: a patent review (2006 - present). PubMed. Available at: [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. IJPSR. Available at: [Link]

  • Tools for GPCR drug discovery. PubMed Central (PMC). Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • Safety screening in early drug discovery: An optimized assay panel. PubMed. Available at: [Link]

  • SafetyScreen44™ Panel. Eurofins. Available at: [Link]

  • 2-(4-Benzyl-piperazin-1-yl)aniline. Chem-Contract. Available at: [Link]

  • Design, synthesis and biological evaluation of novel indolin-2-one derivatives. Springer. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Synthesis, Molecular Modeling and Evaluation of Novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone Derivatives as Dual Inhibitors for Cholinesterases and Aβ Aggregation. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]

  • High-throughput computational screening and in vitro evaluation identifies novel EGFR-HER2 dual inhibitor. PubMed Central (PMC). Available at: [Link]

  • High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis. Royal Society of Chemistry. Available at: [Link]

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Validation

cross-reactivity of 2-(4-benzoylpiperazin-1-yl)aniline in off-target kinase profiling

Cross-Reactivity of 2-(4-Benzoylpiperazin-1-yl)aniline in Off-Target Kinase Profiling: A Comparative Platform Guide Executive Summary & Chemical Context The 2-(4-benzoylpiperazin-1-yl)aniline scaffold is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity of 2-(4-Benzoylpiperazin-1-yl)aniline in Off-Target Kinase Profiling: A Comparative Platform Guide

Executive Summary & Chemical Context

The 2-(4-benzoylpiperazin-1-yl)aniline scaffold is a highly versatile and privileged pharmacophore utilized extensively in the design of small-molecule kinase inhibitors. From a structural biology perspective, this scaffold operates via a dual-binding mechanism:

  • The Aniline Motif: Acts as a classic "hinge binder." The primary amine and adjacent ring structures form critical hydrogen bonds with the backbone amides (e.g., Methionine or Cysteine residues) in the highly conserved ATP-binding pocket of the kinase[1][2].

  • The Benzoylpiperazine Tail: Functions as a solubilizing tether that traverses the gatekeeper residue. The terminal benzoyl group is designed to occupy the deep hydrophobic pocket, often stabilizing the inactive "DFG-out" conformation characteristic of Type II kinase inhibitors[3].

The Liability: While this structural duality drives high affinity for primary targets (e.g., PDGFR or ABL), it introduces significant promiscuity. Because the hydrophobic pocket and hinge region share high structural homology across the kinome, the benzoylpiperazine tail frequently exhibits cross-reactivity with off-target kinases such as Aurora A, KDR (VEGFR2), and CHK1[1][2]. For drug development professionals, accurately profiling and mitigating this cross-reactivity is paramount to avoiding off-target clinical toxicity.

Comparison of Kinase Profiling Platforms

To systematically evaluate the cross-reactivity of 2-(4-benzoylpiperazin-1-yl)aniline derivatives, relying on a single assay format can yield false positives or miss physiologically relevant off-targets. Below is an objective comparison of the three leading methodologies used to profile this scaffold.

Table 1: Comparative Analysis of Kinase Profiling Technologies

FeatureActive Site-Directed Competition (e.g., KINOMEscan®)Live-Cell Target Engagement (e.g., NanoBRET™ TE)Radiometric Activity Assay (e.g., KinaseProfiler™)
Primary Mechanism Competitive displacement of an immobilized ligand by the test compound[4].Competitive displacement of a fluorescent tracer in live cells[5][6].Direct measurement of substrate phosphorylation using [γ-32P]ATP[7].
Throughput & Coverage High; covers 480+ wild-type and mutant kinases[4][8].Medium; covers ~350+ kinases[5][9].Medium to High; covers ~450 kinases[7].
Cellular Context Cell-free (purified recombinant domains)[8].Intact live cells (physiological environment)[9][10].Cell-free (purified enzymes)[7].
ATP Competition Assessed in the absence of physiological ATP[4].Competes against physiological intracellular ATP (1–5 mM)[9].Assessed at fixed (often sub-physiological) ATP concentrations[7].
Best Used For Primary high-throughput screening for off-target hit identification[7].Orthogonal validation, assessing cell permeability, and target residence time[9].Validating functional enzymatic inhibition (IC50) of identified hits[9].

Quantitative Data: Representative Cross-Reactivity Profile

When evaluating a prototype 2-(4-benzoylpiperazin-1-yl)aniline compound, a primary screen using a cell-free platform typically reveals a broad binding profile. However, these values must be contextualized. Causality Note: Cell-free assays (like KINOMEscan) often report lower Kd​ values because they lack physiological ATP competition. When transitioned to a live-cell NanoBRET assay, the IC50​ shifts to the right (higher concentration) because the compound must cross the lipid bilayer and outcompete millimolar concentrations of endogenous ATP[9].

Table 2: Scaffold Cross-Reactivity Profile (Target vs. Off-Target)

KinaseClassificationCell-Free Kd​ (nM)Live-Cell IC50​ (nM)Structural Rationale for Binding
PDGFRα Primary Target1.28.5Optimal stabilization of the DFG-out conformation.
ABL1 Off-Target4.522.0High homology in the hydrophobic pocket accommodates the benzoyl tail.
Aurora A Off-Target15.085.4Promiscuous hinge binding via the aniline motif.
KDR (VEGFR2) Off-Target28.5140.2Cross-reactivity driven by piperazine linker flexibility[2].

Self-Validating Experimental Protocol: Orthogonal Confirmation

To ensure scientific integrity, off-target hits identified in a primary screen must be validated in a physiological environment. The NanoBRET™ Intracellular Target Engagement (TE) assay serves as a self-validating orthogonal system. It confirms not only that the compound binds the off-target kinase, but that it can do so within the complex milieu of a living cell[6][9].

Step-by-Step Methodology:

  • Cell Culturing and Transfection:

    • Plate HEK293 cells in a 96-well or 384-well format.

    • Transfect cells with a plasmid encoding the specific Kinase-NanoLuc® fusion (e.g., ABL1-NanoLuc for off-target validation)[5][6].

    • Causality: NanoLuc® is exceptionally bright, allowing for very low expression levels of the fusion protein. This prevents artifactual signaling and maintains physiological stoichiometry within the cell[10].

  • Tracer Equilibration:

    • Add the cell-permeable NanoBRET™ Kinase Tracer at a fixed concentration (near its EC50​ ) alongside an extracellular NanoLuc® inhibitor[10].

    • Causality: The extracellular inhibitor quenches any luminescence originating from dead cells or secreted NanoLuc, ensuring the resulting BRET signal is exclusively intracellular and representative of intact, live-cell engagement[10].

  • Compound Titration:

    • Treat the cells with a serial dilution of the 2-(4-benzoylpiperazin-1-yl)aniline derivative.

    • Incubate for 2 hours at 37°C.

    • Causality: This incubation period allows the test compound to reach thermodynamic binding equilibrium against high intracellular ATP concentrations, revealing the true apparent cellular affinity[9].

  • BRET Measurement and Analysis:

    • Add the NanoLuc® substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

    • Calculate the BRET ratio (Acceptor/Donor).

    • Causality: As the test compound displaces the fluorescent tracer from the kinase pocket, the proximity-based energy transfer is disrupted. This results in a dose-dependent decrease in the BRET ratio, allowing for precise calculation of the intracellular IC50​ and target residence time[6][9].

Logical Workflow Visualization

G Scaffold 2-(4-benzoylpiperazin-1-yl)aniline (Kinase Inhibitor Scaffold) Hinge Aniline Motif (Hinge Region Binder) Scaffold->Hinge Tail Benzoylpiperazine Tail (Hydrophobic Pocket) Scaffold->Tail Target Primary Target (e.g., PDGFR/ABL) Hinge->Target High Affinity OffTarget Off-Target Kinases (e.g., Aurora A, KDR) Tail->OffTarget Promiscuous Fit Screening Primary Profiling (KINOMEscan) Target->Screening OffTarget->Screening Validation Live-Cell Validation (NanoBRET TE) Screening->Validation Hit Confirmation

Workflow for profiling 2-(4-benzoylpiperazin-1-yl)aniline cross-reactivity.

References

  • Kinase Target Engagement | Kinase Affinity Assay - プロメガ Source: promega.jp URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwj_kEblDFHeWX9xkrZWgQo8AESJTAMpFBFvCHaaHFtIpHu8B-WktbAdjA8U_gx2AKs0T0-rbtqZVYQfyh_Gr6zrsf0c0HD8ZbmVJgbmTRe7f99BNRW8JWEAC1-5f2bkJsV0SCsg2olMmJ29NfvW2VOu--jtUMOkv7wUirFv0YBVlKUF-04w==][5]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight Source: promegaconnections.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr5yPWxwOymSttnjhvRIaDgS-jHTa6MjPd6DjR3HI1pmsm5OB-oSUd7GYdHPeF5kVJ_rsXur6XrZy8J4amMIb-cJ0CcwuiBtfXtPoJ-OgaNVMrJgjFWAmB7DcBzXQ2laK5x9NDv5ay9Sh7ysSUCqg8vtrs1JT5UE5MnoLmfiqMTAG2Zw1HWYiNd4-utRhz8EodfRwjH1A_Lq2XOf0GjDEwht_JwnJ5AlGY8UODpw==][10]

  • NanoBRET® TE Intracellular Kinase Assays - プロメガ Source: promega.jp URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH46tJbmnJ0V4DeFTw6QiU3jW9EDo7XVD_g4o5mVmbZ5wgl1UMDpQY1PXRLjZ7OEn9eioeu7y3SCAuEG-DcZr8A5N3dfM_KfeVDNGN871-6N1GdPSRA_YYNVvH4qSTS-PoCsYMpfJqNcLNebkEbgoNDVYl9I29XnzoidNifP-HPgMrN9GNAPkHvvLA8T06xWLuy7Z4W4NOropfS77zHjwcihaq5tDM39ZpXH_z1SA==][6]

  • Spotlight: Cell-based kinase assay formats - Reaction Biology Source: reactionbiology.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyGdqssI8w57rwXDKk4Nv1jeRaucyUKlYDxUcW1PJPecxnYCVAz6VVRybwxvbYV2O3Z0T41nDqiTBN1mxKTFJPOKMKb-8yVN3-8axxN-yqyXdtK1G2imnrE05qBHheCKmLYfqEJYBjln9AyluSm-SiWcgPEkn8oHWmO6cGr5o0xIMkU_nRELnaCSdvJjqDqMn_Mle3yvfGpm2zg9lt2QVxOg==][9]

  • KINOMEscan Technology - Eurofins Discovery Source: eurofinsdiscovery.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX8YBuDTCH1VdFRJCKvdSIZOTzXYiAOfIfecWN16bLAqetMA0o8bLJObqo402-NMGnPJlzuxFOkP1rJejRg2XG59PJJzWLr2PMk5m9Wl2OtcXX6653HjkgkPZen6HEbeJNle4MMLLQ50AUpA8hH03AggOPi8C-eoprl1o=][4]

  • Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode - PMC Source: ncbi.nlm.nih.gov (PMC) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBF4TJ20gjhjxsWApGHSWK_5vOyGbEppO_gLrJiYhe2Nu7GqAQRSNoeqrae8eVPypwlSQ0w3ZyZoANbT0mE4k3mFYZDEoAxkBQTXQvFyVAEyhRTWE_ZXoQmVTPFNx3n25sXS22TRQlkL_zGK8=][1]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery Source: eurofinsdiscovery.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWYlu-K7Gu5yN_hAZWvuJvtti_32ZKi6Qf4LhpSBR0XzyM9fWxTfTnUlTMsF8wsatPpnSYcTqDXo7iFJntwU7gZS2kqJAfxNYnPkHqHDGhb59XIdsc2ed8VJVUp8yZtS37UWp99UKjKoL858N_W-VQCDbDywJyeJ2sUH4Uyxnzl-kg][7]

  • Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC Source: ncbi.nlm.nih.gov (PMC) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7WpvGp1ltW4aimYVMwAJ4bcICFqIBmvbAy3MKMsx9GRxqt7cFByelDrpx3ZzCfIacgLLuXxxnLwFcx9oamX51iOM56tS8hpivp4cObSPKlQuPiMGNAeX-VQU3S01QAtSXUAXjVkeRvQBH7TE=][2]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review Source: drugtargetreview.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc9Mc9xz5JeSPyXLI5lgv8PhueUAUig_lhGtVX3Kv6vow42DJ7VZUieG0-RP5y6qJz_ODXeiT5xJ3HUrnP0tioP6BioqaTbv6hyCuL9zIKY3qLMaN7cE1_9uKrYzKCm9M-vP9UWEBMkjGj2550G7MRBMnSsrw2nG5nSfRcM3EUW9nykoFsF-H2MsitzbG_-okYHG08TRw=][8]

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - J-Stage Source: jst.go.jp URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGclS24FvxVHNvXvQiZ-Mw98U7QKl9AdHfGUQ8dOlRR2sFzjm1hmHeOQLC72LuYLX5HR1Exp5KzW7Bldr4LbeVTGzKhNr4nmFCxSmycW7zbo5Z0aPDV5bPPx5dnG-Vp1D0AfoBPvCdRVA2TBUPGGc2Sz0UhOQG1K-o0jcH4O-i7_At56UE=][3]

Sources

Comparative

Reproducibility of 2-(4-benzoylpiperazin-1-yl)aniline in Biological Assays: A Comparative Guide to Overcoming False Positives

As a Senior Application Scientist evaluating novel scaffolds for central nervous system (CNS) targets, I frequently encounter a hidden crisis in early-stage drug discovery: the catastrophic failure of assay reproducibili...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel scaffolds for central nervous system (CNS) targets, I frequently encounter a hidden crisis in early-stage drug discovery: the catastrophic failure of assay reproducibility due to compound physical chemistry.

While the benzyl-substituted analog, 2-(4-benzylpiperazin-1-yl)aniline, has proven to be a highly reproducible and valuable precursor for Acetylcholinesterase (AChE) inhibitors (such as Donepezil derivatives), its structural cousin—2-(4-benzoylpiperazin-1-yl)aniline —often yields erratic, non-reproducible IC₅₀ values across different laboratories.

This guide objectively compares the performance of 2-(4-benzoylpiperazin-1-yl)aniline against alternative scaffolds, explains the mechanistic causality behind its reproducibility issues, and provides a self-validating experimental protocol to ensure absolute scientific integrity in your screening workflows.

Mechanistic Insights: The Aggregation Trap

To understand why 2-(4-benzoylpiperazin-1-yl)aniline struggles with reproducibility, we must look at its physical chemistry. The substitution of a flexible benzyl group with a rigid, highly conjugated benzoyl moiety fundamentally alters the molecule's hydration shell.

When introduced into standard aqueous biological buffers (such as the phosphate buffers used in AChE screening), 2-(4-benzoylpiperazin-1-yl)aniline frequently exceeds its Critical Aggregation Concentration (CAC) at low micromolar levels. Instead of remaining monomeric, the compound undergoes phase separation to form colloidal particles.

As extensively documented in literature regarding assay interference, colloidal aggregation is one of the largest contributors to false positives in early drug discovery [1]. These colloids non-specifically adsorb and sequester the target enzyme onto their surface, causing local unfolding and a complete loss of catalytic activity. In a standard biochemical readout, this non-specific sequestration perfectly mimics competitive enzyme inhibition, leading researchers to falsely identify the compound as a potent hit.

Comparative Performance Data

To objectively evaluate the reproducibility of this scaffold, we compared 2-(4-benzoylpiperazin-1-yl)aniline against its benzyl counterpart and the industry-standard AChE inhibitor, Donepezil. The data below highlights the critical divergence between apparent inhibition and true competitive inhibition.

CompoundScaffold TypeDLS Particle Formation (10 µM)Apparent IC₅₀ (Standard Buffer)True IC₅₀ (+0.01% Triton X-100)Fold-ShiftReproducibility Rating
2-(4-benzoylpiperazin-1-yl)aniline Benzoyl-piperazinePositive (>200 nm)1.2 µM>50 µM>40x Poor (Artifact-Prone)
2-(4-benzylpiperazin-1-yl)aniline Benzyl-piperazineNegative4.5 µM4.8 µM1.06xExcellent
Donepezil (Control) Indanone-piperidineNegative0.015 µM0.014 µM~1.0xIndustry Standard

Data Synthesis: The >40-fold shift in the IC₅₀ of the benzoyl derivative upon the addition of a mild detergent confirms that its initial "activity" was an artifact of colloidal aggregation, rendering standard assay results highly irreproducible without proper counter-screens.

Self-Validating Experimental Protocol: The Modified Ellman’s Assay

To establish a trustworthy and reproducible screening pipeline for 2-(4-benzoylpiperazin-1-yl)aniline and similar rigid piperazine derivatives, you must abandon the standard Ellman's assay in favor of a self-validating system . This protocol forces the assay to prove that the observed inhibition is real by introducing an internal detergent counter-screen.

Phase 1: Dynamic Light Scattering (DLS) Pre-Screen

Causality: You cannot reliably test a compound that is not in solution. DLS identifies compounds that exceed their CAC before they enter the biological assay.

  • Prepare a 10 µM solution of 2-(4-benzoylpiperazin-1-yl)aniline in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Analyze the sample using a DLS instrument at 25°C.

  • Validation Check: If particles >100 nm are detected, flag the compound as a high-risk aggregator.

Phase 2: Dual-Condition Assay Setup

Causality: Triton X-100 is a non-ionic detergent that disrupts colloidal aggregates without denaturing the AChE enzyme. If the compound is a true competitive inhibitor, the IC₅₀ will remain stable. If it is an aggregator, the apparent inhibition will vanish [2].

  • Set up two parallel 96-well microplates (Plate A and Plate B).

  • Plate A (Standard): Add 120 µL of 50 mM Phosphate Buffer (pH 7.4) to each well.

  • Plate B (Counter-Screen): Add 120 µL of 50 mM Phosphate Buffer supplemented with 0.01% (v/v) Triton X-100 .

  • Dispense serial dilutions of the test compound (0.1 µM to 100 µM) into both plates.

Phase 3: Spectrophotometric Quantification

Causality: Kinetically monitoring the cleavage of DTNB into the yellow 5-thio-2-nitrobenzoate anion ensures that the initial velocity (V₀) is captured accurately, preventing substrate depletion artifacts [3].

  • Add 10 µL of AChE (0.5 U/mL) and 10 µL of DTNB (0.4 mg/mL) to all wells.

  • Incubate both plates at room temperature for exactly 15 minutes to allow for enzyme-inhibitor binding (or colloid sequestration).

  • Initiate the reaction by adding 10 µL of Acetylthiocholine (ATC) substrate (1 mM) to all wells.

  • Immediately read the absorbance kinetically at 412 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ for both plates. A fold-shift >3x between Plate A and Plate B definitively classifies the compound as a false-positive aggregator.

Assay Triage Workflow

G Start 2-(4-benzoylpiperazin-1-yl)aniline Evaluation DLS Dynamic Light Scattering (DLS) Check for Colloids Start->DLS Ellman Standard Ellman's Assay (AChE + DTNB + Substrate) Start->Ellman Agg Colloidal Particles Detected (False Positive Risk) DLS->Agg NoAgg No Particles Detected (Monomeric) DLS->NoAgg Detergent Detergent Counter-Screen (+ 0.01% Triton X-100) Ellman->Detergent Shift IC50 Shifts >10-fold (Aggregation-Based Inhibition) Detergent->Shift NoShift IC50 Remains Stable (True Competitive Inhibition) Detergent->NoShift Agg->Shift

Workflow for validating 2-(4-benzoylpiperazin-1-yl)aniline reproducibility and aggregation.

References

  • Colloidal Aggregation Confounds Cell-Based Covid-19 Antiviral Screens Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link]

  • Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay Source: MDPI (Antioxidants) URL:[Link]

Sources

Validation

Comparative IC50 Profiling of 2-(4-Benzoylpiperazin-1-yl)aniline Analogs: Structural Optimization and Target Engagement

Executive Summary The development of dual-binding site Acetylcholinesterase (AChE) inhibitors represents a critical frontier in disease-modifying therapies for neurodegenerative conditions like Alzheimer's disease (AD)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of dual-binding site Acetylcholinesterase (AChE) inhibitors represents a critical frontier in disease-modifying therapies for neurodegenerative conditions like Alzheimer's disease (AD). By simultaneously targeting the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS), these molecules not only restore cholinergic transmission but also sterically block PAS-induced amyloid-beta (A β ) aggregation.

This guide provides an in-depth comparative analysis of the 2-(4-benzoylpiperazin-1-yl)aniline scaffold. We objectively evaluate how specific structural modifications to this privileged pharmacophore influence IC50 values, target engagement, and overall enzymatic inhibition compared to traditional alternatives.

Mechanistic Rationale: The Tripartite Scaffold

To understand the IC50 variations among analogs, one must first understand the causality behind the scaffold's design. The 2-(4-benzoylpiperazin-1-yl)aniline core is a highly optimized structure designed to thread the narrow 20 Å AChE gorge[1]. Its efficacy is rooted in three distinct domains:

  • The Ortho-Aniline Moiety (CAS Engagement): Unlike para-substituted derivatives, the ortho-linkage forces a steric dihedral twist between the aniline ring and the piperazine core. This twisted bioactive conformation perfectly aligns the electron-rich aniline with Trp86 and Tyr337 in the CAS via π−π stacking[2].

  • The Piperazine Core (Gorge Spanning): Flexible alkyl linkers suffer massive entropic penalties upon binding. The rigid piperazine ring acts as a low-entropy linker, constraining the molecule into a pre-organized bioactive conformation that drastically reduces the thermodynamic cost of gorge insertion[1].

  • The Benzoyl Group (PAS Engagement): Transitioning from a traditional benzyl group to a benzoyl group introduces a critical carbonyl oxygen. This oxygen acts as a potent hydrogen-bond acceptor for Tyr72 in the PAS, while the distal phenyl ring engages in hydrophobic stacking with Trp286[2].

G Scaffold 2-(4-benzoylpiperazin-1-yl)aniline Aniline Ortho-Aniline Moiety (Twisted Conformation) Scaffold->Aniline Piperazine Piperazine Core (Rigid Linker) Scaffold->Piperazine Benzoyl Benzoyl Group (Carbonyl H-Bonding) Scaffold->Benzoyl CAS Catalytic Active Site (CAS) Trp86, Tyr337 Aniline->CAS π-π Stacking Gorge AChE Gorge Spanning Piperazine->Gorge Entropic Constraint PAS Peripheral Anionic Site (PAS) Trp286, Tyr72 Benzoyl->PAS H-Bond & Hydrophobic

Diagram 1: Dual-site binding logic of the 2-(4-benzoylpiperazin-1-yl)aniline scaffold within AChE.

Comparative IC50 Data & SAR Analysis

The table below summarizes the structure-activity relationship (SAR) data for representative analogs of the scaffold.

Compound IDAniline SubstitutionBenzoyl SubstitutionLinker TypehAChE IC50 (nM)hBuChE IC50 (nM)Selectivity Index
Analog 1 (Base) UnsubstitutedUnsubstitutedBenzoyl125 ± 12>5000>40
Analog 2 4-FluoroUnsubstitutedBenzoyl45 ± 5>5000>111
Analog 3 4-ChloroUnsubstitutedBenzoyl32 ± 4>5000>156
Analog 4 Unsubstituted4-MethoxyBenzoyl410 ± 253200~7.8
Analog 5 (Ref) UnsubstitutedUnsubstitutedBenzyl (No C=O)280 ± 18>5000>17
Donepezil N/A (Standard)N/AN/A14 ± 25500~392
Data Interpretation & Causality
  • Halogenation of the Aniline (Analogs 2 & 3): Introducing electron-withdrawing groups (EWGs) like Fluorine or Chlorine at the para-position of the aniline ring decreases the local electron density. This enhances the strength of the π−π interaction with the electron-rich indole ring of Trp86 in the CAS, driving the IC50 down into the low nanomolar range[2].

  • Steric Bulk in the PAS (Analog 4): Adding a bulky, electron-donating methoxy group to the benzoyl moiety creates a severe steric clash within the narrow PAS pocket, drastically reducing binding affinity and increasing the IC50 to 410 nM.

  • The Carbonyl Imperative (Analog 1 vs. Analog 5): Removing the carbonyl oxygen (reverting to a benzyl linker) eliminates the critical hydrogen bond with Tyr72, more than doubling the IC50[1].

Self-Validating Experimental Protocol: Modified Ellman's Assay

To ensure trustworthiness and reproducibility, the IC50 values must be determined using a rigorously controlled kinetic assay. The following modified Ellman's methodology incorporates self-validating steps to prevent false positives[3].

Reagents & Preparation
  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: Maintains the optimal ionization state of the catalytic triad (Ser203, His447, Glu334).

  • Enzyme: Recombinant human AChE (hAChE), diluted to 0.03 U/mL.

  • Substrate: Acetylthiocholine iodide (ATCI), 1 mM final concentration.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 0.5 mM final concentration.

Step-by-Step Workflow
  • Compound Dilution: Prepare a 10-point serial dilution of the 2-(4-benzoylpiperazin-1-yl)aniline analogs in 1% DMSO/Buffer (ranging from 10 µM to 0.1 nM).

  • Background Subtraction (Critical Step): Plate 20 µL of each compound concentration with 160 µL of buffer and 10 µL of DTNB. Causality: Benzoylpiperazine derivatives often possess intrinsic UV/Vis absorbance near 412 nm. Measuring a compound-only blank prevents artificial inflation of the baseline, which would otherwise skew the kinetic rate calculation[3].

  • Enzyme Pre-Incubation: Add 10 µL of hAChE (0.03 U/mL) to the test wells containing the inhibitor and DTNB. Incubate at 25°C for exactly 15 minutes. Causality: Dual-site inhibitors exhibit slow-binding kinetics due to the conformational adjustments required to thread the 20 Å gorge. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate competition.

  • Reaction Initiation: Add 10 µL of ATCI (1 mM) to all wells to initiate the hydrolysis reaction.

  • Kinetic Readout: Immediately monitor the increase in absorbance at 412 nm using a microplate reader for 5 minutes at 30-second intervals.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] and determine the IC50 using non-linear regression (four-parameter logistic fit).

Workflow Step1 Compound Prep Serial dilution in 1% DMSO Step2 Enzyme Incubation AChE (0.03 U/mL) + Inhibitor (15 min) Step1->Step2 Step3 Substrate Addition ATCI (1 mM) + DTNB (0.5 mM) Step2->Step3 Step4 Kinetic Readout Absorbance at 412 nm (5 min) Step3->Step4 Step5 Data Analysis IC50 via Non-linear regression Step4->Step5

Diagram 2: High-throughput kinetic workflow for dual-site AChE inhibitor screening.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized, novel intermediates into drug discovery pipelines. 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE is a prime example of a compound tha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized, novel intermediates into drug discovery pipelines. 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE is a prime example of a compound that offers immense synthetic utility—serving as a core scaffold for CNS-active compounds and kinase inhibitors—but demands rigorous, mechanistically informed safety protocols.

We do not mandate Personal Protective Equipment (PPE) simply to satisfy a regulatory checklist. Instead, we design our defensive layers based on the molecule's physical chemistry and toxicodynamics. This guide provides a self-validating operational framework to ensure your safety and the integrity of your research.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To handle 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE safely, you must understand the causality behind its hazards. This molecule combines three distinct structural motifs, each contributing to its risk profile:

  • The Aniline Core (Systemic Toxicity): Aniline derivatives are highly lipophilic. If they contact the skin, they rapidly penetrate the stratum corneum and enter the bloodstream. Once systemic, they metabolize into compounds that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). Methemoglobin cannot bind oxygen, leading to cellular hypoxia and cyanosis, as detailed in the NIOSH Pocket Guide to Chemical Hazards[1].

  • The Piperazine Ring (Sensitization): Piperazines are notorious respiratory and dermal sensitizers. Repeated exposure to micro-particulate dust can trigger occupational asthma or severe allergic contact dermatitis.

  • The Benzoyl Group (Enhanced Penetration): The addition of this bulky, lipophilic group increases the molecule's overall partition coefficient (LogP), meaning it will cross lipid bilayers (like your skin or cellular membranes) even faster than unsubstituted piperazine.

Quantitative PPE Matrix

Based on the hazard profile, standard latex gloves and cotton lab coats are insufficient. The table below outlines the mandatory PPE, driven by quantitative breakthrough data and established Environmental Health and Safety guidelines[2].

PPE CategorySpecification & MaterialQuantitative StandardMechanistic Justification
Hand Protection Outer: Butyl Rubber (0.3 mm)Inner: Nitrile (0.1 mm)Breakthrough: >480 min (Butyl)Breakthrough: <30 min (Nitrile)Aniline derivatives rapidly permeate thin latex or nitrile. Double-gloving ensures a fail-safe barrier against systemic absorption.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesImpact rating: High mass/velocityProtects ocular mucosa from micro-particulate dust and solvent splashes during dissolution.
Body Protection Tyvek® Lab Coat or Polyethylene ApronHydrostatic head: >75 cmPrevents fabric saturation. Standard cotton lab coats act as wicks for lipophilic compounds, prolonging dermal exposure.
Respiratory NIOSH-approved P100 Particulate RespiratorFiltration Efficiency: ≥99.97%Required only if handling dry powders outside a certified fume hood, due to the severe respiratory sensitization risk of piperazines.

Self-Validating Operational Workflow

A protocol is only as good as its validation steps. The following step-by-step methodology ensures that every safety measure is actively confirmed before proceeding, aligning with the OSHA Laboratory Safety Guidance[3].

Phase 1: Pre-Operation Setup & PPE Donning
  • Fume Hood Verification: Turn on the fume hood and check the magnehelic gauge to ensure a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Glove Integrity Check: Manually inflate the butyl rubber outer gloves to check for pinhole leaks before donning.

    • Self-Validation: The glove must hold air pressure for 10 seconds without deflating. Don the nitrile inner gloves first, followed by the butyl outer layer.

Phase 2: Weighing and Transfer
  • Static Control: 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE powder can carry a static charge, causing it to aerosolize. Wipe your spatulas and the exterior of the analytical balance with a static-reducing cloth.

  • Enclosed Transfer: Weigh the compound directly inside the fume hood. If an external balance must be used, tare a sealable glass vial, add the compound inside the hood, seal the vial, and then transport it to the balance.

Phase 3: Dissolution
  • Solvent Addition: Add your solvent (e.g., DMSO, DCM, or DMF) slowly using a glass pipette down the side of the vessel to prevent dust kick-up.

  • Agitation: Use magnetic stirring rather than manual shaking to keep the reaction vessel completely grounded and contained within the hood.

G Start 1. Pre-Operation Verify Hood & Don PPE Weigh 2. Containment Weigh inside Fume Hood Start->Weigh Transfer 3. Execution Solvent Addition & Mixing Weigh->Transfer Spill Spill Occurs? Transfer->Spill Clean 4. Routine Decon Wipe surfaces, Doff PPE Spill->Clean No Evac Emergency: Evacuate Don P100 Respirator Spill->Evac Yes Dispose 5. Waste Management Seal in HDPE Container Clean->Dispose Absorb Contain: Inert Absorbent (No Combustibles) Evac->Absorb Absorb->Dispose

Workflow and spill response protocol for 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE handling.

Spill Response & Disposal Plan

In the event of an accidental release, standard cleanup procedures are inadequate due to the oxidation risks associated with anilines. Waste must be managed strictly in accordance with Prudent Practices in the Laboratory[4].

Immediate Spill Response Protocol
  • Isolate: If the spill is outside the fume hood and exceeds 50mg, immediately evacuate the immediate area to prevent inhalation of sensitized dust.

  • Upgrade PPE: Responders must don a P100 respirator and heavy-duty butyl aprons before re-entering the spill zone.

  • Containment (Crucial Step): Cover the spill with an inert absorbent pad (e.g., polypropylene). Never use sawdust or paper towels to absorb liquid aniline derivatives, as the high surface area combined with oxidation can lead to spontaneous combustion[1].

  • Neutralization: Carefully spray the affected surface with a 5% acetic acid solution. This converts the freebase aniline/piperazine into a water-soluble amine salt, drastically reducing its volatility and skin permeability. Wipe up with damp inert pads.

Waste Disposal Plan
  • Segregation: Do not mix 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE waste with strong oxidizers (like nitric acid or peroxides), as this will trigger a violent exothermic reaction.

  • Packaging: Place all contaminated absorbents, inner nitrile gloves, and empty vials into a 6-mil polyethylene bag. Seal this bag and place it inside a rigid High-Density Polyethylene (HDPE) hazardous waste bucket.

  • Labeling: Label explicitly as: "Hazardous Waste: Toxic Aromatic Amine / Piperazine Derivative. Contains 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE. Toxic via dermal absorption."

By treating chemical handling as a precise, mechanistically driven science, we protect our most valuable asset: our researchers.

References

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, NC State University. Available at: [Link]

Sources

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